molecular formula C6H12O2 B3053653 4-Oxepanol CAS No. 55022-85-0

4-Oxepanol

Cat. No.: B3053653
CAS No.: 55022-85-0
M. Wt: 116.16 g/mol
InChI Key: XSVKOKYISGWZPQ-UHFFFAOYSA-N
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Description

4-Oxepanol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVKOKYISGWZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480232
Record name 4-Oxepanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55022-85-0
Record name 4-Oxepanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55022-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxepanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxepanol: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Oxepanol (also known as oxepan-4-ol), a heterocyclic alcohol of growing interest in organic synthesis and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it details established synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications, particularly within the realm of drug discovery and development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

Heterocyclic compounds are fundamental building blocks in the development of new chemical entities with diverse biological activities. Among these, oxygen-containing heterocyles, such as oxepanes, have garnered significant attention. The seven-membered oxepane ring, in particular, offers a unique three-dimensional scaffold that can effectively explore chemical space in drug design. This compound, featuring a hydroxyl group on the oxepane ring, presents a versatile platform for the synthesis of more complex molecules. Its bifunctional nature, possessing both an ether and a secondary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate for chemists in both academic and industrial research. This guide aims to consolidate the available technical information on this compound, providing a single, authoritative resource for researchers.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a seven-membered saturated ring containing one oxygen atom (an oxepane ring), with a hydroxyl group substituted at the 4-position.

IdentifierValue
IUPAC Name oxepan-4-ol[1]
CAS Number 55022-85-0[1]
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1][2]
SMILES C1CC(CCOC1)O[1]
InChI InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2[1]
InChIKey XSVKOKYISGWZPQ-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and use in chemical reactions. While experimentally determined data is not widely published, computed properties provide valuable estimates.

PropertyValueSource
XLogP3-AA 0.3Computed by XLogP3 3.0[1][3]
Hydrogen Bond Donor Count 1Computed by Cactvs 3.4.6.11[3]
Hydrogen Bond Acceptor Count 2Computed by Cactvs 3.4.6.11[3]
Rotatable Bond Count 0Computed by Cactvs 3.4.6.11[3]
Exact Mass 116.083729621 DaComputed by PubChem 2.2[1][3]
Topological Polar Surface Area 29.5 ŲComputed by Cactvs 3.4.8.18
Complexity 63.5Computed by Cactvs 3.4.8.18

Spectral Data and Characterization

Spectroscopic data is essential for the identification and characterization of this compound. Below are the expected spectral features based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the oxepane ring and the hydroxyl proton. The chemical shifts are influenced by the proximity to the oxygen atom and the hydroxyl group.

  • -CH(OH)- (1H): A multiplet, expected to be in the range of δ 3.5-4.0 ppm.

  • -CH₂-O- (4H): Multiplets, expected in the range of δ 3.4-3.8 ppm.

  • -CH₂-C- (4H): Multiplets, expected in the range of δ 1.6-2.0 ppm.

  • -OH (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • -C(OH)-: Expected in the range of δ 65-75 ppm.

  • -CH₂-O-: Expected in the range of δ 60-70 ppm.

  • -CH₂-C-: Expected in the range of δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol and C-O stretching vibrations.

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

  • C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹.

  • C-O stretch (ether): A band in the region of 1070-1150 cm⁻¹.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 116. Common fragmentation patterns for cyclic alcohols and ethers would be expected, including the loss of water (M-18), and alpha-cleavage adjacent to the ether oxygen or the alcohol.

Synthesis of this compound

The most common and direct laboratory synthesis of this compound is through the reduction of the corresponding ketone, oxepan-4-one.

Diagram of the Synthesis of this compound

G Oxepan_4_one Oxepan-4-one Four_Oxepanol This compound Oxepan_4_one->Four_Oxepanol  NaBH₄, EtOH, 0 °C to rt

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Reduction of Oxepan-4-one with Sodium Borohydride

This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride, adapted for the synthesis of this compound.[4][5]

Materials:

  • Oxepan-4-one

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (1 M HCl)

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve oxepan-4-one (1.0 equivalent) in ethanol (10 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the pH is acidic.

  • Work-up:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile building block for the synthesis of a variety of derivatives.

Diagram of this compound Reactions

G Four_Oxepanol This compound Oxepan_4_one Oxepan-4-one Four_Oxepanol->Oxepan_4_one  PCC, CH₂Cl₂ Ester 4-Oxepanyl acetate Four_Oxepanol->Ester  Ac₂O, Pyridine Ether 4-Alkoxyoxepane Four_Oxepanol->Ether  NaH, R-X

Caption: Key chemical transformations of this compound.

Oxidation to Oxepan-4-one

The secondary alcohol of this compound can be oxidized to the corresponding ketone, oxepan-4-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC).[6]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Diethyl ether

Procedure:

  • Reaction Setup: To a stirred suspension of PCC (1.5 equivalents) in dry dichloromethane (15 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in dichloromethane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the silica gel pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure to afford oxepan-4-one. Further purification can be achieved by column chromatography or distillation.

Esterification

The hydroxyl group of this compound can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters.

Experimental Protocol: Acetylation with Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of pyridine and dichloromethane.

  • Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-oxepanyl acetate.

Applications in Research and Drug Discovery

The oxepane scaffold is present in a number of biologically active natural products and synthetic molecules.[7] While specific, widespread applications of this compound itself are not extensively documented in readily available literature, its utility as a synthetic intermediate is clear. It serves as a valuable starting material for the synthesis of substituted oxepanes, which are of interest in medicinal chemistry.

The incorporation of the oxepane motif can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The three-dimensional nature of the ring can also play a crucial role in the binding of a molecule to its biological target. For instance, benzo[b][8][9]oxazepin-4-ones, which contain a related seven-membered heterocyclic core, have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases.[7][10] Derivatives of 1,4-oxazepane have also been explored as ligands for the dopamine D4 receptor, which is a target for the treatment of schizophrenia.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the GHS hazard information from PubChem and the SDS for the related compound, oxepan-4-one, provide guidance on its potential hazards.[1][8]

GHS Hazard Statements for this compound (from aggregated sources): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from oxepan-4-one and the reactivity of its hydroxyl group allow for the creation of a diverse range of derivatives. As the importance of exploring novel chemical space in drug discovery continues to grow, the utility of scaffolds like the oxepane ring is likely to increase. This guide has provided a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for researchers looking to utilize this versatile compound in their work.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Oxepanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201511, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). PCC: Novel oxidation reactions. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • Carl ROTH. (2025, February 26). Safety Data Sheet: ≥95 %. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25133896, (s)-Oxepan-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemotherapeutic Importance of Oxepines. Retrieved from [Link]

  • PubMed. (2013, February 1). Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][8][9]oxazepin-8(7H)-one derivatives as telomerase inhibitors. Retrieved from [Link]

  • PubMed. (1979, December). Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol. Retrieved from [Link]

  • PubMed Central. (n.d.). The Oxepane Motif in Marine Drugs. Retrieved from [Link]

  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies. Retrieved from [Link]

  • PubMed. (2024, June 14). Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Repurposing of the RIPK1-Selective Benzo[8][9]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 9). DNA-encoded library screening identifies benzo[b][8][9]oxazepin-4-ones as highly potent and mono-selective receptor interacting protein 1 (RIP1) kinase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]

Sources

A Technical Guide to Oxepan-4-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxepan-4-ol, a seven-membered heterocyclic compound containing an oxygen atom and a hydroxyl group, represents an intriguing yet underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and the presence of both hydrogen bond donor and acceptor moieties suggest its potential as a versatile building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of oxepan-4-ol, including its fundamental chemical identifiers, a plausible synthetic route, predicted chemical properties and reactivity, and a discussion of its potential applications in drug discovery, drawing parallels from related oxygen-containing heterocyclic motifs.

Core Chemical Identifiers

A solid understanding of a molecule begins with its fundamental identifiers. For oxepan-4-ol, these are:

IdentifierValueSource
CAS Number 55022-85-0[1][2][3][4][5]
IUPAC Name oxepan-4-ol[2]
Molecular Formula C₆H₁₂O₂[1][2][5]
Molecular Weight 116.16 g/mol [2][4][5]
Canonical SMILES C1CC(CCOC1)O[2]
InChI Key XSVKOKYISGWZPQ-UHFFFAOYSA-N[1][2][5]

Synthesis of Oxepan-4-ol

While specific literature detailing the synthesis of oxepan-4-ol is not abundant, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common strategy for the formation of cyclic ethers is the intramolecular Williamson ether synthesis. The precursor for oxepan-4-ol would be a hexane-1,6-diol derivative with a leaving group at one terminus. A more direct approach, however, would be the reduction of the corresponding ketone, oxepan-4-one.

Proposed Synthetic Workflow: Reduction of Oxepan-4-one

The reduction of oxepan-4-one (CAS 62643-19-0) presents a straightforward and high-yielding pathway to oxepan-4-ol.[6][7]

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup cluster_product Final Product Oxepan-4-one Oxepan-4-one Reducing_Agent Sodium Borohydride (NaBH4) in Methanol (MeOH) Oxepan-4-one->Reducing_Agent 1. Reaction_Conditions Room Temperature, 2-4 hours Quenching Aqueous HCl (1M) Reaction_Conditions->Quenching 2. Extraction Ethyl Acetate Quenching->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Oxepan-4-ol Oxepan-4-ol Purification->Oxepan-4-ol

Caption: Proposed synthetic workflow for oxepan-4-ol via reduction.

Detailed Experimental Protocol:
  • Dissolution: Dissolve oxepan-4-one (1 equivalent) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure oxepan-4-ol.

Chemical Properties and Reactivity

The chemical behavior of oxepan-4-ol is dictated by the interplay of its cyclic ether and secondary alcohol functional groups.

  • Polarity and Solubility: The presence of the hydroxyl group and the ether oxygen makes oxepan-4-ol a polar molecule, likely soluble in polar protic and aprotic solvents.

  • Reactivity of the Hydroxyl Group: The secondary alcohol can undergo a variety of common transformations:

    • Oxidation: Oxidation with mild reagents (e.g., PCC) will yield the parent ketone, oxepan-4-one. Stronger oxidizing agents could potentially lead to ring-opening.

    • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions.

    • Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) will facilitate nucleophilic substitution reactions.

  • Reactivity of the Oxepane Ring: The oxepane ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ether oxygen can activate the ring towards nucleophilic attack and subsequent ring-opening.

Spectroscopic Characterization (Predicted)

SpectroscopyPredicted Key Features
¹H NMR - A broad singlet for the hydroxyl proton (OH).- A multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).- A series of complex multiplets for the methylene protons (CH₂) of the oxepane ring.
¹³C NMR - A signal for the carbon attached to the hydroxyl group in the range of 60-75 ppm.- Several signals for the other carbon atoms in the oxepane ring.
IR Spectroscopy - A broad O-H stretching band around 3300-3500 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹.- A prominent C-O stretching band for the alcohol around 1050-1150 cm⁻¹ and for the ether around 1100-1200 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to its molecular weight.- Fragmentation patterns involving the loss of water (M-18) and cleavage of the oxepane ring.

Potential Applications in Drug Discovery

The incorporation of small, saturated heterocyclic scaffolds is a growing trend in drug discovery, aimed at improving physicochemical properties and exploring novel chemical space. Oxetanes, for instance, have been successfully employed to fine-tune properties such as pKa, lipophilicity (LogD), aqueous solubility, and metabolic clearance.[6] The oxepane scaffold of oxepan-4-ol offers a larger, more flexible, and three-dimensional core that can be strategically utilized.

Logical Framework for Application in Medicinal Chemistry

G cluster_core Oxepan-4-ol Core cluster_derivatization Derivatization Strategies cluster_applications Potential Applications Core Oxepan-4-ol Scaffold Esterification Esterification of 4-hydroxyl group Core->Esterification Etherification Etherification of 4-hydroxyl group Core->Etherification Substitution Substitution at 4-position Core->Substitution Bioisostere Bioisosteric replacement of other groups Esterification->Bioisostere Fragment Fragment-based drug design Etherification->Fragment Scaffold Introduction of 3D character into flat molecules Substitution->Scaffold

Caption: Strategies for utilizing oxepan-4-ol in drug discovery.

  • As a Bioisostere: The oxepane ring can act as a bioisosteric replacement for other cyclic systems, potentially improving metabolic stability or altering receptor binding interactions.

  • In Fragment-Based Drug Design: Oxepan-4-ol itself is an excellent candidate for fragment-based screening due to its low molecular weight and desirable physicochemical properties.

  • To Enhance 3D Character: The non-planar nature of the oxepane ring can be exploited to introduce three-dimensionality into otherwise flat molecules, which can lead to improved target selectivity and reduced off-target effects.

  • As a Precursor for Novel Scaffolds: The reactivity of the hydroxyl group allows for the synthesis of a diverse library of oxepane derivatives, expanding the accessible chemical space for drug discovery programs. For example, derivatives of the related 1,4-oxazepane have been explored as dopamine D4 receptor ligands.[8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling oxepan-4-ol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling similar cyclic ethers and alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[2][4]

    • Skin Contact: Wash off with soap and plenty of water.[2][4]

    • Eye Contact: Flush eyes with water as a precaution.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]

Conclusion

Oxepan-4-ol is a structurally interesting and potentially valuable building block for medicinal chemistry and drug discovery. While direct experimental data on this compound is limited, its synthesis is feasible through established methods, and its chemical properties can be reliably predicted. The unique combination of a flexible seven-membered ether ring and a reactive hydroxyl group provides a versatile platform for the design and synthesis of novel molecules with enhanced three-dimensionality and potentially improved pharmacological profiles. Further investigation into the synthesis and application of oxepan-4-ol and its derivatives is warranted to fully unlock its potential in the development of new therapeutics.

References

  • PubChem. 4-Oxepanol | C6H12O2 | CID 12201511. National Institutes of Health. [Link]

  • PubChem. (s)-Oxepan-4-ol | C6H12O2 | CID 25133896. National Institutes of Health. [Link]

  • PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. National Institutes of Health. [Link]

Sources

Synthesis of the oxepane ring system

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products, particularly those of marine origin.[1][2] Its unique conformational flexibility and stereochemical complexity make it a compelling target in medicinal chemistry and drug development. However, the construction of this medium-sized ring is a significant synthetic challenge, governed by unfavorable entropic and enthalpic factors.[3][4] This guide provides a comprehensive overview of the core strategies developed to overcome these hurdles, intended for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings and practical applications of key synthetic methodologies, including ring-closing metathesis, intramolecular cycloetherifications, and ring-expansion reactions, supported by detailed protocols and comparative data.

The Challenge and Significance of the Oxepane Core

The synthesis of medium-sized rings (7-11 atoms) is notoriously difficult compared to their smaller (3-6 membered) or larger (12+ membered) counterparts. The formation of a seven-membered ring is entropically disfavored due to the loss of conformational freedom in the acyclic precursor. Furthermore, the resulting oxepane ring is subject to enthalpic penalties arising from transannular strain (non-bonding interactions across the ring) and Pitzer strain (torsional strain). These thermodynamic barriers necessitate the use of carefully designed and often powerful synthetic strategies.[3]

Despite these challenges, the prevalence of the oxepane motif in potent natural products, such as the anticancer agent Eribulin (a synthetic macrocyclic analogue of halichondrin B) and the marine-derived neurotoxin brevetoxin, underscores its importance.[1][2] The oxepane scaffold often plays a crucial role in defining the three-dimensional architecture of these molecules, which is essential for their biological activity.

Premier Synthetic Strategies for Oxepane Construction

A variety of robust methods have been developed to construct the oxepane ring. The choice of strategy is highly dependent on the desired substitution pattern, available starting materials, and required stereochemical control. The most prominent and field-proven methods are detailed below.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become one of the most powerful and versatile tools for the synthesis of unsaturated heterocycles, including the oxepene precursors to oxepanes.[4][5] This reaction utilizes well-defined ruthenium or molybdenum alkylidene catalysts (e.g., Grubbs or Schrock catalysts) to facilitate the intramolecular cyclization of a diene. The primary thermodynamic driving force for the reaction is the irreversible loss of a small, volatile alkene, typically ethylene.[5][6]

Causality Behind Experimental Choices: The selection of the catalyst is critical. First-generation Grubbs catalysts (G1) are often sufficient for simple systems.[1] However, for more sterically hindered or electronically deactivated olefins, the more active second-generation Grubbs (G2) or Hoveyda-Grubbs (HG2) catalysts are required.[6][7] These second-generation catalysts feature an N-heterocyclic carbene (NHC) ligand, which increases their stability and catalytic activity, allowing for lower catalyst loadings and broader functional group tolerance.[6] Reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene at high dilution (0.001–0.05 M) to favor the intramolecular RCM pathway over competing intermolecular polymerization.

Mechanistic Workflow: The catalytic cycle, as elucidated by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.

RCM_Mechanism sub Diene Precursor int1 Initial Metallacyclobutane sub->int1 + Catalyst cat [Ru]=CHPh (Grubbs Catalyst) int2 Productive Intermediate int1->int2 - Styrene int3 Final Metallacyclobutane int2->int3 Intramolecular Coordination prod Oxepene Product int3->prod Cycloreversion cat_regen [Ru]=CH2 int3->cat_regen dummy1 cat_regen->cat Re-enters cycle dummy2 ethylene Ethylene (gas) dummy2->ethylene - Ethylene

Figure 1. Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

Data Summary: The following table summarizes representative examples of RCM in the synthesis of oxepene precursors, highlighting the impact of catalyst choice and substrate.

EntrySubstrateCatalyst (mol%)SolventYield (%)Reference
1Di-O-allyl ether derived from D-riboseGrubbs I (10)DCM65[1]
2Acetonide-protected diene from D-mannoseSchrock (20)Toluene89[1]
3Diene precursor to (+)-LaurencinGrubbs I (5-10)DCM85-95[8]
4Functionalized diene from β-hydroxyesterGrubbs I (10)DCM65[1]
Intramolecular Cycloetherification

Direct formation of the C-O bond via intramolecular cyclization of a halo-alcohol or a diol derivative is a classical and reliable strategy.

Williamson Ether Synthesis: The intramolecular Williamson ether synthesis involves the deprotonation of a distal hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate) in an SN2 reaction.[9][10]

Causality Behind Experimental Choices: The success of this reaction hinges on several factors. A strong, non-nucleophilic base (e.g., NaH, KH) is required to fully deprotonate the alcohol without competing in the substitution.[10][11] Polar aprotic solvents like THF or DMF are ideal as they solvate the counter-ion (Na⁺, K⁺) and accelerate the SN2 reaction. While thermodynamically challenging for a 7-membered ring, the reaction can be driven to completion, often by using high temperatures. The choice of leaving group is also important; iodides are more reactive than bromides, which are more reactive than tosylates or mesylates.[10]

Williamson_Ether_Synthesis start HO-(CH2)5-CH2-X Acyclic Precursor alkoxide ⁻O-(CH2)5-CH2-X Alkoxide Intermediate start->alkoxide + Base base Base (e.g., NaH) transition 7-exo-tet Transition State alkoxide->transition Intramolecular SN2 product Oxepane Cyclic Product transition->product byproduct NaX + H2 transition->byproduct

Figure 2. Workflow for intramolecular Williamson ether synthesis.

Intramolecular Hydroalkoxylation: This method involves the addition of an alcohol across a carbon-carbon double bond. While less common for oxepane synthesis due to the difficulty of the 7-endo-trig cyclization (Baldwin's rules), certain catalytic systems can promote this transformation. For instance, acid catalysis can be used for the cyclodehydration of hexane-1,6-diol to yield oxepane.[12]

Ring Expansion Reactions

Constructing a thermodynamically favored five- or six-membered ring and subsequently expanding it to a seven-membered oxepane is an elegant and powerful strategy.

Baeyer-Villiger Oxidation: The Baeyer-Villiger (BV) oxidation is a cornerstone of this approach. It involves the oxidation of a cyclic ketone (e.g., cyclohexanone) to a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid catalyst.[13][14] The resulting lactone can then be reduced or further manipulated to afford the desired oxepane.

Causality Behind Experimental Choices: The key to the BV oxidation is the migratory aptitude of the groups attached to the ketone. The group that is better able to stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[14] This predictable regioselectivity is a major advantage. Peroxyacids like m-CPBA are common, but for greener protocols, systems like urea-hydrogen peroxide (UHP) with a lipase catalyst (e.g., Novozyme-435) in ethyl acetate have been developed.[15][16]

Mechanistic Pathway: The reaction proceeds through the "Criegee intermediate," where the rearrangement step is stereoretentive and concerted.

BV_Oxidation ketone Cyclohexanone criegee Criegee Intermediate (Tetrahedral Adduct) ketone->criegee + Peroxyacid peracid R-CO3H (Peroxyacid) rearrange [1,2]-Rearrangement (Migratory Insertion) criegee->rearrange Proton Transfer lactone ε-Caprolactone (Oxepane precursor) rearrange->lactone Loss of RCO2⁻ acid R-CO2H (Carboxylic Acid) rearrange->acid

Figure 3. Key steps of the Baeyer-Villiger oxidation mechanism.

Detailed Experimental Protocols

To ensure this guide is of practical value, two detailed, field-proven protocols are provided. These are intended as self-validating systems for trained chemists.

Protocol 1: Ring-Closing Metathesis

Synthesis of an Oxepine via Grubbs Catalysis (Adapted from Das et al. as reviewed in[1])

Objective: To synthesize an enantiopure oxepine precursor from an acyclic diene using Grubbs first-generation catalyst.

Materials:

  • Acyclic diene substrate (e.g., compound 149 in[1]) (1.0 equiv)

  • Grubbs Catalyst®, 1st Generation (0.10 equiv, 10 mol%)

  • Anhydrous Dichloromethane (DCM), degassed (to achieve 0.01 M concentration)

  • Argon gas supply

  • Standard glassware (oven-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene substrate (1.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed DCM via cannula to dissolve the substrate to a final concentration of 0.01 M.

  • To this solution, add the Grubbs first-generation catalyst (0.10 equiv) in one portion under a positive flow of argon.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir under the argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired oxepine product (typical yield: 65%).[1]

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Baeyer-Villiger Oxidation

Chemo-enzymatic Synthesis of ε-Caprolactone (Adapted from[15])

Objective: To synthesize ε-caprolactone from cyclohexanone using an environmentally benign enzymatic protocol.

Materials:

  • Cyclohexanone (1.0 equiv, 0.5 mmol)

  • Urea-Hydrogen Peroxide (UHP) (2.0 equiv, 1.0 mmol)

  • Novozyme-435 (immobilized Candida antarctica lipase B) (25 mg)

  • Ethyl Acetate (1.5 mL)

  • Standard laboratory test tube and shaker

Procedure:

  • In a test tube, dissolve cyclohexanone (0.5 mmol) in ethyl acetate (1.5 mL).

  • Add urea-hydrogen peroxide (1.0 mmol) and Novozyme-435 (25 mg) to the solution.

  • Seal the test tube tightly and place it on an orbital shaker at room temperature (approx. 27 °C).

  • Allow the reaction to proceed for 24-48 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme (Novozyme-435 can be washed and reused).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, though this protocol often yields highly pure lactone. (Typical yield: >90%).[15]

  • Characterize the product by ¹H NMR, ¹³C NMR, and comparison to known standards.

Conclusion and Future Outlook

The synthesis of the oxepane ring system, while challenging, is a mature field with a powerful and diverse toolkit of synthetic methods. Ring-closing metathesis offers unparalleled efficiency for creating unsaturated variants from complex acyclic precursors, while classical cycloetherifications remain a reliable, albeit sometimes lower-yielding, option. Ring expansion strategies, particularly the Baeyer-Villiger oxidation, provide an ingenious workaround to the difficulties of direct seven-membered ring formation. As the demand for structurally complex and stereochemically rich molecules grows in drug discovery, the development of new catalytic, enantioselective methods for oxepane synthesis will undoubtedly continue to be a major focus. Advances in areas such as C-H activation and photoredox catalysis may soon provide novel and more efficient entries into this important heterocyclic family.

References

  • McDonald, F. E., Wang, X., Do, B., & Hardcastle, K. I. (2000). Synthesis of Oxepanes and trans-Fused Bisoxepanes via Biomimetic, endo-Regioselective Tandem Oxacyclizations of Polyepoxides. Organic Letters, 2(18), 2917–2919. [Link]

  • Pote, A. R., Weierbach, S. M., Lambert, K. M., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers, 11(16), 3729-3776. [Link]

  • McDonald, F. E., Wang, X., & Do, B. (2000). Synthesis of oxepanes and trans-fused bisoxepanes via biomimetic, endo-regioselective tandem oxacyclizations of polyepoxides. PubMed. [Link]

  • McDonald, F. E., & Wu, M. (2003). Endo-oxacyclizations of polyepoxides: biomimetic synthesis of fused polycyclic ethers. PubMed. [Link]

  • Sinka, V., Martín, V. S., Cruz, D. A., & Padron, J. I. (2020). Synthesis of Oxepanes and Oxepines. ResearchGate. [Link]

  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois. [Link]

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  • Gotor, V., et al. (2007). Baeyer–Villiger Oxidation of Substituted Cyclohexanones via Lipase-Mediated Perhydrolysis Utilizing Urea—Hydrogen Peroxide in Ethyl Acetate. Green Chemistry, 9, 459-462. [Link]

  • Crimmins, M. T., & Emmitte, K. A. (1999). Total synthesis of (+)-laurencin: an asymmetric alkylation-ring-closing metathesis approach to medium ring ethers. Organic Letters, 1(12), 2029-2032. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

  • Zhang, Z., et al. (2025). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

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  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]

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  • ResearchGate. (n.d.). Catalysts used in this section for the synthesis of oxepenes through RCM. ResearchGate. [Link]

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Sources

The Oxepane Moiety: A Biologically Significant Scaffold in Drug Discovery and Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxepane ring, a seven-membered heterocyclic ether, has emerged as a privileged scaffold in medicinal chemistry and natural product synthesis. While less explored than its smaller five- and six-membered counterparts, the oxepane moiety is a key structural feature in a diverse array of biologically active natural products, particularly those of marine origin. These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties. The unique conformational flexibility of the seven-membered ring system imparts distinct three-dimensional characteristics to molecules, influencing their binding to biological targets and their overall physicochemical properties. This technical guide provides an in-depth analysis of the biological significance of the oxepane moiety, its prevalence in nature, its role in modulating pharmacological activity, and the synthetic strategies employed to construct this challenging ring system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the oxepane scaffold in the design of novel therapeutics.

Introduction to the Oxepane Ring System

Structure and Chemical Properties of Oxepane

Oxepane, also known as hexamethylene oxide, is a saturated seven-membered heterocycle with the chemical formula C₆H₁₂O.[1] It is the next higher homologue of the more commonly encountered cyclic ethers, tetrahydrofuran (THF, a five-membered ring) and tetrahydropyran (THP, a six-membered ring). The larger ring size of oxepane introduces a greater degree of conformational flexibility compared to its smaller counterparts. This flexibility, however, is not without energetic penalties, and the oxepane ring adopts specific low-energy conformations to minimize torsional and transannular strain.

The synthesis of seven-membered rings, in general, presents a greater challenge compared to the formation of five- and six-membered rings due to less favorable entropic and enthalpic factors.[2] This has historically limited the exploration of oxepane-containing molecules in medicinal chemistry. However, recent advancements in synthetic methodologies, particularly in ring-closing metathesis, have made this scaffold more accessible.[2][3]

The Unique Conformational Landscape of the Oxepane Ring

Computational and spectroscopic studies have revealed that the oxepane ring predominantly exists in a low-energy twist-chair conformation .[4][5] This conformation minimizes unfavorable steric and electronic interactions within the ring. In some substituted oxepanes, other conformations such as the chair and boat forms may become energetically accessible, but the twist-chair generally represents the global energy minimum.[4] The presence of heteroatoms can influence the relative energies of these conformations.[4]

The conformational preference of the oxepane ring has significant implications for the spatial orientation of its substituents. This, in turn, dictates how an oxepane-containing molecule can interact with the binding pocket of a biological target. The increased number of low-energy conformations available to the oxepane ring compared to smaller cyclic ethers provides a greater diversity of shapes that can be explored in structure-based drug design.

Figure 1: A 2D representation highlighting the key atoms in the twist-chair conformation of the oxepane ring.

The Oxepane Moiety in Biologically Active Natural Products

The oxepane ring is a recurring motif in a wide variety of natural products, particularly those isolated from marine organisms.[6] These compounds often possess complex polycyclic architectures and exhibit potent biological activities.

Prevalence in Marine Natural Products

Marine sponges, corals, and fungi are prolific producers of oxepane-containing secondary metabolites.[6] These natural products belong to diverse chemical classes, including:

  • Terpenoids: Many marine triterpenes and diterpenes incorporate the oxepane ring into their intricate structures.[6]

  • Alkaloids: A number of marine alkaloids feature the oxepane moiety, often fused to other heterocyclic systems.

  • Polyketides: Complex polyketides of marine origin frequently contain multiple cyclic ether rings, including oxepanes.

The challenging structures and promising medicinal properties of these marine-derived oxepanes have spurred significant interest in their total synthesis.[6]

A Showcase of Bioactive Oxepane-Containing Natural Products

The following table summarizes a selection of representative oxepane-containing natural products and their reported biological activities.

Compound Source Organism Primary Biological Activity Reported IC₅₀/EC₅₀
Aplysistatin Laurencia cf. palisada (red alga)Cytotoxic against P-388 murine leukemia cellsT/C 175 at 400 mg/kg
Sipholenol A Siphonochalina siphonella (marine sponge)Reverses P-glycoprotein-mediated multidrug resistance-
Austalide K Penicillium sp. (marine-derived fungus)Antibacterial against Bacillus subtilisMIC: 8 µg/mL
Zoapatanol Montanoa tomentosa (plant)Uterine stimulant-
Wntepane 109 SyntheticActivator of Wnt signalingEC₅₀: 2.5 µM

Pharmacological Significance and Therapeutic Potential

The diverse biological activities of oxepane-containing compounds highlight the therapeutic potential of this scaffold.

Anticancer Activity

A significant number of oxepane-containing natural products exhibit potent cytotoxicity against a range of cancer cell lines.[6] For instance, sipholenol A, isolated from the marine sponge Siphonochalina siphonella, has been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells.[6]

Structure-Activity Relationship (SAR) of Cytotoxic Marine Oxepanes:

While comprehensive quantitative SAR studies are limited, analysis of the structures of cytotoxic marine natural products containing the oxepane moiety reveals some general trends:

  • Polycyclic Architecture: The oxepane ring is often embedded within a larger, rigid polycyclic system, which likely contributes to a pre-organized conformation for target binding.

  • Oxygenation Pattern: The degree and position of other oxygen-containing functional groups on the scaffold can significantly influence cytotoxicity.

  • Side Chain Modifications: Variations in the side chains attached to the core structure can modulate potency and selectivity.

Modulation of Key Signaling Pathways

Recent research has demonstrated that synthetic oxepanes can be designed to modulate specific cellular signaling pathways. A notable example is the discovery of "Wntepanes," a class of small molecules that activate the Wnt signaling pathway.[7] The Wnt pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The identified Wntepanes were found to act in synergy with the canonical activator protein Wnt-3a.[7]

Wnt_Pathway Figure 2: Simplified Wnt signaling pathway and the proposed action of Wntepanes. cluster_destruction Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 LRP->Dishevelled bCatenin_destruction β-catenin Destruction Complex Dishevelled->bCatenin_destruction Inhibits GSK3b GSK-3β APC APC Axin Axin bCatenin β-catenin bCatenin_destruction->bCatenin Phosphorylates for degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Accumulates and translocates to nucleus Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Wntepane Wntepane Wntepane->Frizzled Modulates Receptor Complex Activity

Figure 2: Simplified Wnt signaling pathway and the proposed action of Wntepanes.
Other Pharmacological Activities

Beyond anticancer and Wnt signaling modulation, oxepane-containing compounds have been reported to possess a range of other biological activities, including:

  • Antibacterial and Antifungal Activity: Some marine-derived oxepanes have shown activity against pathogenic bacteria and fungi.[6]

  • Anti-inflammatory Activity: Certain oxepane-containing natural products have demonstrated anti-inflammatory properties.

The Oxepane Moiety in Medicinal Chemistry and Drug Design

The unique structural features of the oxepane ring make it an intriguing, albeit underexplored, scaffold for medicinal chemists.

Influence on Physicochemical Properties

The incorporation of a cyclic ether can significantly impact a molecule's physicochemical properties. While extensive quantitative data for the oxepane ring is limited, we can extrapolate some expected effects based on general principles and data from smaller cyclic ethers like oxetane.

  • Solubility: The polar ether oxygen of the oxepane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to its carbocyclic analogue, cycloheptane. However, the larger hydrophobic carbon framework of the seven-membered ring may offset this benefit to some extent compared to smaller ethers like THF and THP.

  • Lipophilicity (LogP): The introduction of the oxygen atom is expected to decrease the lipophilicity (lower LogP) compared to cycloheptane. The larger size of the oxepane ring may result in a higher LogP compared to THF and THP.

  • Metabolic Stability: The oxepane ring is generally expected to be more metabolically stable than its linear ether counterparts due to conformational constraints. However, it may still be susceptible to oxidative metabolism by cytochrome P450 enzymes. Further research is needed to systematically evaluate the metabolic fate of oxepane-containing drugs.

The Oxepane Ring as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to modulate the properties of a lead compound. While the smaller oxetane ring has been successfully employed as a bioisostere for gem-dimethyl and carbonyl groups, the potential of the larger oxepane ring in this context is largely unexplored. Theoretically, the oxepane moiety could serve as a more conformationally flexible bioisostere for a phenyl ring or other cyclic systems, offering a different vector space for substituents. This represents a promising area for future investigation.

Synthetic Strategies for Constructing the Oxepane Ring

Challenges in Seven-Membered Ring Synthesis

The construction of seven-membered rings is often challenging due to unfavorable entropic factors that disfavor ring closure.[2] This has historically limited the accessibility of the oxepane scaffold.

Key Synthetic Methodologies

Several synthetic strategies have been developed to overcome these challenges and provide access to oxepane-containing molecules:[2][3]

  • Ring-Closing Metathesis (RCM): This has become one of the most powerful and versatile methods for the synthesis of medium-sized rings. Ring-closing ene-yne metathesis, in particular, has been effectively used to construct the oxepane core.[7]

  • Radical Cyclizations: Intramolecular radical cyclizations of appropriately substituted precursors can lead to the formation of the oxepane ring.

  • Ring-Expansion Reactions: The expansion of smaller, more readily available rings, such as pyrans, can be an effective strategy for accessing oxepanes.

Detailed Experimental Protocol: Synthesis of an Oxepane Core via Ring-Closing Ene-Yne Metathesis

The following is a representative, generalized protocol for the synthesis of an oxepane core structure based on the ring-closing ene-yne metathesis (RCEYM) methodology. This protocol is intended as a guide and may require optimization for specific substrates.

Step 1: Synthesis of the Ene-Yne Precursor

  • To a solution of a suitable homoallylic alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add propargyl bromide (1.5 eq) dropwise and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ene-yne ether precursor.

Step 2: Ring-Closing Ene-Yne Metathesis

  • Dissolve the ene-yne ether precursor (1.0 eq) in anhydrous and degassed dichloromethane (to a concentration of 0.01-0.05 M) under an inert atmosphere.

  • Add a solution of a Grubbs-type catalyst (e.g., Grubbs' first or second generation catalyst, 5-10 mol%) in dichloromethane to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the addition of ethyl vinyl ether (10 eq).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the oxepane-containing product.

RCEYM_Workflow Figure 3: General workflow for the synthesis of an oxepane core via RCEYM. Start Homoallylic Alcohol + Propargyl Bromide Precursor Ene-Yne Precursor Synthesis Start->Precursor Purification1 Purification (Chromatography) Precursor->Purification1 Enyne Isolated Ene-Yne Ether Purification1->Enyne RCM Ring-Closing Ene-Yne Metathesis (RCEYM) (Grubbs' Catalyst) Enyne->RCM Crude_Oxepane Crude Oxepane Product RCM->Crude_Oxepane Purification2 Purification (Chromatography) Crude_Oxepane->Purification2 Final_Product Pure Oxepane Core Purification2->Final_Product

Figure 3: General workflow for the synthesis of an oxepane core via RCEYM.

Future Perspectives and Conclusion

The oxepane moiety represents a fascinating and biologically significant scaffold that is increasingly capturing the attention of the scientific community. Its prevalence in a wide array of potent natural products underscores its importance as a pharmacophore. While significant progress has been made in the synthesis of oxepane-containing molecules, several areas warrant further investigation:

  • Systematic Physicochemical Profiling: There is a clear need for systematic studies to quantify the effects of the oxepane ring on key drug-like properties such as solubility, lipophilicity, and metabolic stability, with direct comparisons to other cyclic ethers.

  • Exploration as a Bioisostere: The potential of the oxepane moiety as a bioisosteric replacement for other common functional groups in drug design is a largely untapped area of research.

  • Development of Novel Synthetic Methodologies: The continued development of efficient and stereoselective methods for the synthesis of substituted oxepanes will be crucial for unlocking the full potential of this scaffold.

References

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. Available at: [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. Available at: [Link]

  • Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences. Available at: [Link]

  • The Oxepane Motif in Marine Drugs. Marine Drugs. Available at: [Link]

  • Synthesis of Oxepane Ring Containing Monocyclic, Conformationally Restricted Bicyclic and Spirocyclic Nucleosides from d -Glucose: A Cycloaddition Approach. ResearchGate. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. Available at: [Link]

  • Advancements in the Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products. Old Dominion University. Available at: [Link]

  • Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. Available at: [Link]

  • Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. ResearchGate. Available at: [Link]

  • Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ResearchGate. Available at: [Link]

  • Enyne Metathesis. Organic Chemistry Portal. Available at: [Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. Semantic Scholar. Available at: [Link]

  • Synthesis of heterocyclic compounds using ring-closing enyne metathesis reaction. ResearchGate. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Toxics. Available at: [Link]

  • Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. Available at: [Link]

  • Moosus, M.; Maran, U. Quantitative structure-activity relationship analysis of acute toxicity of diverse chemicals to Daphnia magna with whole molecule descriptors. SAR QSAR Environ. Res. 2011, 22, 7-8, 757–774. QsarDB. Available at: [Link]

  • Physicochemical properties. Fiveable. Available at: [Link]

  • Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. ACS Medicinal Chemistry Letters. Available at: [Link]

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Stereochemistry of 4-Oxepanol and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 4-Oxepanol and its Derivatives

Abstract

The oxepane ring, a seven-membered heterocyclic ether, is an increasingly important scaffold in medicinal chemistry, appearing in a range of biologically active natural products and synthetic drug candidates.[1][2] The stereochemical complexity inherent in this flexible, non-planar ring system presents both challenges and opportunities for drug design. The introduction of a hydroxyl group at the C4 position to form this compound creates a key chiral center and further influences the conformational landscape of the ring. A profound understanding of the stereochemical properties of this compound and its derivatives is therefore critical for rationally designing and synthesizing novel therapeutics with optimal potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the conformational behavior, stereoselective synthesis, and analytical characterization of the this compound core, contextualized with its application in modern drug discovery.

The Conformational Landscape of the Oxepane Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered oxepane ring is significantly more flexible and exists as a dynamic equilibrium of several low-energy conformers. The primary conformations are typically variations of twist-chair (TC) and twist-boat (TB) forms, which serve to minimize both angle strain and unfavorable transannular interactions (non-bonded interactions across the ring).

The introduction of a hydroxyl substituent at the C4 position of this compound adds another layer of complexity. The -OH group can adopt either a pseudo-axial or pseudo-equatorial orientation in any given conformation. The energetic preference is determined by a subtle balance of steric hindrance and intramolecular hydrogen bonding. In non-polar solvents, conformations that allow for an intramolecular hydrogen bond between the C4-hydroxyl group and the ring oxygen may be favored. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can dominate, making steric factors the primary determinant, generally favoring the less-hindered pseudo-equatorial position.

TC_ax Twist-Chair (TC) Axial-like OH TC_eq Twist-Chair (TC) Equatorial-like OH TC_ax->TC_eq Ring Inversion TC_eq->TC_ax Ring Inversion TB Twist-Boat (TB) TC_eq->TB Conformational Interconversion B Boat (B) TB->B Higher Energy Transition

Caption: Conformational equilibrium of the this compound ring.

Stereoselective Synthesis of this compound

Control over the absolute stereochemistry at the C4 center is paramount for developing enantiomerically pure drug candidates. While racemic this compound can be synthesized, stereoselective methods are essential for accessing the individual (R)- and (S)-enantiomers. A common and effective strategy involves a Dieckmann condensation to form the seven-membered ring, followed by decarboxylation and stereoselective reduction of the resulting ketone.[3]

Experimental Protocol: Synthesis of Racemic this compound[3]

This protocol outlines a robust synthesis of racemic this compound, which can serve as a precursor for chiral resolution or as a starting point for asymmetric syntheses.

Step 1: Dieckmann Condensation to form 4-Oxo-oxepane-3-carboxylic acid ethyl ester

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert nitrogen atmosphere, add a solution of tetrahydrofuran-3-carboxylic acid ethyl ester in an appropriate anhydrous solvent (e.g., toluene) dropwise at reflux.

  • Maintain reflux for several hours to drive the intramolecular condensation.

  • Cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to form Oxepan-4-one

  • Reflux the crude β-keto ester from Step 1 with an aqueous acid solution (e.g., 20% H₂SO₄).

  • Monitor the reaction for the cessation of CO₂ evolution, indicating the completion of decarboxylation.

  • Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract with an organic solvent.

  • Dry the combined organic extracts and concentrate in vacuo. Purify the resulting crude oxepan-4-one via distillation or column chromatography.

Step 3: Reduction to this compound

  • Dissolve the purified oxepan-4-one in a suitable solvent such as methanol or ethanol and cool in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water, followed by acidification.

  • Extract the product into an organic solvent, wash, dry, and concentrate in vacuo to afford this compound.

For enantioselective synthesis, the reduction in Step 3 can be replaced with an asymmetric reduction using a chiral catalyst (e.g., a CBS catalyst or a chiral ruthenium complex) or a biocatalytic reduction using a ketoreductase enzyme.

sub Tetrahydrofuran-3-carboxylic acid ethyl ester step1 Step 1: Dieckmann Condensation (NaOEt, Reflux) sub->step1 inter1 β-Keto Ester Intermediate step1->inter1 step2 Step 2: Hydrolysis & Decarboxylation (H₃O⁺, Heat) inter1->step2 inter2 Oxepan-4-one step2->inter2 step3 Step 3: Reduction (e.g., NaBH₄) inter2->step3 product This compound (Racemic) step3->product

Caption: Synthetic workflow for the preparation of this compound.

Stereochemical Characterization

Unambiguous determination of both the relative and absolute stereochemistry of this compound derivatives is crucial. This is typically achieved through a combination of NMR spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy

NMR is the most powerful tool for analyzing the conformational preferences and relative stereochemistry in solution.

  • ¹H NMR: The chemical shifts and coupling constants (³J) of the ring protons provide a wealth of information. The proton at C4 (the carbinol proton) is particularly diagnostic. Its coupling patterns with the adjacent C3 and C5 protons can help infer its pseudo-axial or pseudo-equatorial orientation based on the Karplus relationship.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments are definitive for determining spatial proximity. For example, an NOE between the C4 proton and one of the C2/C6 protons would indicate a specific folded, non-chair conformation. Correlations between protons in 1,3- or 1,4-diaxial-like relationships can confirm chair-like conformations.

  • Chiral Derivatizing Agents: To determine the absolute configuration of an enantiomerically enriched sample, this compound can be derivatized with a chiral agent like Mosher's acid (MTPA). The resulting diastereomeric esters exhibit distinct ¹H or ¹⁹F NMR signals, and analysis of the chemical shift differences (Δδ) allows for the assignment of the absolute configuration at C4.

Proton Assignment Representative ¹H Chemical Shift (ppm) [3]Key ¹³C Chemical Shift (ppm) Notes
H-4 (CH-OH)3.51 - 4.03 (multiplet)~68-72Position is highly dependent on conformation and solvent.
H-2, H-7 (CH₂-O)3.51 - 4.03 (multiplet)~70-75Protons adjacent to the ring oxygen.
H-3, H-5 (CH₂-CHOH)1.45 - 2.01 (multiplet)~35-40Diastereotopic protons adjacent to the chiral center.
H-6 (CH₂-C-O)1.45 - 2.01 (multiplet)~28-32
X-ray Crystallography

start Synthesized this compound Derivative q1 Is the relative stereochemistry known? start->q1 xray Single-Crystal X-ray Diffraction start->xray If single crystal is available nmr NMR Spectroscopy (¹H-¹H COSY, NOESY/ROESY) - Analyze coupling constants - Identify through-space correlations q1->nmr No q2 Is the absolute stereochemistry known? q1->q2 Yes rel_config Relative Configuration Determined nmr->rel_config rel_config->q2 cda Chiral Derivatizing Agent (e.g., Mosher's Acid) + NMR Analysis q2->cda No abs_config Absolute Configuration Determined q2->abs_config Yes cda->abs_config xray->rel_config xray->abs_config

Caption: Logical workflow for stereochemical determination.

Applications in Drug Discovery

The this compound scaffold serves as a versatile building block and a valuable isostere in drug design. Its three-dimensional structure can improve the aqueous solubility and metabolic stability of a lead compound compared to more planar or lipophilic moieties. The defined stereochemistry of the hydroxyl group provides a critical vector for interaction with biological targets or for further synthetic elaboration.

Case Study 1: Aspartic Protease Inhibitors In the development of inhibitors for targets like β-secretase (BACE1) and renin, which are relevant to Alzheimer's disease and hypertension, the this compound moiety has been incorporated into inhibitor scaffolds. A patent for novel aspartic protease inhibitors describes the synthesis of 4-bromooxepane from this compound, which is then used as a key intermediate to build more complex molecules designed to fit into the enzyme's active site.[3] The stereochemistry at C4 is critical, as the resulting substituent must be oriented correctly to engage with specific amino acid residues in the S1 or S3 pockets of the protease.

Case Study 2: Pim Kinase Inhibitors Pim kinases are oncogenic serine/threonine kinases, and their inhibition is a validated strategy in cancer therapy. A patent application discloses a series of Pim kinase inhibitors that incorporate a substituted oxepane ring derived from this compound.[7] In these structures, the C4 position is functionalized as a carbamate, which acts as a key hydrogen-bonding element. The specific (R) or (S) configuration at this position dictates the three-dimensional projection of the rest of the molecule, directly impacting its ability to bind to the ATP-binding pocket of the kinase.

Conclusion

The stereochemistry of this compound is a multifaceted topic with direct and significant implications for drug discovery and development. Its inherent chirality and conformational flexibility must be carefully considered and controlled to achieve desired biological outcomes. Mastery of its stereoselective synthesis allows for the creation of enantiopure building blocks, while advanced analytical techniques like NMR and X-ray crystallography provide the necessary tools for unambiguous structural validation. As medicinal chemists continue to explore more sp³-rich, three-dimensional chemical space, the this compound scaffold and its derivatives are poised to remain a valuable and frequently utilized motif in the design of next-generation therapeutics.

References

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  • Benchchem. (n.d.). Validating the Molecular Structure of N-methyloxepan...
  • St-Gallay, S. A., et al. (2011). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences, 108(14), 5563-5568. [Link]

  • Iusupov, R. D., et al. (2024). Compound 21 a chemical structure on the left and its Xray...
  • Sarlah, D., et al. (2023). Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines.
  • Ham, W. S., et al. (2023). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. eScholarship, University of California. [Link]

  • Coe, J. W., et al. (2007). Pharmaceutical compositions and methods for effecting dopamine release. U.S. Patent No. 7,214,686 B2.
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  • Askew, B., et al. (2007). Aspartic protease inhibitors. WIPO Patent Application No. WO/2007/070201 A1.
  • Benchchem. (n.d.). 7-Oxooxepane-4-carboxylic acid.
  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]

  • Evangelisti, L., et al. (2013). Understanding the unique sorption of alkane- α , ω -diols in silicalite-1.
  • Ali, A., et al. (2015). OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE. European Patent Office, Patent No. 3119775. [Link]

  • Ghosh, A. K., et al. (2008). Potent HIV-1 protease inhibitors incorporating meso-bicyclic urethanes as P2-ligands. Journal of Medicinal Chemistry, 51(20), 6021-6033.
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An In-depth Technical Guide to the Solubility and Stability of 4-Oxepanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxepanol, also known as oxepan-4-ol, is a saturated heterocyclic compound featuring a seven-membered oxepane ring with a hydroxyl group at the 4-position.[1] Its molecular structure, combining a flexible cyclic ether and a secondary alcohol, suggests potential applications as a polar building block in medicinal chemistry, a specialty solvent, or a precursor in the synthesis of complex organic molecules. Despite its potential, publicly available data on the physicochemical properties of this compound, particularly its solubility and stability, is scarce. This guide aims to bridge this knowledge gap by providing a comprehensive framework for determining these critical parameters.

This document moves beyond a simple recitation of facts. It is structured as a practical guide for researchers, offering not just the "what" but the "why" behind the experimental designs. By understanding the causality of the protocols, scientists can generate robust and reliable data, forming a solid foundation for any research or development program involving this compound.

Part 1: Solubility Profile of this compound

The solubility of a compound is a fundamental property that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. The presence of both a hydroxyl group (capable of hydrogen bonding) and a flexible ether linkage suggests that this compound will exhibit a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary assessment of solubility. This compound's hydroxyl group imparts polarity and the capacity for hydrogen bonding, suggesting miscibility with polar protic solvents like water and alcohols. The oxepane ring, with its six methylene groups, contributes to its non-polar character, indicating potential solubility in organic solvents.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the isothermal equilibrium method, which involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute.

Methodology:

  • Solvent Selection: A range of common laboratory solvents should be selected to cover a spectrum of polarities.[2][3][4] A recommended list includes:

    • Purified Water

    • Ethanol

    • Methanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Toluene

  • Equilibrium Saturation:

    • For each solvent, add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid indicates that a saturated solution has been achieved.

    • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or a suitable gas chromatography (GC) method. A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.

Data Presentation: Solubility of this compound

The experimentally determined solubility data should be compiled into a clear and concise table.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data
Acetonitrile25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Dichloromethane25Experimental DataExperimental Data
Toluene25Experimental DataExperimental Data
Visualization of Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to known volume of solvent B Equilibrate at constant temp. (e.g., 24-48h) A->B C Allow solids to settle B->C D Withdraw and filter supernatant (0.45 µm) C->D E Prepare serial dilutions of the filtrate D->E Dilution F Quantify using validated analytical method (e.g., HPLC-RID) E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for determining the solubility of this compound.

Part 2: Stability Profile of this compound

Understanding the stability of a molecule is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. As a cyclic ether with a secondary alcohol, this compound may be susceptible to degradation under certain environmental conditions.

Theoretical Considerations

Potential degradation pathways for this compound include:

  • Acid-catalyzed ring-opening: The ether linkage can be cleaved under strong acidic conditions.

  • Oxidation: The secondary alcohol can be oxidized to a ketone (oxepan-4-one).

  • Dehydration: Under certain acidic conditions, elimination of water could occur.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify its likely degradation products and assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1N HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1N NaOH) and incubate at an elevated temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and keep it at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound and the stock solution to dry heat (e.g., 80°C).

    • Photostability: Expose the stock solution to UV and visible light in a photostability chamber, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.

  • Sample Neutralization: For acidic and basic stress samples, neutralize the solution before analysis.

  • Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.

    • Analyze the stressed samples and a control (unstressed) sample.

    • The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in the control sample.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Data Presentation: Forced Degradation of this compound
Stress ConditionTime (hours)Initial Assay (%)Assay (%) of this compound% DegradationNo. of Degradants
1N HCl, 60°C0100.0100.00.00
8100.0DataDataData
1N NaOH, 60°C8100.0DataDataData
3% H₂O₂, RT8100.0DataDataData
80°C Dry Heat24100.0DataDataData
Photostability (UV/Vis)24100.0DataDataData
Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 1N HCl, 60°C) G Sample at time points A->G B Base Hydrolysis (e.g., 1N NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal Stress (e.g., 80°C) D->G E Photostability (UV/Vis Light) E->G H Neutralize (if needed) G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify Degradants (e.g., LC-MS) I->J Start This compound Stock Solution Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for the forced degradation study of this compound.

Conclusion

References

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A Technical Guide to 4-Oxepanol: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the exploration of novel chemical space is paramount in the quest for next-generation therapeutics. Saturated heterocyclic scaffolds, in particular, have garnered significant attention for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering three-dimensional diversity. Among these, the oxepane ring system presents a unique and underexplored motif. This technical guide provides an in-depth analysis of 4-Oxepanol, a key building block within this class, focusing on its commercial availability, synthesis, and potential applications in pharmaceutical research.

Physicochemical Properties of this compound

This compound (CAS 55022-85-0) is a seven-membered heterocyclic compound containing an oxygen atom and a hydroxyl functional group.[1][2] Its structure imparts a desirable balance of polarity and lipophilicity, making it an attractive starting point for the synthesis of more complex molecules. A summary of its key computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C6H12O2PubChem[2]
Molecular Weight 116.16 g/mol PubChem[2]
IUPAC Name oxepan-4-olPubChem[2]
CAS Number 55022-85-0PubChem[2]
Appearance Colorless liquid (typical)CymitQuimica[1]
Solubility Soluble in waterCymitQuimica[1]
InChI Key XSVKOKYISGWZPQ-UHFFFAOYSA-NPubChem[2]
SMILES C1CC(CCOC1)OPubChem[2]

Table 1: Key Physicochemical Properties of this compound

The presence of both a hydroxyl group and an ether linkage within a flexible seven-membered ring makes this compound a versatile building block for introducing the oxepane scaffold into drug candidates.

Commercial Availability

For researchers and drug development professionals, the ready availability of starting materials is a critical factor in project feasibility. This compound is commercially available from a number of chemical suppliers, facilitating its use in both discovery and development campaigns.

SupplierWebsiteNotes
Fluorochem Listed on CymitQuimica[1]
Weifang Yangxu Group Co., Ltd Offers 99% purity with large production capacity.[3]
Biosynth Product code FCA02285.

Table 2: Selected Commercial Suppliers of this compound

The availability of this compound from multiple vendors, including those with large-scale production capabilities, ensures a reliable supply chain for projects progressing from initial screening to preclinical development.

Synthesis of the Oxepane Core: A Conceptual Workflow

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the construction of the oxepane ring is a well-documented area of organic synthesis.[4][5][6] These methods can be adapted to produce this compound and its derivatives. A generalized, conceptual workflow for the synthesis of a substituted oxepane, such as this compound, is presented below.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis A Target: this compound B Key Disconnection: C-O Bond Formation A->B Retrosynthesis C Acyclic Precursor: 1,6-Hexanediol Derivative B->C D Starting Material: Protected 1,6-Hexanediol E Selective Functionalization D->E F Intramolecular Cyclization (e.g., Williamson Ether Synthesis) E->F G Deprotection F->G H Final Product: This compound G->H

Figure 1: A conceptual workflow for the synthesis of this compound, highlighting a common retrosynthetic disconnection and forward synthesis strategy.

This conceptual pathway illustrates a common and logical approach to the synthesis of cyclic ethers. The key step is the intramolecular cyclization of a linear precursor, a strategy that offers flexibility in the introduction of various substituents on the oxepane ring.

The Oxepane Motif in Drug Discovery

The incorporation of saturated heterocycles is a widely employed strategy in medicinal chemistry to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. The oxepane moiety, while less common than its five- and six-membered counterparts, is found in a number of biologically active natural products, particularly those of marine origin.[7] These natural products have demonstrated a range of biological activities, including anticancer, antibacterial, and antiviral properties.[7]

The utility of related small, saturated heterocycles like oxetanes in drug design is well-established.[8][9] Oxetanes are often used as bioisosteres for gem-dimethyl or carbonyl groups, leading to improved physicochemical properties.[8] By extension, the larger, more flexible oxepane ring of this compound can be envisioned as a valuable scaffold for exploring new chemical space and developing novel intellectual property.

G cluster_0 Drug Discovery Pipeline A Building Block Library This compound B Lead Generation Synthesis of Analogs A:f0->B:f0 Scaffold Hopping & Diversity-Oriented Synthesis C Lead Optimization Improved Potency & ADME B:f1->C:f0 Structure-Activity Relationship (SAR) Studies D Preclinical Candidate C:f1->D:f0 Refinement of Physicochemical Properties

Figure 2: The role of novel building blocks like this compound in the drug discovery and development process.

The strategic incorporation of the this compound motif can be used to modulate a compound's polarity, lipophilicity, and conformational flexibility, potentially leading to improved target engagement and a more favorable pharmacokinetic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant and may be harmful if swallowed.[2] It is essential to consult the Safety Data Sheet (SDS) from the specific supplier before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a commercially available and versatile building block that provides a gateway to the underexplored chemical space of the oxepane scaffold. Its favorable physicochemical properties and the established biological relevance of the oxepane motif make it a valuable tool for researchers, scientists, and drug development professionals. The strategic application of this compound in medicinal chemistry programs holds the potential to unlock novel therapeutic agents with improved drug-like properties.

References

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  • PubMed. Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol. [Link]

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Foreword: Navigating the Synthesis of Seven-Membered Oxacycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: A Senior Application Scientist's Review of Synthetic Routes to Oxepanes Audience: Researchers, scientists, and drug development professionals.

The oxepane ring, a seven-membered saturated oxygen heterocycle, is a privileged scaffold found in a vast array of biologically significant natural products, from marine toxins to potent anticancer agents.[1][2][3] Despite their prevalence and therapeutic potential, the synthesis of oxepanes presents a considerable challenge to chemists. The formation of these medium-sized rings is often disfavored by both enthalpic and entropic barriers, which has historically limited the available synthetic toolbox.[1][2][4][5]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the core strategies for oxepane construction, explaining the causality behind methodological choices and offering field-proven insights. We will explore the foundational pillars of oxepane synthesis—intramolecular cyclizations and ring expansions—and delve into modern, catalytic approaches that offer unprecedented control over stereochemistry and molecular complexity. Each section is designed to be a self-validating system, complete with detailed protocols and supporting data to empower researchers in their own synthetic endeavors.

Foundational Strategies: An Overview

The construction of the oxepane core can be broadly categorized into several key strategic approaches. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials. Understanding these fundamental pathways is critical for designing an efficient and successful synthetic route.

G cluster_0 Core Synthetic Pillars Acyclic Precursors Acyclic Precursors Oxepane Core Oxepane Core Acyclic Precursors->Oxepane Core Intramolecular Cyclization (RCM, Radical, Prins, etc.) Cyclic Precursors Cyclic Precursors Cyclic Precursors->Oxepane Core Ring Expansion (Rearrangement, Homologation)

Caption: Core strategies for oxepane synthesis.

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

The most direct approach to the oxepane skeleton is the intramolecular cyclization of a suitably functionalized acyclic precursor. While subject to the thermodynamic penalties of medium-ring formation, numerous powerful methods have been developed to overcome these barriers.

Ring-Closing Metathesis (RCM)

Expertise & Experience: Ring-Closing Metathesis has emerged as one of the most robust and widely accepted strategies for accessing oxepanes from acyclic precursors.[1][6][7] Its power lies in the predictable formation of a C=C double bond within the newly formed ring, providing a versatile functional handle for subsequent transformations. The choice of catalyst (e.g., Grubbs or Schrock catalysts) is critical and depends on the substrate's steric and electronic properties.[6]

Mechanism: The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium or molybdenum alkylidene catalyst, to join two terminal olefins with the extrusion of a volatile alkene like ethylene.

RCM_Mechanism A Diene Precursor CH2=CH-(CH2)4-O-CH=CH2 B Metallocyclobutane Intermediate A->B + [M]=CH2 [2+2] Cycloaddition C New Alkylidene B->C Cycloreversion - C2H4 D Second Metallocyclobutane C->D Intramolecular [2+2] Cycloaddition E { Oxepine Product | C2H4} D->E Cycloreversion + [M]=CH2

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).

Experimental Protocol: Synthesis of an Oxepine via RCM This protocol is adapted from a strategy used to access polyoxygenated oxepanes.[6]

  • Preparation of Diene: A solution of a suitable di-O-isopropylidene-protected mannose derivative is subjected to Wittig olefination followed by vinyl ether formation using a catalytic amount of Pd(OAc)₂ to afford the acyclic diene precursor.

  • RCM Reaction: The diene precursor (1.0 equiv) is dissolved in dry, degassed dichloromethane to a concentration of 0.01-0.02 M.

  • Catalyst Addition: Schrock's catalyst (20 mol%) or Grubbs' First Generation catalyst (5-10 mol%) is added to the solution under an inert atmosphere (Argon or Nitrogen).[6]

  • Reaction Monitoring: The reaction is stirred at room temperature or gentle reflux (40 °C) and monitored by TLC or GC-MS for the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the oxepine product.

  • Subsequent Functionalization: The resulting oxepine can be subjected to hydroboration-oxidation to afford the corresponding saturated, hydroxylated oxepane.[6]

CatalystSubstrate TypeTypical LoadingYield RangeReference
Grubbs' IFuranose-derived dienes5-10 mol%90-97%[6]
Grubbs' IIAllene-containing dienes5 mol%75-85%[6]
Schrock'sMannose-derived dienes20 mol%~89%[6]
Radical Cyclizations

Expertise & Experience: Radical cyclizations offer a powerful alternative for oxepane synthesis, particularly for constructing highly substituted systems.[1][2] These reactions proceed via neutral radical intermediates, making them tolerant of a wide range of functional groups that might be incompatible with polar reaction conditions.[8] The key to a successful radical cyclization is the regioselective formation of the desired ring size. For precursors like the 6-oxa-7-alkenyl radical, the 7-endo cyclization to form the oxepane is often in competition with the 6-exo cyclization to form a substituted tetrahydropyran. Careful substrate design is paramount.

Experimental Protocol: Tin-Mediated 7-endo Radical Cyclization

  • Precursor Synthesis: A suitable acyclic precursor, such as an ω-bromo-α,β-unsaturated ester with a strategically placed hydroxyl group, is synthesized.

  • Reaction Setup: The precursor (1.0 equiv) and AIBN (azobisisobutyronitrile, 0.2 equiv) are dissolved in degassed benzene (0.02 M) in a flask equipped with a reflux condenser.

  • Reagent Addition: A solution of tributyltin hydride (Bu₃SnH, 1.2 equiv) in degassed benzene is added slowly via syringe pump over several hours to the refluxing reaction mixture. The slow addition maintains a low concentration of the tin hydride, favoring cyclization over direct reduction.

  • Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 1-2 hours.

  • Workup: The solvent is removed in vacuo. The residue is dissolved in acetonitrile and washed with hexane to remove tin byproducts. The acetonitrile layer is concentrated, and the crude product is purified by column chromatography.

Prins Cyclization

Expertise & Experience: The Prins cyclization is a formidable tool for constructing oxepanes, as it forms both a C-C and a C-O bond in a single, acid-catalyzed cascade.[9] The reaction involves the addition of an aldehyde to a homoallylic alcohol, generating an oxocarbenium ion intermediate that is trapped intramolecularly by the alkene.[10][11] The stereochemical outcome is highly dependent on the catalyst and reaction conditions, offering opportunities for diastereoselective synthesis.[10]

Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization for cis-2,7-Disubstituted Oxepanes This protocol is based on methodologies developed for the synthesis of natural products like (+)-isolaurepan.[10]

  • Reaction Setup: To a solution of the homoallylic alcohol (1.0 equiv) in a suitable solvent like dichloromethane at -78 °C, add the desired aldehyde (1.5 equiv).

  • Catalyst Addition: A Lewis acid catalyst (e.g., SnCl₄, FeCl₃, or BF₃·OEt₂) is added dropwise to the cooled solution.[10]

  • Cyclization: The reaction is stirred at low temperature and monitored by TLC. The formation of the oxocarbenium ion and subsequent cyclization typically occurs rapidly.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

  • Workup: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel chromatography to yield the functionalized oxepane.

Organocatalytic Approaches

Expertise & Experience: The advent of organocatalysis has provided novel, metal-free pathways to chiral oxepanes. A noteworthy example is the intramolecular oxa-conjugate addition reaction.[4][5] This method can provide stereoselective access to α,α′-trans-oxepanes, a substitution pattern that can be challenging to obtain via other routes.[4] The reaction is often promoted by the Thorpe-Ingold effect, where gem-disubstituents on the acyclic chain pre-organize the molecule into a conformation conducive to cyclization.[5]

Mechanism: An enamine is formed between a chiral secondary amine catalyst and an α,β-unsaturated aldehyde substrate. The tethered alcohol then attacks the β-position in a stereocontrolled intramolecular fashion. Hydrolysis releases the catalyst and yields the chiral oxepane.

Organocatalysis_Workflow cluster_0 Catalytic Cycle A Substrate (Hydroxy-α,β-enal) C Enamine Intermediate A->C B Chiral Amine Catalyst B->C D Intramolecular Oxa-Conjugate Addition (Rate-Determining Step) C->D Conformational Pre-organization E Cyclized Intermediate D->E F Hydrolysis E->F F->B Catalyst Regeneration G α,α'-trans-Oxepane Product F->G

Caption: Organocatalytic oxa-conjugate addition workflow.

Ring Expansion Strategies: Building from Smaller Scaffolds

An alternative and often powerful approach to oxepanes involves the expansion of smaller, more readily available cyclic precursors, such as tetrahydropyrans or epoxides.

Skeletal Rearrangement of Tetrahydropyrans

Expertise & Experience: This less intuitive technique is particularly useful for synthesizing polyhydroxylated oxepanes found in complex natural products.[6] The strategy involves the rearrangement of a functionalized tetrahydropyran, often mediated by a Lewis acid. For example, a Zn(OAc)₂-mediated rearrangement of a tetrahydropyran bearing a leaving group adjacent to the ring oxygen can induce a 1,2-migration, leading to the expansion of the six-membered ring to a seven-membered oxepane.[6]

Experimental Protocol: Zn(OAc)₂ Mediated Rearrangement-Ring Expansion This protocol is adapted from the work of Hori and coworkers.[6]

  • Precursor Synthesis: A functionalized tetrahydropyran bearing a primary mesylate or chloride is prepared from a suitable starting material like a geraniol derivative.

  • Reaction Setup: The tetrahydropyran precursor (1.0 equiv) and zinc acetate (Zn(OAc)₂, 1.1 equiv) are dissolved in a mixture of acetic acid and water.

  • Ring Expansion: The mixture is heated to reflux (or 80 °C) for a period ranging from 30 minutes to 3.5 hours. The reaction time can influence the product distribution.[6]

  • Workup: The reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated NaHCO₃ solution, dried over MgSO₄, and concentrated.

  • Purification: The product is purified by column chromatography to yield the oxepane.

Tandem Oxacyclizations of Polyepoxides

Expertise & Experience: Inspired by the proposed biosynthesis of marine polyether natural products, tandem oxacyclizations of polyepoxides offer a biomimetic route to fused oxepane systems.[12][13][14] This strategy involves a cascade of stereospecific epoxide-opening cyclizations. The regioselectivity (endo vs. exo) of the ring-opening is a critical factor. The first examples of tandem endo-regioselective oxacyclizations of 1,5-diepoxides were shown to produce oxepane products, where one epoxide acts as the nucleophile to open the other.[12][14]

Conclusion and Future Outlook

The synthesis of oxepanes, once a formidable challenge, has become increasingly tractable through the development of diverse and powerful synthetic methodologies. Classic approaches like intramolecular Williamson ether synthesis and modern powerhouses like RCM provide reliable access to the core scaffold. Concurrently, advances in radical, organocatalytic, and transition-metal-catalyzed reactions are enabling unprecedented control over stereochemistry and complexity, allowing for the efficient synthesis of biologically important natural products and their analogs.[1][15][16] As our understanding of these complex ring systems deepens, we can anticipate the development of even more elegant and efficient strategies, further empowering medicinal chemists and drug development professionals to explore the rich chemical space defined by the oxepane motif.

References

  • Pote, A. R., Weierbach, S. M., & Peczuh, M. W. (2024). Advancements in the Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products. Organic Chemistry Frontiers.
  • Pote, A. R., Weierbach, S. M., & Peczuh, M. W. (2024).
  • Pote, A. R., Weierbach, S. M., & Peczuh, M. W. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing).
  • Lanier, M. L., Kasper, A. C., Kim, H., & Hong, J. (2014).
  • Jamison, T. F., Shambayati, S., Crowe, W. E., & Schreiber, S. L. (2000).
  • Jamison, T. F., Shambayati, S., Crowe, W. E., & Schreiber, S. L. (2000).
  • Lanier, M. L., Kasper, A. C., Kim, H., & Hong, J. (2014).
  • Le, T. N., et al. (2011).
  • Jamison, T. F., Shambayati, S., Crowe, W. E., & Schreiber, S. L. (2000). Synthesis of Oxepanes and trans-Fused Bisoxepanes via Biomimetic, endo-Regioselective Tandem Oxacyclizations of Polyepoxides. American Chemical Society.
  • Various authors. (2008-2020). Synthesis of Oxepanes and Oxepines.
  • Chen, Z., et al. (2021).
  • Lanier, M. L., Kasper, A. C., Kim, H., & Hong, J. (2014).
  • Gonzalez, N., & Fernandez, I. (2017). The Oxepane Motif in Marine Drugs. Marine Drugs.
  • Reddy, S. T., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. Journal of the American Chemical Society.
  • Wikipedia contributors. (n.d.).
  • Marco-Contelles, J., & Rodriguez-Fernandez, M. (2022). Recent Advances in the Prins Reaction. ACS Omega.
  • Marco-Contelles, J., & Rodriguez-Fernandez, M. (2022). Recent Advances in the Prins Reaction. PMC - PubMed Central - NIH.
  • Organic Chemistry Portal. (n.d.). Prins Reaction. organic-chemistry.org.

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Methodological & Application

Synthesis of 4-Oxepanol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, in-depth guide for the synthesis of 4-Oxepanol, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a thorough understanding of the protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxepane Moiety

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a key structural motif in a variety of biologically active natural products. Its unique conformational flexibility and polarity make it an attractive scaffold in the design of novel therapeutic agents and functional materials. This compound, with a hydroxyl group at a strategic position, serves as a versatile building block for the synthesis of more complex oxepane derivatives. This protocol details a reliable and reproducible synthetic route to this important intermediate.

Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The synthesis of this compound is approached through a robust two-step sequence, commencing with the readily available and inexpensive starting material, cyclohexanone. This strategy involves:

  • Baeyer-Villiger Ring Expansion: Oxidation of cyclohexanone to ε-caprolactone, a seven-membered lactone.

  • Reduction and Cyclization: Conversion of ε-caprolactone to a suitable intermediate followed by intramolecular cyclization to yield this compound.

This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the key chemical transformations.

Synthesis_Workflow Cyclohexanone Cyclohexanone eCaprolactone ε-Caprolactone Cyclohexanone->eCaprolactone Baeyer-Villiger Oxidation Intermediate Linear Intermediate eCaprolactone->Intermediate Ring Opening Oxepanol This compound Intermediate->Oxepanol Intramolecular Cyclization

Figure 1: Overall synthetic workflow for the preparation of this compound from cyclohexanone.

Part 1: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

The Baeyer-Villiger oxidation is a classic and reliable method for the conversion of ketones to esters or lactones.[1][2][3][4] In this protocol, we utilize a peroxy acid to effect the ring expansion of cyclohexanone.

Experimental Protocol

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMolesNotes
CyclohexanoneC₆H₁₀O98.1410.0 g0.102Reagent grade, freshly distilled
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.5721.0 g (77% purity)~0.094Commercial grade, purity should be assayed
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Anhydrous
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01--Saturated aqueous solution
Sodium sulfite (Na₂SO₃)Na₂SO₃126.04--10% aqueous solution
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37--For drying

Procedure:

  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with cyclohexanone (10.0 g, 0.102 mol) and anhydrous dichloromethane (100 mL). The flask is cooled in an ice-water bath to 0-5 °C.

  • Addition of Oxidant: A solution of m-CPBA (21.0 g of 77% purity, ~0.094 mol) in dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

    • Causality: Slow, controlled addition of the peroxy acid is crucial to manage the exothermic nature of the reaction and prevent side reactions. The use of an ice bath helps to maintain the optimal temperature for selectivity.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is cooled again in an ice bath. The excess peroxy acid is quenched by the slow addition of a 10% aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (50 mL).

    • Trustworthiness: The bicarbonate wash is a critical step to ensure the removal of acidic byproducts, which could interfere with the subsequent purification.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude ε-caprolactone.

  • Purification: The crude product is purified by vacuum distillation to afford pure ε-caprolactone as a colorless liquid.

Part 2: Synthesis of this compound from ε-Caprolactone

A direct, selective conversion of ε-caprolactone to this compound is not straightforward. A plausible route involves the ring-opening of the lactone to form a linear di-functional intermediate, followed by a selective intramolecular cyclization. A potential, though not yet fully established, synthetic pathway is outlined below. Further optimization by the end-user may be required.

Conceptual Protocol

This section outlines a proposed synthetic route that requires further experimental validation. It is intended to guide researchers in the development of a robust protocol.

Step 2a: Reductive Ring Opening of ε-Caprolactone to 1,6-Hexanediol

The reduction of the lactone to the corresponding diol is a standard transformation.[5]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMolesNotes
ε-CaprolactoneC₆H₁₀O₂114.1410.0 g0.0876From Part 1
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.954.0 g0.105Handled with care under inert atmosphere
Anhydrous diethyl ether or THF--200 mL-Anhydrous
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)----For quenching
Hydrochloric acid (HCl)HCl---1 M aqueous solution

Procedure:

  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or THF (100 mL) and lithium aluminum hydride (4.0 g, 0.105 mol) are added to the flask.

  • Addition of Lactone: A solution of ε-caprolactone (10.0 g, 0.0876 mol) in anhydrous diethyl ether or THF (100 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the mixture is heated to reflux for 4 hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential and slow addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and then water (12 mL) while cooling in an ice bath. Alternatively, a saturated aqueous solution of sodium sulfate can be added until a white precipitate forms.

    • Expertise: This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easily filtered, simplifying the work-up.

  • Isolation: The resulting solid is removed by filtration and washed with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,6-hexanediol.

Step 2b: Proposed Selective Cyclization to this compound

The direct and selective cyclization of 1,6-hexanediol to this compound is a challenging transformation, as dehydration can lead to a mixture of products, including the parent oxepane.[5] A potential strategy could involve the selective protection of one hydroxyl group, activation of the other, followed by intramolecular Williamson ether synthesis. However, a more direct, albeit speculative, approach is presented here for further investigation.

Cyclization_Mechanism cluster_0 Proposed Intramolecular Cyclization Hexanediol 1,6-Hexanediol Intermediate Activated Intermediate Hexanediol->Intermediate Selective Activation (e.g., TsCl, MsCl) Oxepanol This compound Intermediate->Oxepanol Intramolecular Nucleophilic Attack

Figure 2: A conceptual diagram for the cyclization of an activated 1,6-hexanediol derivative to form this compound.

Further research is required to establish a reliable and high-yielding protocol for this final step.

Characterization of this compound

The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxepane ring and a signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals for the six carbon atoms in the this compound molecule.

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-O stretching bands in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular formula of this compound is C₆H₁₂O₂ with a molecular weight of 116.16 g/mol .[6]

Safety Precautions

  • m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry. [Link]

  • Synthesis of 1,6-Hexanediol from Cellulose Derived Tetrahydrofuran-Dimethanol with Pt-WOx/TiO2 Catalysts. ACS Publications. [Link]

  • Baeyer–Villiger oxidation of cyclohexanone to caprolactone. ResearchGate. [Link]

  • 1,6-Hexanediol. Wikipedia. [Link]

  • One-stage synthesis of 1,6-hexanediol from n-hexane. (a) The different... ResearchGate. [Link]

  • Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. PMC - NIH. [Link]

  • Baeyer-Villiger oxidation of cyclohexanone to epsilon-caprolactone in airlift sonochemical reactor. PubMed. [Link]

  • Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. NIH. [Link]

  • Oxidation of cyclohexanone to ε-caprolactone. ResearchGate. [Link]

  • Büchner–Curtius–Schlotterbeck reaction. Wikipedia. [Link]

  • Ring expansion and contraction. Wikipedia. [Link]

  • How do you convert cyclohexanone to cyclopentanone? Quora. [Link]

  • Beckmann rearrangement. Wikipedia. [Link]

  • Cobalt‐Mediate Ring‐Expansion of Cyclopentanone to Cyclohexenone. ResearchGate. [Link]

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Application Notes and Protocols for the Purification of 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of High-Purity 4-Oxepanol

This compound, a seven-membered heterocyclic alcohol, is a valuable building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active natural products and synthetic compounds.[1][2][3] The purity of this compound is paramount, as even trace impurities can significantly impact the stereoselectivity, yield, and safety profile of subsequent reactions and final products. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and supported by detailed, field-proven protocols.

Understanding this compound: Key Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation for developing effective purification strategies. These properties dictate the choice of purification method and the specific experimental parameters.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[4]
Molecular Weight 116.16 g/mol [4]
Appearance Colorless liquid (typical)General knowledge
Boiling Point Not readily available, estimated to be >150 °C at atmospheric pressure. Vacuum distillation is recommended.Inferred from similar structures
Polarity Polar, due to the hydroxyl and ether functionalities.Chemical principles
Solubility Miscible with water and a wide range of polar organic solvents such as methanol, ethanol, and acetone.[5][6] Limited solubility in nonpolar solvents like hexanes.General chemical principles

Anticipating Impurities: A Chemist's Foresight

The nature and quantity of impurities in a crude this compound sample are largely dependent on the synthetic route employed. A common route involves the cyclization of 1,6-hexanediol.[2][7][8][9] Potential impurities from this synthesis could include:

  • Unreacted 1,6-hexanediol: A polar diol that can be challenging to separate due to its similarity to the product.

  • Polymeric byproducts: Formed from intermolecular reactions of the starting material or product.

  • Oxidation products: Such as aldehydes or carboxylic acids, if the reaction is exposed to air at high temperatures.

  • Residual solvents: From the reaction or initial work-up steps.

Purification Strategies: A Multi-pronged Approach

Achieving high purity for a polar, non-volatile compound like this compound often requires a combination of techniques. The choice of method will depend on the scale of the purification and the nature of the impurities.

Vacuum Distillation: The First Line of Defense

For large-scale purification and the removal of non-volatile impurities (e.g., salts, polymeric material) and highly volatile solvents, vacuum distillation is the preferred method.[10][11][12][13] By reducing the pressure, the boiling point of this compound is lowered, preventing thermal decomposition.

Causality Behind Experimental Choices:

  • Vacuum: Essential to lower the boiling point and prevent degradation of the heat-sensitive alcohol.

  • Fractionating Column (optional but recommended): A Vigreux or packed column enhances separation efficiency between this compound and impurities with close boiling points.

  • Stirring: Ensures even heating and prevents bumping.

  • Cold Trap: Protects the vacuum pump from corrosive or condensable vapors.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump via a cold trap. Ensure all glassware joints are properly greased and sealed.[11]

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Vacuum: Slowly and carefully apply vacuum to the system. Observe for any initial bubbling due to the removal of volatile solvents.[11]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the recorded pressure. The head fraction will contain lower-boiling impurities. The main fraction should be collected at a stable temperature, corresponding to the boiling point of pure this compound under the applied vacuum. A tail fraction may contain higher-boiling impurities.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.[11]

Diagram: Vacuum Distillation Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Fractional Vacuum Distillation Apparatus B Charge Crude this compound and Stir Bar A->B C Apply Vacuum Slowly B->C D Heat the Flask C->D E Collect Fractions: - Head (Impurities) - Main (this compound) - Tail (Impurities) D->E F Cool to Room Temperature E->F G Slowly Release Vacuum F->G H Collect Purified this compound G->H

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Flash Column Chromatography: For High-Resolution Separation

For the removal of impurities with similar polarity to this compound, flash column chromatography is an indispensable technique.[4][14][15][16][17] This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for polar compounds due to its hydroxyl groups, which interact with the polar functionalities of this compound.[18]

  • Mobile Phase Selection: A solvent system is chosen to provide a good separation (retention factor, Rf ≈ 0.25-0.35 for the product on TLC).[19] Given the polarity of this compound, a mixture of a nonpolar solvent (e.g., hexanes or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) is typically required.[3][18]

  • Gradient Elution: Starting with a less polar solvent mixture and gradually increasing the polarity allows for the elution of less polar impurities first, followed by the product, and finally the more polar impurities.

Table: Recommended Solvent Systems for Flash Chromatography of this compound

Solvent System (v/v)PolarityComments
Ethyl Acetate / Hexanes (e.g., 50-100% EtOAc)Moderate to HighA good starting point for many polar compounds.[18]
Dichloromethane / Methanol (e.g., 1-10% MeOH)HighEffective for highly polar compounds. Use with caution as methanol can dissolve silica gel at higher concentrations.[18]
Ethyl Acetate / Ethanol (e.g., 5-20% EtOH)HighAn alternative to methanol-based systems.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. The target Rf for this compound should be around 0.25-0.35.[19]

  • Column Packing: Prepare a silica gel column using the chosen eluent system (starting with the less polar mixture for gradient elution).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for samples not readily soluble in the mobile phase, use a dry loading technique by adsorbing the sample onto a small amount of silica gel.[17]

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagram: Flash Chromatography Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Develop TLC Method (Rf ≈ 0.25-0.35) B Pack Silica Gel Column A->B C Prepare and Load Sample (Wet or Dry Loading) B->C D Elute with Solvent Gradient (Increasing Polarity) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H I Obtain Purified this compound H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

Recrystallization: For Solid Derivatives or Final Polishing

While this compound is typically a liquid at room temperature, recrystallization can be a powerful technique for its solid derivatives or as a final "polishing" step if a suitable solvent system can be identified that allows for crystallization at low temperatures.[5][20][21]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent will dissolve this compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[20][21] A solvent pair, consisting of a "good" solvent and a "poor" solvent, can also be effective.[20]

  • Cooling Rate: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.

Experimental Protocol: Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of a small amount of this compound in various solvents at room temperature and with heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal may induce crystallization.[20]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment: Validating Your Success

The purity of the final this compound product should be rigorously assessed using appropriate analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an excellent method for assessing the purity of volatile compounds and identifying impurities.[22][23][24][25]

Suggested GC-MS Method Parameters:

ParameterSpecification
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., wax-based) or a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C
Oven Temperature Program Initial temperature of 60 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
Mass Spectrometer Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

2. High-Performance Liquid Chromatography (HPLC):

For a less volatile and polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a suitable analytical technique.[1][6][26][27]

Suggested HPLC Method Parameters:

ParameterSpecification
Column C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol.
Flow Rate 1.0 mL/min.
Detection Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable as this compound lacks a strong UV chromophore.
Column Temperature 30 °C

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified this compound and detecting any remaining impurities.[23] The integration of signals in the ¹H NMR spectrum can be used for quantitative purity assessment against a known internal standard (qNMR).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are flammable and can be toxic.

  • When performing vacuum distillation, ensure the glassware is free of cracks and use a blast shield.

Conclusion

The purification of this compound to a high degree of purity is a critical step in its application in research and development. By understanding the physicochemical properties of the molecule and potential impurities, and by applying the appropriate combination of purification techniques such as vacuum distillation and flash chromatography, researchers can obtain material of the required quality for their downstream applications. Rigorous analytical characterization is essential to validate the purity of the final product.

References

Strategic Derivatization of 4-Oxepanol: Reaction Conditions and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of reaction conditions for the derivatization of 4-oxepanol. The oxepane motif is of growing interest in medicinal chemistry due to its favorable physicochemical properties.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations including esterification, etherification, and carbamate formation. By grounding these protocols in mechanistic principles and comparative data, this guide serves as a practical resource for the strategic modification of the this compound scaffold.

Introduction: The Significance of the this compound Scaffold

The seven-membered oxepane ring is a privileged scaffold found in a variety of marine natural products that exhibit significant biological activities, including potent cytotoxic properties against cancer cell lines.[1][2] Unlike smaller cyclic ethers, the oxepane ring offers a unique three-dimensional geometry. In drug design, the incorporation of such scaffolds can beneficially influence critical properties like solubility, metabolic stability, and lipophilicity.[3] this compound, with its strategically placed hydroxyl group, serves as a versatile building block for introducing molecular diversity and exploring structure-activity relationships (SAR).

Derivatization of the 4-hydroxyl group is a critical step in harnessing the potential of this scaffold. This process involves converting the alcohol into other functional groups to modulate biological activity, improve pharmacokinetic profiles, or enable subsequent coupling reactions. This guide details the primary strategies for this transformation, providing both the theoretical basis and practical protocols for execution.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy depends on the desired end product and the overall synthetic plan. The three most common transformations for an alcohol like this compound are conversion to esters, ethers, and carbamates. Each class of compounds offers distinct chemical properties and requires specific reaction conditions.

G cluster_0 Starting Material Oxepanol This compound Esterification Esterification (e.g., Fischer, Acylation, Mitsunobu) Oxepanol->Esterification Etherification Etherification (e.g., Williamson, Acid-Catalyzed) Oxepanol->Etherification Carbamoylation Carbamoylation (e.g., Isocyanate Addition) Oxepanol->Carbamoylation Ester Ester Derivatives (-OC(O)R) Ether Ether Derivatives (-OR) Carbamate Carbamate Derivatives (-OC(O)NR₂) Esterification->Ester Etherification->Ether Carbamoylation->Carbamate

Caption: Key derivatization pathways for this compound.

Data Summary Table: Comparison of Derivatization Methods
Reaction TypeCommon ReagentsCatalyst/ConditionsSolventTemp.Key AdvantagesPotential Drawbacks
Esterification
FischerCarboxylic Acid, Alcohol (excess)Strong Acid (H₂SO₄, TsOH)Alcohol or TolueneRefluxInexpensive reagents, simple procedure.[4][5]Reversible, requires removal of water, harsh conditions.[4]
AcylationAcyl Chloride, AnhydrideBase (Pyridine, Et₃N, DMAP)DCM, THF0°C to RTHigh yield, irreversible, mild conditions.[6]Generates stoichiometric acid waste.
MitsunobuCarboxylic Acid, PPh₃, DEAD/DIADNone (reagent-based)THF, Dioxane0°C to RTStereochemical inversion at the alcohol center.[7][8]Stoichiometric byproducts (TPPO, hydrazine) can complicate purification.
Etherification
WilliamsonAlkyl HalideStrong Base (NaH, KOtBu)THF, DMFRT to 60°CForms stable C-O bonds, wide substrate scope.Strong base can be problematic for sensitive substrates.
Acid-CatalyzedAlcoholStrong Acid (H₂SO₄) or Lewis Acid (Fe(OTf)₃)DCM, Dioxane45°C to RefluxDirect coupling of alcohols.[9][10]Risk of elimination to form alkenes, especially with secondary alcohols.[9]
Carbamate Formation
Isocyanate AdditionIsocyanate (R-NCO)Base (e.g., DBTL) often optionalTHF, DCMRTHigh atom economy, often quantitative yields.[11][12]Isocyanates can be toxic and moisture-sensitive.
Carbamoyl TransferCarbonylimidazolide, AmineNone (reagent-based)Water or Organic SolventRTOne-pot synthesis avoids handling isocyanates directly.[13]Reaction scope may be limited by amine nucleophilicity.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step protocols for key derivatization reactions of this compound. The causality behind specific steps is explained to ensure robust and reproducible outcomes.

Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters from primary and secondary alcohols with complete inversion of stereochemistry at the alcohol carbon.[7][8] This is particularly valuable in medicinal chemistry for accessing specific stereoisomers. The reaction proceeds under mild, neutral conditions.[14]

Mechanism Rationale: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.[8] This intermediate deprotonates the carboxylic acid. The alcohol's oxygen then attacks the activated phosphorus atom, forming an alkoxyphosphonium salt, which is an excellent leaving group. The final step is an Sₙ2 displacement by the carboxylate anion, resulting in the desired ester with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) and a hydrazine derivative.[7][8]

G cluster_0 Mitsunobu Reaction Workflow A 1. Dissolve Alcohol, Carboxylic Acid, PPh₃ in THF B 2. Cool solution to 0°C A->B C 3. Add DEAD/DIAD dropwise B->C D 4. Stir at RT (6-8 hours) C->D E 5. Monitor by TLC D->E F 6. Workup: Dilute, Filter TPPO E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for the Mitsunobu reaction.

Protocol: Synthesis of 4-Oxepanyl Benzoate (Stereoinversive)

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 10 volumes).

  • Cooling: Cool the resulting solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.[15] Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of this compound and the formation of a new, less polar spot. The precipitation of triphenylphosphine oxide (TPPO) is also an indicator of reaction progress.[15]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether or ethyl acetate to the residue, which will cause the TPPO to precipitate further. Filter the solid and wash with cold ether.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Etherification using Iron(III) Catalysis

For synthesizing ethers without the need for strong bases, acid-catalyzed methods are preferable. Modern methods utilize Lewis acids like iron(III) triflate, which can promote the dehydrative coupling of a secondary alcohol like this compound with a primary alcohol.[9][10] This approach offers a greener alternative, with water as the only byproduct.

Mechanism Rationale: The iron(III) catalyst activates the secondary alcohol (this compound), facilitating its departure as a water molecule and forming a transient carbocationic intermediate. This intermediate is then trapped by a nucleophilic primary alcohol to form the unsymmetrical ether. The use of an additive like NH₄Cl can suppress side reactions, such as elimination to form an alkene.[9]

Protocol: Synthesis of 4-(Methoxymethoxy)oxepane

  • Reaction Setup: In a vial, combine this compound (1 eq.), iron(III) triflate (Fe(OTf)₃, 5 mol%), and ammonium chloride (NH₄Cl, 5 mol%).[9]

  • Solvent and Reagent Addition: Add dichloromethane (DCM, 2 mL) followed by the primary alcohol (e.g., methanol, 1.5 eq.).

  • Heating: Seal the vial and heat the reaction mixture to 45°C for the time indicated by reaction monitoring (typically 4-12 hours).

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of this compound by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Carbamate Formation via Isocyanate Addition

Carbamates are key functional groups in many pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.[12] The most direct method for their synthesis from an alcohol is the addition reaction with an isocyanate.[11] This reaction is typically high-yielding and proceeds without the need for a catalyst, although one can be used to accelerate the reaction.

Mechanism Rationale: The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). A subsequent proton transfer from the alcohol's oxygen to the isocyanate's nitrogen completes the formation of the stable carbamate linkage.

Protocol: Synthesis of 4-Oxepanyl Phenylcarbamate

  • Reaction Setup: Dissolve this compound (1 eq.) in a suitable anhydrous solvent such as THF or DCM in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add phenyl isocyanate (1.1 eq.) dropwise to the stirred solution at room temperature. If the reaction is slow, a catalytic amount of dibutyltin dilaurate (DBTL) can be added.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the alcohol starting material by TLC. The product will be a less polar spot.

  • Workup: If the product precipitates upon formation, it can be isolated by simple filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) or purify by flash column chromatography if necessary.

Choosing the Right Path: A Decision Framework

Selecting the appropriate derivatization method is critical for synthetic efficiency. The following flowchart provides a logical framework for making this decision based on common research objectives.

Caption: Decision framework for selecting a this compound derivatization method.

Conclusion

This compound is a valuable synthetic intermediate whose utility is unlocked through strategic derivatization of its hydroxyl group. By understanding the mechanisms and optimal conditions for esterification, etherification, and carbamate formation, researchers can efficiently generate diverse libraries of oxepane-containing molecules. The protocols and comparative data presented in this guide provide a robust foundation for incorporating the this compound scaffold into medicinal chemistry and drug discovery programs, enabling the synthesis of novel compounds with tailored physicochemical and biological properties.

References

  • Burkhard, J. A., Wipf, P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • González-Andrés, P., Fernández-Peña, L., Díez-Poza, C., & Barbero, A. (2019). The Oxepane Motif in Marine Drugs. Semantic Scholar. Available at: [Link]

  • Wolan, A., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

  • Barbero, A., et al. (2017). The Oxepane Motif in Marine Drugs. PMC - PubMed Central. Available at: [Link]

  • Onyegbule, F. A., et al. (n.d.). Chemotherapeutic Importance of Oxepines. TSI Journals. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. organic-synthesis.org. Available at: [Link]

  • Ghorai, M. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. Available at: [Link]

  • Esteve-Turrillas, F. A., & Pastor, A. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. Available at: [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. organic-chemistry.org. Available at: [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of 4-Oxepanol

This compound is a saturated heterocyclic alcohol featuring a seven-membered oxepane ring.[1] The oxepane motif is a key structural component in numerous biologically active natural products, making its derivatives, like this compound, valuable building blocks in synthetic and medicinal chemistry.[2] Unambiguous structural characterization is a critical prerequisite for its use in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution.[3][4] This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques. We will delve into not only the protocols for data acquisition but also the fundamental principles behind spectral interpretation, providing a robust framework for researchers.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a plane of symmetry passing through the C4-OH bond and the ether oxygen (O1), assuming rapid chair-boat conformational interconversion at room temperature. This symmetry renders specific pairs of protons and carbons chemically equivalent, which simplifies the resulting NMR spectra.

  • Carbon Equivalence: C2 is equivalent to C7, and C3 is equivalent to C5. Therefore, only four unique carbon signals are expected in the ¹³C NMR spectrum.

  • Proton Equivalence: The protons on C2 are equivalent to those on C7, and the protons on C3 are equivalent to those on C5.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and proper instrument parameterization.[3]

Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a high-quality sample for analysis.

Materials:

  • This compound (solid or liquid)

  • High-quality 5 mm NMR tubes[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or cotton

  • Vortex mixer

Procedure:

  • Analyte Quantity: Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3][5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic molecules. Its residual proton signal (δ ≈ 7.26 ppm) and carbon triplet (δ ≈ 77.16 ppm) serve as convenient internal references.[6]

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial.[3][7] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper magnetic field shimming.[3][7]

  • Homogenization: Vortex the mixture until the analyte is completely dissolved. The solution must be homogeneous and free of any particulate matter.[3]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette.[5][7] Filter the sample solution directly into the NMR tube to remove any dust or solid impurities that could degrade spectral resolution.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[7] Label the tube clearly.

NMR Data Acquisition Workflow

The following is a generalized workflow for acquiring a full suite of NMR data for structural characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (5-50 mg in 0.6 mL CDCl₃) Acq_1H 1. Acquire ¹H Spectrum Prep->Acq_1H Acq_13C 2. Acquire ¹³C Spectrum Acq_1H->Acq_13C Acq_DEPT 3. Acquire DEPT-135 Acq_13C->Acq_DEPT Acq_2D 4. Acquire 2D Spectra (COSY, HSQC) Acq_DEPT->Acq_2D Proc Process Spectra (FT, Phasing, Baseline Correction) Acq_2D->Proc Assign Assign Signals Proc->Assign Structure Confirm Structure Assign->Structure

Caption: General workflow for NMR-based structural elucidation.

Spectral Analysis and Interpretation

¹H NMR Spectrum Analysis

Due to molecular symmetry, four distinct proton environments are expected.

  • H4 (1H): This methine proton is attached to the carbon bearing the hydroxyl group. It is expected to appear as a multiplet around δ 3.8-4.0 ppm . Its chemical shift is influenced by the deshielding effects of both the adjacent ether oxygen (O1) and the directly attached hydroxyl group.

  • H2/H7 (4H): These methylene protons are adjacent to the ether oxygen. They will be significantly deshielded and are expected to appear as a multiplet around δ 3.6-3.8 ppm .[8]

  • H3/H5 (4H): These methylene protons are further from the heteroatoms. They are expected to resonate further upfield, likely as a multiplet around δ 1.7-1.9 ppm .

  • -OH (1H): The hydroxyl proton is labile. Its signal is typically a broad singlet and its chemical shift can vary significantly (δ 1.5-4.0 ppm ) depending on concentration, solvent, and temperature.[9] It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear due to proton-deuterium exchange.

¹³C and DEPT-135 NMR Spectra Analysis

Four unique carbon signals are anticipated, which can be definitively assigned using a DEPT-135 experiment. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[10][11]

  • C4: This methine carbon is bonded to the hydroxyl group. It will appear downfield, typically in the range of δ 65-75 ppm . In the DEPT-135 spectrum, this will be a positive signal.

  • C2/C7: These methylene carbons are adjacent to the ether oxygen and are the most deshielded carbons, expected around δ 70-80 ppm . These will appear as negative signals in the DEPT-135 spectrum.

  • C3/C5: These methylene carbons are in a more alkane-like environment and will resonate upfield, around δ 30-40 ppm . These will also be negative signals in the DEPT-135 spectrum.

  • Quaternary Carbons: this compound has no quaternary carbons.

2D NMR for Connectivity Confirmation

2D NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of the proton spin systems.[12] For this compound, cross-peaks are expected between:

    • H4 and the protons on its adjacent carbons, H3/H5.

    • H3/H5 and their neighbors, H4 and H2/H7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[12][13] This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

Caption: Key COSY and HSQC correlations for this compound.

Summary of NMR Data

The following tables summarize the expected NMR data for this compound in CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
C4-H ~3.9 multiplet ~70 Positive (CH)
C2/C7-H ~3.7 multiplet ~75 Negative (CH₂)
C3/C5-H ~1.8 multiplet ~35 Negative (CH₂)

| O-H | variable (1.5-4.0) | broad singlet | - | - |

Table 2: Expected 2D NMR Correlations

Correlation Type Proton 1 Correlates With Description
COSY H4 H3/H5 ³J coupling between adjacent methine and methylene protons.
COSY H3/H5 H2/H7 ³J coupling between adjacent methylene protons.
HSQC H4 C4 Direct one-bond attachment.
HSQC H2/H7 C2/C7 Direct one-bond attachment.

| HSQC | H3/H5 | C3/C5 | Direct one-bond attachment. |

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural verification and characterization of this compound. By systematically analyzing the chemical shifts, coupling patterns, and correlations from ¹H, ¹³C, DEPT, COSY, and HSQC spectra, researchers can confirm the molecular structure with high confidence. This robust analytical framework is essential for ensuring the identity and purity of this compound in synthetic chemistry and drug development pipelines.

References

Definitive Mass Spectrometric Analysis of 4-Oxepanol: Protocols for Direct and Derivatization-Based GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxepanol (C₆H₁₂O₂) is a saturated heterocyclic alcohol with a seven-membered oxepane ring. Its structural motifs are of increasing interest in medicinal chemistry and drug development. Accurate and reliable analytical methods are paramount for its characterization, quantification in complex matrices, and quality control. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We present two distinct protocols: a rapid direct injection method suitable for initial screening and a robust, high-sensitivity method employing silylation derivatization for quantitative applications. The causality behind experimental choices, expected fragmentation patterns, and self-validating system protocols are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound, with a molecular weight of 116.16 g/mol , combines two key functional groups: a secondary alcohol and an ether linkage within a flexible seven-membered ring.[1][2] This combination presents a unique analytical challenge for GC-MS. The polar hydroxyl group can lead to undesirable chromatographic interactions, such as peak tailing, and can undergo thermal degradation in the GC inlet.[3] Furthermore, under standard Electron Ionization (EI), alcohols often yield a very weak or entirely absent molecular ion (M•+), complicating structural confirmation.[4][5]

To overcome these issues, two primary strategies are employed:

  • Direct Analysis: A fast method, often utilizing a polar GC column, for qualitative screening. While quick, it may lack the sensitivity and peak shape required for rigorous quantitative work.[6]

  • Chemical Derivatization: A more involved but superior method where the polar hydroxyl group is chemically modified to create a more volatile and thermally stable derivative.[7] This approach significantly improves chromatographic performance and often produces more structurally informative mass spectra.[3][8]

This guide will detail both methodologies, providing researchers with the flexibility to choose the protocol that best suits their analytical needs.

Methodology I: Direct Analysis Protocol

This approach is best suited for rapid purity checks or preliminary identification where high quantitative accuracy is not the primary objective. The key is to use a GC column that can manage the polarity of the alcohol group.

Rationale and Causality

Directly injecting an alcohol like this compound onto a standard non-polar column (e.g., DB-5ms) can result in poor chromatography. The polar hydroxyl group can interact with any active sites in the inlet or column, leading to broad, tailing peaks. By using a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (a "WAX" type column), these secondary interactions are minimized, resulting in better peak symmetry.[6] However, the inherent issue of a low-abundance molecular ion in the mass spectrum remains a significant limitation of this approach.[4]

Experimental Protocol: Direct Injection
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable high-purity solvent (e.g., Methanol or Isopropanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed to reach the desired concentration for analysis (e.g., 1-10 µg/mL).

  • Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required. A system like a Thermo Scientific DSQII or Agilent 7890/5977 is suitable.

  • GC-MS Parameters:

    • See Table 1 for recommended instrument settings.

Table 1: GC-MS Parameters for Direct Analysis of this compound
ParameterSettingRationale
GC System
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks.
Inlet Temperature250 °CEnsures rapid vaporization without significant degradation.
Carrier GasHelium, 1.2 mL/minStandard inert carrier gas for GC-MS.
Column30 m x 0.25 mm x 0.25 µm, WAX-type (e.g., DB-WAX)Polar phase improves peak shape for alcohols.[6]
Oven Program60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minProvides good separation from solvent and other potential impurities.
MS System
Ion SourceElectron Ionization (EI)Standard for generating reproducible, library-searchable spectra.[9]
Ion Source Temp.230 °CStandard operating temperature.
Electron Energy70 eVStandard energy for consistent fragmentation and library matching.[9]
Mass Range35 - 200 m/zCovers the expected mass range of the parent molecule and its fragments.
Solvent Delay3 minPrevents the high solvent load from damaging the detector filament.
Expected Results & Fragmentation

The molecular ion at m/z 116 may be weak or absent. The fragmentation pattern of cyclic alcohols is typically characterized by the following losses:[4]

  • [M-H]⁺ (m/z 115): Loss of a hydrogen atom.

  • [M-H₂O]⁺ (m/z 98): Dehydration is a very common pathway for alcohols.[10]

  • Ring Cleavage: Complex fragmentation of the oxepane ring can lead to a variety of smaller ions. A peak at m/z 57 is often observed for cyclic alcohols.[4]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is also a characteristic fragmentation pathway for alcohols.[10][11]

Methodology II: Derivatization-Based GC-MS Protocol (Gold Standard)

For reliable quantification and robust structural confirmation, derivatization is essential. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective method.[3][8]

Rationale and Causality

The derivatization of this compound to 4-(trimethylsilyloxy)oxepane achieves several critical objectives:

  • Increases Volatility: The TMS ether is significantly less polar and more volatile than the parent alcohol, making it ideal for gas chromatography.[7]

  • Improves Thermal Stability: The derivative is less prone to thermal degradation in the hot GC inlet.[8]

  • Enhances Chromatographic Performance: The non-polar derivative exhibits sharper, more symmetrical peaks on standard non-polar columns (e.g., DB-5ms), leading to better resolution and sensitivity.

  • Generates Informative Mass Spectra: The fragmentation of TMS derivatives is often highly predictable and characteristically driven by the silicon atom, providing clear structural information and often a more prominent molecular ion.

The workflow for this superior method is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A This compound Sample in Solvent B Add Silylating Reagent (e.g., BSTFA + 1% TMCS) A->B C Heat at 60-70°C for 30 min B->C D Inject Derivatized Sample into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Quantification F->G H Spectral Interpretation F->H I Final Report G->I H->I

Caption: Derivatization-based GC-MS workflow for this compound.

Detailed Experimental Protocol: Silylation
  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., Acetonitrile, Dichloromethane, or Pyridine) at 1 mg/mL.

    • Pipette 100 µL of the sample solution into a 2 mL autosampler vial with a screw cap.

    • Self-Validation Step: It is highly recommended to add an internal standard (IS) at this stage for accurate quantification. A suitable IS would be a compound with similar functionality that is not present in the sample, such as Cyclohexanol or another cyclic alcohol, which will also be derivatized.

  • Derivatization Reaction:

    • Add 100 µL of a silylating reagent. A common and effective choice is BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . The TMCS acts as a catalyst.

    • Securely cap the vial.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven to ensure the reaction goes to completion.

    • Cool the vial to room temperature before analysis. The sample is now ready for injection.

Instrumentation and Method Parameters

For the derivatized sample, a standard non-polar column is ideal.

Table 2: GC-MS Parameters for Silylated this compound Analysis
ParameterSettingRationale
GC System
Injection ModeSplit (20:1) or SplitlessSplitless mode can be used for trace-level analysis.
Inlet Temperature270 °CHigher temperature accommodates the less polar, more volatile derivative.
Carrier GasHelium, 1.2 mL/minStandard inert carrier gas.
Column30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)Industry-standard non-polar column provides excellent separation for TMS derivatives.
Oven Program80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 minEfficiently elutes the TMS-ether and any potential high-boiling impurities.
MS System
Ion SourceElectron Ionization (EI)Provides characteristic, reproducible fragmentation.
Ion Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Mass Range50 - 300 m/zCovers the mass of the derivatized molecule and its key fragments.
Solvent Delay4 minAdjusted for the derivatization solvent and reagents.
Data Analysis: Fragmentation of TMS-Derivatized this compound

The derivatized molecule, 4-(trimethylsilyloxy)oxepane, has a molecular weight of 188.32 g/mol . Its mass spectrum is expected to be significantly different and more informative than that of the underivatized parent compound.

  • Molecular Ion (M•+): A peak at m/z 188 should be observable, though it may still be of low intensity.

  • [M-15]⁺ (m/z 173): This is a hallmark of TMS derivatives, representing the loss of a methyl group (•CH₃) from the silyl group. This is often the base peak or a very abundant ion.

  • [M-29]⁺ (m/z 159): Loss of an ethyl group (•C₂H₅) from the ring structure.

  • Key Diagnostic Ions: Ions containing the silicon atom are highly characteristic. The ion at m/z 73 ([ (CH₃)₃Si ]⁺) is a common indicator of silylation, although the ion at m/z 75 ([ (CH₃)₂Si=OH ]⁺) resulting from rearrangement can also be prominent.

The proposed fragmentation pathway is visualized below.

G M 4-(trimethylsilyloxy)oxepane [M]•+ m/z 188 F1 [M - CH3]+ m/z 173 M->F1 - •CH3 F2 [M - C2H5]+ m/z 159 M->F2 - •C2H5 F3 [M - C4H9O]+ m/z 115 M->F3 - Ring Cleavage

Caption: Proposed major fragmentation pathways for silylated this compound.

Conclusion and Best Practices

For the comprehensive and reliable analysis of this compound, a GC-MS method incorporating a silylation derivatization step is strongly recommended. This approach mitigates the challenges associated with analyzing polar alcohols, leading to superior chromatographic performance and more definitive mass spectral data. The direct analysis method serves as a viable alternative for rapid, qualitative screening but lacks the robustness required for quantitative studies in a regulated environment like drug development. By understanding the causality behind method selection and potential fragmentation, researchers can confidently characterize this compound and related compounds.

References

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Sources

Application Notes and Protocols: The Use of 4-Oxepanol as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepane Motif and the Promise of Chiral 4-Oxepanol

The landscape of modern drug discovery is increasingly focused on the development of complex, three-dimensional molecules to address challenging biological targets.[] Within this context, saturated heterocyclic scaffolds are of paramount importance, and the seven-membered oxepane ring has emerged as a privileged structure in a variety of biologically active natural products, particularly those of marine origin.[2][3] These structures often exhibit potent cytotoxic, anti-inflammatory, and antimicrobial properties. The conformational flexibility of the oxepane ring, combined with the hydrogen bond accepting capability of the ether oxygen, allows for unique interactions with biological macromolecules.

While the oxepane framework is prevalent, the strategic incorporation of chirality into these systems is crucial for modulating biological activity and optimizing pharmacokinetic properties. This compound, a structurally simple yet functionally versatile molecule, presents itself as an ideal chiral building block for the synthesis of novel, complex oxepane-containing compounds.[4] Its secondary alcohol provides a handle for a wide array of stereoselective transformations, while the oxepane core serves as a robust scaffold.

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of this compound and its subsequent use as a chiral building block. The methodologies described herein are grounded in well-established, reliable synthetic transformations, offering researchers a practical toolkit for the exploration of this promising chiral synthon.

Part 1: Enantioselective Synthesis of Chiral this compound

The cornerstone of utilizing this compound as a chiral building block is the efficient and scalable production of its enantiomerically pure forms. Two primary strategies are presented: enzymatic kinetic resolution of racemic this compound and a de novo asymmetric synthesis via ring-closing metathesis.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Oxepanol

Enzymatic kinetic resolution is a powerful and green method for the separation of racemates, relying on the high enantioselectivity of enzymes, particularly lipases, in catalyzing acylation or hydrolysis reactions.[5][6] Lipases are particularly well-suited for this purpose due to their operational simplicity, broad substrate scope, and high enantioselectivity.[7][8]

Causality Behind Experimental Choices:

The choice of lipase is critical for achieving high enantioselectivity. Lipases from Pseudomonas cepacia (PSL) and Candida antarctica Lipase B (CAL-B) are often effective for the resolution of secondary alcohols.[9][10] The acyl donor, vinyl acetate, is chosen as it is an irreversible acylating agent, which prevents the reverse reaction and drives the resolution to completion. The choice of a non-polar organic solvent like diisopropyl ether minimizes enzyme denaturation and can enhance enantioselectivity.

Experimental Protocol: Enantioselective Acetylation of (±)-4-Oxepanol

Materials:

  • (±)-4-Oxepanol

  • Immobilized Lipase from Pseudomonas cepacia (Lipase PS-C)

  • Vinyl Acetate

  • Diisopropyl Ether (anhydrous)

  • Celite

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a flame-dried 250 mL round-bottom flask, add (±)-4-oxepanol (5.00 g, 43.0 mmol) and anhydrous diisopropyl ether (150 mL).

  • Add immobilized Lipase PS-C (2.5 g, 50% w/w of substrate).

  • To the stirred suspension, add vinyl acetate (5.9 mL, 64.5 mmol, 1.5 equiv.).

  • Seal the flask and stir the mixture at room temperature (25 °C).

  • Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed acetate.

  • Upon reaching the desired conversion, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme.[11] Wash the Celite pad with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of unreacted (S)-4-oxepanol and (R)-4-acetoxyoxepane by silica gel column chromatography (e.g., hexane:ethyl acetate gradient).

Expected Outcome and Data Presentation:

This protocol is expected to yield the unreacted (S)-4-oxepanol and the acylated (R)-4-acetoxyoxepane with high enantiomeric excess.

CompoundExpected YieldExpected ee
(S)-4-Oxepanol~45-48%>98%
(R)-4-Acetoxyoxepane~45-48%>98%

(R)-4-Acetoxyoxepane can be readily hydrolyzed to (R)-4-oxepanol using standard basic conditions (e.g., K2CO3 in methanol) without significant loss of enantiopurity.

Workflow for Lipase-Catalyzed Kinetic Resolution:

G cluster_0 Kinetic Resolution racemate (±)-4-Oxepanol reaction Enantioselective Acetylation racemate->reaction reagents Lipase PS-C Vinyl Acetate Diisopropyl Ether reagents->reaction separation Workup & Chromatography reaction->separation s_alcohol (S)-4-Oxepanol separation->s_alcohol r_acetate (R)-4-Acetoxyoxepane separation->r_acetate hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_alcohol (R)-4-Oxepanol hydrolysis->r_alcohol

Caption: Workflow for the lipase-catalyzed kinetic resolution of (±)-4-oxepanol.

Strategy 2: Asymmetric Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile reaction for the construction of cyclic olefins, including oxepenes, which are precursors to oxepanes.[12][13] This strategy allows for the de novo construction of the chiral oxepane ring from an acyclic precursor.[14][15]

Causality Behind Experimental Choices:

The synthesis begins with a chiral building block, in this case, derived from an asymmetric allylation to set the key stereocenter. The choice of a second-generation Grubbs catalyst is based on its high activity and functional group tolerance.[13] The subsequent diastereoselective dihydroxylation is directed by the existing stereocenter, and a final reduction provides the target this compound.

Experimental Protocol: Asymmetric Synthesis of (R)-4-Oxepanol

Step 1: Synthesis of the Diene Precursor This multi-step synthesis starts from a readily available achiral starting material and introduces chirality early in the sequence. A representative procedure is outlined below, starting from 4-penten-1-ol.

  • Oxidation: Oxidize 4-penten-1-ol to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.[16]

  • Asymmetric Allylation: Perform an asymmetric allylation of the resulting aldehyde using a chiral catalyst (e.g., a Brown allylation with a chiral borane) to introduce the hydroxyl group with high enantioselectivity.[17] This will form a chiral 1,7-octadien-4-ol.

  • Protection of the Alcohol: Protect the newly formed secondary alcohol as a silyl ether (e.g., TBS ether) to prevent interference in the subsequent RCM step.

Step 2: Ring-Closing Metathesis

  • To a solution of the protected diene (1.0 equiv) in anhydrous dichloromethane (0.01 M), add Grubbs second-generation catalyst (2-5 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.[18]

  • Cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by silica gel chromatography to yield the protected oxepene.

Step 3: Functionalization to (R)-4-Oxepanol

  • Deprotection: Remove the silyl protecting group using TBAF in THF.

  • Reduction of the Double Bond: Hydrogenate the resulting oxepenol using H2 and Pd/C to give racemic cis- and trans-4-oxepanol. The stereochemistry of the hydrogenation can be influenced by the existing stereocenter.

  • Alternatively, a stereoselective dihydroxylation of the double bond followed by reductive cleavage can be employed for greater stereocontrol.

Workflow for Asymmetric Synthesis via RCM:

G cluster_1 Asymmetric Synthesis start Achiral Starting Material asym_allylation Asymmetric Allylation start->asym_allylation diene Chiral Diene Precursor asym_allylation->diene rcm Ring-Closing Metathesis diene->rcm oxepene Chiral Oxepene rcm->oxepene functionalization Reduction/ Functionalization oxepene->functionalization final_product (R)-4-Oxepanol functionalization->final_product

Caption: General workflow for the asymmetric synthesis of this compound via RCM.

Part 2: Application of Chiral this compound in Synthesis

Once obtained in enantiomerically pure form, this compound serves as a versatile chiral building block. The secondary alcohol is a key functional group for further elaboration.

Protocol Example: Mitsunobu Inversion of (S)-4-Oxepanol

The Mitsunobu reaction is a powerful method for the stereochemical inversion of a secondary alcohol.[19] This allows access to the opposite enantiomer of a derivative or the introduction of a nucleophile with inversion of configuration.

Causality Behind Experimental Choices:

The Mitsunobu reaction proceeds via an SN2 mechanism, which guarantees inversion of stereochemistry at the reacting center. Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) for easier removal of the hydrazine byproduct. p-Nitrobenzoic acid is used as the nucleophile, and the resulting ester can be easily hydrolyzed to afford the inverted alcohol.

Materials:

  • (S)-4-Oxepanol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • p-Nitrobenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask, dissolve (S)-4-oxepanol (1.00 g, 8.61 mmol), p-nitrobenzoic acid (1.58 g, 9.47 mmol), and PPh3 (2.48 g, 9.47 mmol) in anhydrous THF (40 mL) at 0 °C under an argon atmosphere.

  • Slowly add DIAD (1.86 mL, 9.47 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to yield the (R)-p-nitrobenzoyl ester of this compound.

  • Hydrolyze the ester (e.g., using LiOH in THF/water) to obtain (R)-4-oxepanol.

Logical Relationship for Stereochemical Inversion:

G s_alcohol (S)-4-Oxepanol mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nu-H) s_alcohol->mitsunobu SN2 Inversion r_derivative (R)-4-Nu-Oxepane mitsunobu->r_derivative

Caption: Stereochemical inversion of this compound via the Mitsunobu reaction.

Conclusion

Chiral this compound is a promising yet underexplored building block for the synthesis of complex molecules, particularly in the context of drug discovery. The protocols detailed in this guide provide a solid foundation for the enantioselective synthesis of this compound through both enzymatic resolution and asymmetric synthesis. Furthermore, the application examples demonstrate its utility in stereocontrolled transformations. By leveraging these methodologies, researchers can unlock the potential of this compound to create novel oxepane-containing compounds with unique biological activities.

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  • Crimmins, M. T., & Christie, H. S. (2005). Enantioselective total synthesis of (+)-rogioloxepane A. Organic letters, 7(15), 3275–3278. [Link]

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Application Notes & Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Ring-Closing Metathesis for 4-Oxepanol Synthesis

Introduction: The Significance of the this compound Scaffold

The oxepane moiety, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products and pharmaceutical agents. Its inherent conformational flexibility, combined with the hydrogen bonding capacity of a hydroxyl group, makes this compound a valuable building block in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, necessitating efficient and modular synthetic routes. Traditional methods for constructing seven-membered rings can be challenging, often requiring harsh conditions or multi-step sequences with limited substrate scope[1].

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of unsaturated rings with high functional group tolerance under mild conditions[1][2]. The development of well-defined ruthenium catalysts, such as those pioneered by Grubbs, has made this transformation a mainstay in modern synthetic chemistry[3]. This guide provides a detailed exploration of the synthesis of this compound, employing a strategic ring-closing metathesis reaction as the key ring-forming step.

Synthetic Strategy: A Two-Pronged Approach

Our synthetic approach is designed for efficiency and adaptability, commencing from readily available starting materials. The core of the strategy involves the synthesis of a key acyclic diene precursor, followed by a catalyzed ring-closing metathesis to form the seven-membered oxepine ring. A final hydrogenation step delivers the target saturated this compound.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A But-3-en-1-ol C Protection (e.g., TBDPS) A->C 1. TBDPSCl, Imidazole B Allyl Bromide E Williamson Ether Synthesis B->E 2. NaH D Protected But-3-en-1-ol C->D D->E F Diene Precursor E->F G Ring-Closing Metathesis (RCM) F->G 3. Grubbs' II Catalyst H Protected Oxepine G->H I Deprotection H->I 4. TBAF J Oxepine-4-ol I->J K Hydrogenation J->K 5. H2, Pd/C L This compound (Target) K->L

Figure 1: Proposed synthetic workflow for this compound via RCM.

Part 1: Synthesis of the Diene Precursor

The successful execution of an RCM reaction hinges on the efficient preparation of the acyclic diene precursor. In this protocol, we will employ a Williamson ether synthesis, a robust and well-established method for forming ether linkages[4][5][6][7]. The synthesis involves the reaction of an alkoxide with an alkyl halide. To ensure selectivity and compatibility with subsequent steps, the hydroxyl group of but-3-en-1-ol is first protected.

Protocol 1.1: Protection of But-3-en-1-ol

Rationale: A bulky silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS), is chosen to prevent self-coupling during the subsequent etherification and to minimize interference with the RCM catalyst.

Materials:

  • But-3-en-1-ol

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of but-3-en-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add TBDPSCl (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product is typically of sufficient purity for the next step, or can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 1.2: Williamson Ether Synthesis to Form the Diene Precursor

Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide. The resulting alkoxide then undergoes an SN2 reaction with allyl bromide to furnish the desired diene[6][7][8].

Materials:

  • Protected but-3-en-1-ol from Protocol 1.1

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Carefully wash the NaH (1.5 eq) with hexanes to remove the mineral oil and suspend the NaH in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of the protected but-3-en-1-ol (1.0 eq) in anhydrous THF dropwise via an addition funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Re-cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure diene precursor.

Part 2: Ring-Closing Metathesis

This is the key step in the synthesis, where the acyclic diene is cyclized to form the seven-membered oxepine ring. The choice of catalyst and reaction conditions are critical for achieving a high yield.

Mechanism of Ring-Closing Metathesis

The currently accepted Chauvin mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal-alkylidene catalyst[1][2]. The reaction is driven to completion by the formation of a volatile byproduct, ethylene gas.

RCM_Mechanism A Diene Precursor C [2+2] Cycloaddition A->C B [Ru]=CHPh (Catalyst) B->C D Metallacyclobutane Intermediate C->D E [2+2] Cycloreversion D->E F New Alkylidene E->F G Intramolecular [2+2] Cycloaddition F->G H Bicyclic Metallacyclobutane G->H I [2+2] Cycloreversion H->I J Oxepine Product I->J K [Ru]=CH2 I->K M Ethylene (byproduct) L Regenerated Catalyst Cycle K->L reacts with another diene molecule

Figure 2: Simplified mechanism of Ring-Closing Metathesis.

Catalyst Selection and Reaction Parameters
ParameterRecommendation & Rationale
Catalyst Grubbs' Second-Generation Catalyst: Exhibits higher activity and greater functional group tolerance compared to the first-generation catalyst. It is particularly effective for the formation of seven-membered rings[9][10].
Catalyst Loading 1-5 mol%: A lower catalyst loading is generally preferred for atom economy and to simplify purification. However, for challenging or sluggish reactions, a higher loading may be necessary[11].
Solvent Anhydrous, Degassed Dichloromethane (DCM) or Toluene: DCM is a common solvent for RCM. Toluene can be used at higher temperatures if the reaction is slow at the boiling point of DCM[11][12]. Solvents must be degassed to prevent catalyst deactivation by oxygen.
Concentration 0.001 - 0.01 M: High dilution is crucial to favor the intramolecular RCM reaction over intermolecular oligomerization or polymerization[13].
Temperature Room Temperature to Reflux (40-110 °C): The reaction is often initiated at room temperature and may be heated to reflux to drive it to completion[10].
Atmosphere Inert (Nitrogen or Argon): Ruthenium catalysts are sensitive to air and moisture, so an inert atmosphere is essential[12].
Protocol 2.1: Ring-Closing Metathesis

Procedure:

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM to achieve a concentration of approximately 0.005 M.

  • Add Grubbs' second-generation catalyst (0.02 - 0.05 eq).

  • Heat the solution to reflux (approx. 40 °C) and maintain for 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature. To quench the reaction and facilitate purification, add a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to remove the ruthenium byproducts and isolate the protected oxepine.

Part 3: Final Transformations to this compound

The final steps involve the removal of the silyl protecting group and the saturation of the double bond to yield the target this compound.

Protocol 3.1: Deprotection of the Silyl Ether

Rationale: Tetrabutylammonium fluoride (TBAF) is a standard reagent for the chemoselective cleavage of silyl ethers.

Materials:

  • Protected oxepine from Protocol 2.1

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected oxepine (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield oxepine-4-ol.

Protocol 3.2: Hydrogenation of Oxepine-4-ol

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the double bond. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation[3][14].

Materials:

  • Oxepine-4-ol from Protocol 3.1

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol or Ethyl Acetate

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the oxepine-4-ol (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

  • Carefully add Pd/C (approx. 10 mol%) under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times)[15][16].

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry completely and handle with care[15].

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if necessary.

Troubleshooting and Scientific Insights

  • Low RCM Yield: If oligomerization is observed, further dilute the reaction mixture. If the starting material is unreactive, consider increasing the reaction temperature (switching to toluene as a solvent) or using a more reactive catalyst like the Hoveyda-Grubbs second-generation catalyst.

  • Isomerization of the Double Bond: In some cases, ruthenium hydride species formed during the reaction can cause isomerization of the double bond[11]. This can sometimes be suppressed by the addition of a mild acid or a hydrogen acceptor.

  • Incomplete Hydrogenation: Ensure the catalyst is active and the system is properly purged of air. If the reaction stalls, fresh catalyst may be added.

References

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Formation of seven-membered rings by RCM of vinyl bromides. (2005, August). ResearchGate. Retrieved from [Link]

  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024, May 10). RSC Publishing. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Standard Operating Procedures. (n.d.). The Sarpong Group. Retrieved from [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Application to the Synthesis of Polyoxygenated Macrocycles. (1999). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. (1990, March). PubMed. Retrieved from [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methods for converting glycerol to allyl compounds. (n.d.). Google Patents.
  • Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. (n.d.). RSC Publishing. Retrieved from [Link]

  • 8.6: Reduction of Alkenes - Hydrogenation. (2024, October 2). Chemistry LibreTexts. Retrieved from [Link]

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Application Notes and Protocols for the Asymmetric Synthesis of 4-Oxepanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 4-Oxepanol in Modern Chemistry

The oxepane skeleton, a seven-membered oxygen-containing heterocycle, is a recurring motif in a multitude of biologically active natural products. The specific stereochemistry of substituents on the oxepane ring is often crucial for their therapeutic efficacy. This compound, a simple yet important chiral building block, provides a strategic entry point for the synthesis of more complex molecules, including potential drug candidates. Its enantiomers serve as valuable synthons, where the hydroxyl group can be further functionalized to build intricate molecular architectures. The challenge in synthesizing enantiomerically pure this compound lies in the inherent difficulties associated with the formation of seven-membered rings, which are entropically and enthalpically disfavored compared to their five- and six-membered counterparts.[1] This guide provides detailed application notes and protocols for three distinct and robust strategies for the asymmetric synthesis of this compound enantiomers, tailored for researchers in organic synthesis and drug development.

Strategic Overview: Pathways to Enantiopure this compound

This document outlines three field-proven strategies for the asymmetric synthesis of this compound enantiomers:

  • Asymmetric Ring-Closing Metathesis (ARCM): A powerful C-C bond-forming reaction to construct the cyclic framework from an acyclic precursor using a chiral catalyst.

  • Chiral Pool Synthesis via Sharpless Asymmetric Dihydroxylation (SAD): A classic approach that introduces chirality early in the synthetic sequence using a reliable and highly predictable catalytic method.

  • Enzymatic Kinetic Resolution (EKR): A biocatalytic method to separate the enantiomers of racemic this compound, offering high selectivity under mild reaction conditions.

Each strategy will be discussed in detail, including the underlying scientific principles, a step-by-step protocol, and a discussion of the critical parameters for success.

Strategy 1: Asymmetric Ring-Closing Metathesis (ARCM)

Expertise & Experience: The Power of Chiral Molybdenum Catalysts

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds.[1][2] The development of chiral catalysts has extended this methodology to the asymmetric synthesis of cyclic ethers and amines.[3] For the synthesis of this compound, Asymmetric Ring-Closing Metathesis (ARCM) of a prochiral diene precursor offers a direct and elegant route to the enantioenriched oxepine intermediate. Chiral molybdenum alkylidene complexes, in particular, have shown excellent performance in the ARCM of oxygen-containing dienes, providing access to cyclic ethers with high enantioselectivity.[4][5][6]

The key to this strategy is the use of a chiral molybdenum catalyst that can differentiate between the two enantiotopic vinyl groups of the starting diene, leading to the preferential formation of one enantiomer of the cyclic product. The subsequent reduction of the resulting double bond is a straightforward transformation that does not affect the established stereocenter.

Experimental Workflow: ARCM Approach

ARCM_Workflow Start 1,6-Heptadien-4-ol ARCM Asymmetric Ring-Closing Metathesis (ARCM) Start->ARCM Oxepine Chiral 2,3,6,7-Tetrahydrooxepine ARCM->Oxepine Reduction Reduction (e.g., H2, Pd/C) Oxepine->Reduction End Enantiopure this compound Reduction->End

Caption: Workflow for the ARCM synthesis of this compound.

Protocol 1: Asymmetric Ring-Closing Metathesis of 1,6-Heptadien-4-ol

This protocol is adapted from established procedures for the asymmetric ring-closing metathesis of dienes using chiral molybdenum catalysts.[4][7]

Materials:

  • 1,6-Heptadien-4-ol (commercially available)

  • Chiral Molybdenum Catalyst (e.g., Schrock-Hoveyda type catalyst)[7]

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, dissolve the chiral molybdenum catalyst (5 mol%) in anhydrous, degassed toluene (to achieve a final substrate concentration of 0.1 M).

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 1,6-heptadien-4-ol (1.0 eq) in anhydrous, degassed toluene.

  • Initiation of Metathesis: Add the catalyst solution to the substrate solution via cannula at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from 25 °C to 80 °C, depending on the catalyst) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, quench the reaction by opening the flask to the air and adding a few drops of ethyl vinyl ether. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 2,3,6,7-tetrahydrooxepine.

  • Reduction: Dissolve the purified oxepine in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by GC-MS).

  • Final Purification: Filter the reaction mixture through a pad of Celite, wash with methanol, and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the enantiopure this compound.

Trustworthiness: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or GC analysis. Typical ee values for this type of transformation range from 80% to >95%, depending on the specific catalyst and substrate.

Strategy 2: Chiral Pool Synthesis via Sharpless Asymmetric Dihydroxylation (SAD)

Expertise & Experience: Building Chirality from Achiral Precursors

The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis, allowing for the reliable and predictable enantioselective synthesis of vicinal diols from prochiral olefins.[8][9][10] This strategy leverages the power of SAD to introduce two stereocenters in a single step from an achiral diene. The resulting chiral diol can then be cyclized to form the oxepane ring. This approach is highly attractive due to the commercial availability of the AD-mix reagents, which contain the osmium catalyst, chiral ligand, and oxidant in a pre-packaged form.[11]

The choice of AD-mix-α or AD-mix-β dictates the absolute stereochemistry of the resulting diol, providing access to either enantiomer of the final this compound product. The subsequent cyclization can be achieved through a double Williamson ether synthesis or by converting the diol to a dimesylate followed by intramolecular cyclization.[12][13]

Experimental Workflow: SAD Approach

SAD_Workflow Start 1,5-Hexadiene SAD Sharpless Asymmetric Dihydroxylation (SAD) Start->SAD Diol Chiral Hexane-1,2,5,6-tetraol SAD->Diol Cyclization Intramolecular Cyclization Diol->Cyclization Precursor Protected Oxepane Precursor Cyclization->Precursor Deprotection Deprotection/ Reduction Precursor->Deprotection End Enantiopure this compound Deprotection->End

Caption: Workflow for the SAD-based synthesis of this compound.

Protocol 2: Sharpless Asymmetric Dihydroxylation and Cyclization

This protocol is based on standard procedures for SAD and subsequent intramolecular cyclization reactions.[12][14]

Materials:

  • 1,5-Hexadiene

  • AD-mix-α or AD-mix-β[11]

  • tert-Butanol/Water (1:1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium hydride (NaH)

  • Anhydrous THF

  • Standard laboratory glassware

Procedure:

  • Asymmetric Dihydroxylation:

    • To a stirred solution of AD-mix (1.4 g per mmol of olefin) in tert-butanol/water (1:1, 10 mL per mmol of olefin) at 0 °C, add 1,5-hexadiene (1.0 eq).

    • Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC, typically 12-24 hours).

    • Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral hexane-1,2,5,6-tetraol.

  • Intramolecular Cyclization (via Dimesylate):

    • Dissolve the crude tetraol in anhydrous pyridine at 0 °C and add methanesulfonyl chloride (2.2 eq) dropwise.

    • Stir the reaction at 0 °C for 4-6 hours.

    • Perform an aqueous work-up and extract with dichloromethane. Dry the organic layer and concentrate to obtain the crude dimesylate.

    • To a suspension of sodium hydride (2.5 eq) in anhydrous THF at 0 °C, add a solution of the crude dimesylate in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify by flash column chromatography to obtain the bicyclic oxepane precursor.

  • Conversion to this compound:

    • The resulting bicyclic ether can be converted to this compound through standard functional group manipulations, such as reductive opening of an epoxide if the cyclization is designed to produce one, followed by reduction of any remaining functional groups.

Trustworthiness: The SAD reaction is known for its high enantioselectivity, often exceeding 95% ee.[14] The stereochemical outcome is predictable based on the Sharpless mnemonic.

Strategy 3: Enzymatic Kinetic Resolution (EKR)

Expertise & Experience: Biocatalysis for High Enantiopurity

Enzymatic Kinetic Resolution (EKR) is a highly efficient and environmentally benign method for separating enantiomers.[15] Lipases, in particular, are robust and highly selective biocatalysts for the resolution of racemic alcohols via transesterification.[16] Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a workhorse enzyme in this field, known for its broad substrate scope and excellent enantioselectivity.[3][17]

This strategy involves the synthesis of racemic this compound, followed by the selective acylation of one enantiomer by the lipase, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be easily separated by chromatography. This method provides access to both enantiomers of this compound.

Experimental Workflow: EKR Approach

EKR_Workflow Start Racemic this compound EKR Enzymatic Kinetic Resolution (EKR) Start->EKR Separation Chromatographic Separation EKR->Separation Enantiomer1 (R)-4-Oxepanol Separation->Enantiomer1 Enantiomer2 (S)-4-Oxepanyl Acetate Separation->Enantiomer2 Hydrolysis Hydrolysis Enantiomer2->Hydrolysis Enantiomer2_alcohol (S)-4-Oxepanol Hydrolysis->Enantiomer2_alcohol

Caption: Workflow for the EKR of racemic this compound.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure adapted from well-established methods for the kinetic resolution of secondary alcohols using CALB.[16][18]

Part A: Synthesis of Racemic this compound

  • Synthesis of Racemic 2,3,6,7-Tetrahydrooxepine: Follow the RCM procedure in Protocol 1 using an achiral Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst) with 1,6-heptadien-4-ol.

  • Reduction: Reduce the resulting racemic oxepine as described in Protocol 1 to obtain racemic this compound.

Part B: Enzymatic Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane or methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flask containing racemic this compound (1.0 eq) dissolved in anhydrous hexane (20 mL per mmol of substrate), add vinyl acetate (1.5-2.0 eq).

  • Enzyme Addition: Add immobilized CALB (Novozym 435, typically 20-50 mg per mmol of substrate).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Concentrate the filtrate and separate the unreacted alcohol and the acylated product by flash column chromatography.

  • Hydrolysis of the Ester (optional): To obtain the other enantiomer of the alcohol, the separated ester can be hydrolyzed using a mild base (e.g., K2CO3 in methanol).

Trustworthiness: Lipase-catalyzed resolutions of secondary alcohols frequently achieve enantiomeric excesses of >99% for both the unreacted alcohol and the acylated product at ~50% conversion.[16]

Data Summary and Comparison of Strategies

StrategyKey Reagents/CatalystsTypical YieldTypical Enantioselectivity (ee)ProsCons
Asymmetric RCM Chiral Mo-Alkylidene CatalystGood to Excellent80% to >95%Direct, convergent routeCatalyst can be expensive and air-sensitive
SAD & Cyclization AD-mix-α or AD-mix-βModerate to Good>95%Highly predictable stereochemistry, commercially available reagentsMulti-step process, potential for side reactions in cyclization
Enzymatic Resolution Candida antarctica Lipase BMax 50% per enantiomer>99%High enantioselectivity, mild conditions, access to both enantiomersMaximum 50% yield for each enantiomer from the racemate

Conclusion

The asymmetric synthesis of this compound enantiomers can be successfully achieved through several distinct and reliable strategies. The choice of method will depend on the specific requirements of the researcher, including cost, scalability, desired enantiopurity, and available equipment. Asymmetric Ring-Closing Metathesis offers an elegant and direct route, while the Sharpless Asymmetric Dihydroxylation provides a highly predictable and robust method for introducing chirality. For applications where both enantiomers are desired with very high purity, Enzymatic Kinetic Resolution stands out as an excellent choice. The protocols provided herein serve as a detailed guide for the successful synthesis of these valuable chiral building blocks.

References

  • Mori, M., Wakamatsu, H., & Takemoto, Y. (1998). Asymmetric Ring-Closing Metathesis Catalyzed by Chiral Molybdenum Alkylidene Complexes. The Journal of Organic Chemistry, 63(3), 824–832. [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8991–8999. [Link]

  • de Miranda, A. S., et al. (2015). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 26(11), 2269-2277. [Link]

  • Dawood, K. M., & Nomura, K. (2019). Asymmetric ring‐opening/closing, ring‐opening/cross metathesis reactions by chiral molybdenum‐alkylidene catalysts. Applied Organometallic Chemistry, 33(11), e5173. [Link]

  • Wikipedia. (2023, December 28). Sharpless asymmetric dihydroxylation. [Link]

  • Oikawa, H., et al. (2024). Molybdenum-Catalyzed Enantioselective Ring-Closing Metathesis/Kinetic Resolution of Racemic Planar-Chiral 1,1′-Diallylferrocenes. Molecules, 29(3), 734. [Link]

  • ResearchGate. (n.d.). Scheme 5: Synthesis of hepta-1,6-diyn-4-ol (4a). [Link]

  • Cortez, G. A., Baxter, C. A., Schrock, R. R., & Hoveyda, A. H. (2007). Comparison of Ru- and Mo-Based Chiral Olefin Metathesis Catalysts. Complementarity in Asymmetric Ring-Opening/Cross-Metathesis Reactions of Oxa- and Azabicycles. Organic Letters, 9(15), 2871–2874. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • ChemSynthesis. (n.d.). 4-sec-butyl-1,6-heptadien-4-ol. [Link]

  • Gehlawat, P., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

  • Schiaffo, C. E. (2006). Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. UConn Papers in Organic Chemistry. [Link]

  • Encyclopedia.pub. (2023, April 3). Sharpless Asymmetric Dihydroxylation. [Link]

  • Munatin, R., & Kabir, A. K. M. S. (2008). ONE STEP INTRAMOLECULAR CYCLIZATION OF DIOL VIA MESYLATION: EFFICIENT SYNTHESIS OF SUGAR DERIVED[4]OXAZEPANES. Journal of Bangladesh Chemical Society, 21(2), 179-183. [Link]

  • Kamal, A., & Krishnaji, T. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(6), 948-966. [Link]

  • Cortez, G. A., Baxter, C. A., Schrock, R. R., & Hoveyda, A. H. (2007). Comparison of Ru- and Mo-Based Chiral Olefin Metathesis Catalysts. Complementarity in Asymmetric Ring-Opening/Cross-Metathesis Reactions of Oxa- and Azabicycles. Organic Letters, 9(15), 2871-2874. [Link]

  • ChemSynthesis. (n.d.). 4-allyl-1,6-heptadien-4-ol. [Link]

  • Rios-Lombardía, N., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Molecules, 26(23), 7179. [Link]

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 483-490. [Link]

  • de Souza, R. O. M. A., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(2), 193. [Link]

  • O'Neill, P. M., et al. (2006). Synthesis of 1,2,4-trioxepanes via application of thiol-olefin co-oxygenation methodology. Bioorganic & Medicinal Chemistry Letters, 16(23), 6124-6130. [Link]

  • Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3466-3477. [Link]

  • ResearchGate. (2017, January 24). (PDF) Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. [Link]

  • Wikipedia. (2023, November 26). Oxepine. [Link]

  • Wikipedia. (2023, December 26). Ring-closing metathesis. [Link]

  • Forró, E., & Fülöp, F. (2021). Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). ChemistrySelect, 6(21), 5221-5225. [Link]

  • Janusz, M., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 11(4), 509. [Link]

  • ResearchGate. (n.d.). (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. [Link]

  • Wikipedia. (2023, April 20). 1,6-Hexanediol. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]

  • Kirsch, S. F., & Overman, L. E. (2005). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 127(9), 2866–2867. [Link]

  • ResearchGate. (n.d.). Desymmetrization of Hepta-1,6-dien-4-ol by Prins Reaction and Subsequent Cross-Metathesis: Access to Diospongine A Homologues. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of oxepines. [Link]

  • Overman, L. E., et al. (2011). Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-2-Alken-1-ols. Organic letters, 13(15), 3864–3867. [Link]

  • da Silva, A. C. F., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Chemistry, 5(4), 2636-2673. [Link]

  • Li, X., et al. (2013). Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation. Chemical Communications, 49(43), 4941-4943. [Link]

  • Abdi, A. (2021). Asymmetric Synthesis of Axially Chiral Compounds. Journal of Organic and Inorganic Chemistry, 7(5), 220. [Link]

  • Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines. [Link]

  • Epistemeo. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Marco-Contelles, J., & de Opazo, E. (2007). A study of the oxepane synthesis by a 7-endo electrophile-induced cyclization reaction of alkenylsulfides. An approach. ARKIVOC, 2007(4), 364-379. [Link]

  • ResearchGate. (n.d.). One step intramolecular cyclization of diol via mesylation: efficient synthesis of sugar derived[4]oxazepanes. [Link]

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Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the chemical modification of the secondary hydroxyl group in 4-Oxepanol. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the synthesis of diverse 4-substituted oxepane derivatives for applications in medicinal chemistry and materials science. This guide emphasizes the rationale behind procedural steps, potential challenges associated with the seven-membered oxepane ring, and strategies for successful reaction optimization.

Introduction: The Strategic Importance of this compound Functionalization

The oxepane scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. The ability to selectively functionalize the 4-hydroxyl group of this compound opens a gateway to a vast chemical space, enabling the synthesis of novel analogs with tailored physicochemical and pharmacological properties. The secondary alcohol at the C4 position offers a versatile handle for introducing a wide range of functional groups through established and contemporary synthetic methodologies.

This document outlines key transformations of the 4-hydroxyl group, including esterification, etherification, oxidation, and conversion to a leaving group for subsequent nucleophilic substitution. Each section provides a detailed, step-by-step protocol, accompanied by mechanistic insights and practical considerations to guide the researcher.

Core Functionalization Strategies

The functionalization of the hydroxyl group in this compound can be broadly categorized into four key strategies, each providing access to a different class of derivatives.

Functionalization_Strategies This compound This compound Esterification Esterification This compound->Esterification Acyl Halides, Anhydrides, Carboxylic Acids Etherification Etherification This compound->Etherification Alkyl Halides, Alcohols Oxidation Oxidation This compound->Oxidation Oxidizing Agents Activation & Substitution Activation & Substitution This compound->Activation & Substitution Sulfonyl Chlorides, Mitsunobu Reagents

Figure 1. Key functionalization pathways for this compound.

Esterification: Synthesis of 4-Oxepanyl Esters

Esterification is a fundamental transformation that allows for the introduction of a wide variety of acyl groups. The resulting esters can serve as key intermediates, prodrugs, or bioactive molecules themselves.

Fischer-Speier Esterification

This classical method involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and strategies to drive it to completion are crucial.

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

  • Materials:

    • This compound (1.0 eq)

    • Glacial Acetic Acid (≥ 10 eq, serves as reagent and solvent)

    • Concentrated Sulfuric Acid (0.1 eq)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Rotary Evaporator

    • Separatory Funnel

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a round-bottom flask, add this compound and an excess of glacial acetic acid.

    • Carefully add concentrated sulfuric acid dropwise with stirring.

    • Attach a reflux condenser and heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and cautiously pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-acetoxyoxepane.

Causality and Experimental Choices:

  • The large excess of acetic acid is employed to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]

  • Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[1]

  • The neutralization step with sodium bicarbonate is critical to remove the acidic catalyst and unreacted carboxylic acid, facilitating product isolation.

Acylation with Acid Chlorides or Anhydrides

For more reactive and efficient esterification, especially with sterically hindered or sensitive substrates, the use of acid chlorides or anhydrides in the presence of a base is preferred.

Protocol 2: Acylation of this compound with Benzoyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Benzoyl Chloride (1.2 eq)

    • Pyridine (2.0 eq, as solvent and base)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve this compound in pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield 4-benzoyloxyoxepane.

Table 1: Comparison of Esterification Methods

MethodReagentsCatalystConditionsAdvantagesDisadvantages
Fischer-Speier Carboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)RefluxInexpensive reagentsEquilibrium-limited, harsh conditions
Acyl Halide/Anhydride Acyl Halide/Anhydride, AlcoholBase (e.g., Pyridine, Et₃N)0 °C to RTHigh yield, irreversibleRequires anhydrous conditions, byproduct formation

Etherification: Synthesis of 4-Alkoxyoxepanes

Ether synthesis expands the diversity of accessible this compound derivatives, which are valuable in various fields, including medicinal chemistry.

Williamson Ether Synthesis

A classic and reliable method for forming ethers, the Williamson synthesis involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[3][4]

Protocol 3: Williamson Ether Synthesis of 4-Benzyloxyoxepane

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Benzyl Bromide (1.2 eq)

    • Saturated Ammonium Chloride Solution

    • Deionized Water

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Hydrogen gas evolution will be observed.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Stir at room temperature overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation:

  • The evolution of hydrogen gas upon the addition of this compound to NaH provides a visual confirmation of alkoxide formation.

  • The complete consumption of the starting alcohol, as monitored by TLC, validates the progress of the reaction.

Acid-Catalyzed Etherification

Symmetrical ethers can be synthesized via the acid-catalyzed dehydration of alcohols.[5] For unsymmetrical ethers, reacting this compound with another alcohol under acidic conditions can be effective, particularly if the second alcohol is more reactive or used in large excess.[4][6]

Etherification_Workflow cluster_williamson Williamson Ether Synthesis cluster_acid_catalyzed Acid-Catalyzed Etherification Deprotonation Deprotonation SN2 Attack SN2 Attack Deprotonation->SN2 Attack Alkyl Halide Protonation Protonation Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Second Alcohol

Figure 2. Comparison of etherification workflows.

Oxidation: Synthesis of 4-Oxepanone

The oxidation of the secondary hydroxyl group of this compound to the corresponding ketone, 4-oxepanone, provides a key building block for further synthetic elaborations. Care must be taken to avoid over-oxidation or side reactions involving the ether linkage, as cyclic ethers can be susceptible to oxidation.[7]

Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, avoiding the use of heavy metals.

Protocol 4: Swern Oxidation of this compound

  • Materials:

    • Oxalyl Chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Dimethyl Sulfoxide (DMSO, 3.0 eq)

    • This compound (1.0 eq)

    • Triethylamine (Et₃N, 5.0 eq)

    • Deionized Water

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.

    • Add a solution of this compound in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

    • Add triethylamine dropwise to the reaction mixture, which will become thick. Stir for 15 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting 4-oxepanone by column chromatography or distillation.

Authoritative Grounding: The Swern oxidation proceeds via the formation of an alkoxysulfonium salt, which then undergoes base-induced elimination to yield the ketone. This mild protocol is highly effective for a wide range of substrates.

Activation and Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group is a pivotal strategy for introducing a variety of nucleophiles.[8][9][10]

Conversion to a Tosylate

Sulfonate esters, such as tosylates, are excellent leaving groups for SN2 reactions.[10]

Protocol 5: Tosylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonyl Chloride (TsCl, 1.5 eq)

    • Pyridine (as solvent)

    • Ice-cold 1 M Hydrochloric Acid

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve this compound in pyridine in a round-bottom flask and cool to 0 °C.

    • Add p-toluenesulfonyl chloride portion-wise with stirring.

    • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-oxepanyl tosylate, which can often be used in the next step without further purification.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups with inversion of stereochemistry.[11][12][13][14] This is particularly valuable for controlling the stereochemical outcome of a synthesis.

Protocol 6: Mitsunobu Reaction of this compound with Benzoic Acid

  • Materials:

    • This compound (1.0 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Benzoic Acid (1.5 eq)

    • Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound, triphenylphosphine, and benzoic acid in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add DEAD or DIAD dropwise to the stirred solution. A color change is typically observed.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Mitsunobu_Mechanism Alcohol + PPh3 + DEAD Alcohol + PPh3 + DEAD Formation of Betaine Intermediate Alkoxyphosphonium Salt Alkoxyphosphonium Salt Activation of Hydroxyl Group Alcohol + PPh3 + DEAD:f1->Alkoxyphosphonium Salt:f0 SN2 Attack SN2 Attack by Nucleophile Inversion of Stereochemistry Alkoxyphosphonium Salt:f1->SN2 Attack:f0 Product Functionalized Product Triphenylphosphine Oxide SN2 Attack:f1->Product:f0

Figure 3. Simplified workflow of the Mitsunobu reaction.

Advanced Applications: Cross-Coupling Reactions

The functionalized this compound derivatives can be employed in modern cross-coupling reactions. For instance, after conversion to a tosylate or halide, Suzuki-Miyaura coupling can be performed to introduce aryl or vinyl groups.[15][16][17] While direct coupling of the alcohol is possible, it often requires specialized catalysts and conditions.[18][19]

Conclusion

The protocols outlined in these application notes provide a solid foundation for the versatile functionalization of the hydroxyl group in this compound. The choice of method will depend on the desired functional group, the required stereochemistry, and the overall synthetic strategy. Researchers are encouraged to use these protocols as a starting point and to optimize reaction conditions for their specific substrates and desired outcomes. The ability to strategically modify this core scaffold will undoubtedly accelerate the discovery and development of novel chemical entities with significant potential in various scientific disciplines.

References

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  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. [Link]

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  • Scheme 3. Synthesis of oxepine derivatives via Pd-catalyzed intramolecular Heck coupling. ResearchGate. [Link]

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  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. [Link]

  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Alcoholic solvent-assisted ligand-free room temperature Suzuki-Miyauracross-coupling reaction: Alcoholic solvent-assisted Suzuki-Miyaura reaction. Request PDF - ResearchGate. [Link]

  • Functional Group In Alcohol.Unknown Source. [No URL available]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Oxepanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile seven-membered cyclic ether. Here, we address common side reactions and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise and validated protocols needed to navigate the challenges of synthesizing this important molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Route 1: Intramolecular Cyclization of 1,6-Hexanediol Derivatives

This approach, typically a variation of the Williamson ether synthesis, is a common strategy for forming the oxepane ring. However, the formation of a seven-membered ring can be less favorable than five- or six-membered rings, leading to competitive side reactions.[1][2]

Question 1: I attempted an acid-catalyzed dehydration of 1,6-hexanediol to synthesize oxepane, but my yield is low, and I've isolated several unexpected byproducts. What are these, and how can I avoid them?

Answer:

This is a classic challenge when forming seven-membered rings via intramolecular cyclization of a symmetrical diol. The primary side reactions in the acid-catalyzed dehydration of 1,6-hexanediol are rearrangements to form more thermodynamically stable five- and six-membered rings.

  • Common Side Products:

    • 2-Ethyltetrahydrofuran: Formed via a 1,5-cyclization pathway.

    • 2-Methyltetrahydropyran: Formed via a 1,6-cyclization with a subsequent rearrangement.[3]

These side reactions are driven by the lower activation energy and more favorable pre-exponential factors for the formation of five- and six-membered rings compared to the seven-membered oxepane ring.

Troubleshooting Flowchart: Dehydration of 1,6-Hexanediol

Caption: Troubleshooting workflow for minimizing rearrangement byproducts.

Recommended Protocol for Minimizing Rearrangement:

To favor the formation of the seven-membered ring, it is advisable to move away from direct acid-catalyzed dehydration and instead employ a directed intramolecular Williamson ether synthesis.

Step-by-Step Protocol:

  • Monoprotection of 1,6-Hexanediol: Protect one of the hydroxyl groups of 1,6-hexanediol with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether). This allows for selective activation of the remaining hydroxyl group.

  • Activation of the Free Hydroxyl Group: Convert the free hydroxyl group into a good leaving group, such as a tosylate (Ts) or mesylate (Ms) group, by reacting the protected diol with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

  • Deprotection: Selectively remove the protecting group to reveal the free hydroxyl group.

  • Intramolecular Cyclization: Treat the resulting halo- or sulfonyloxy-alcohol with a strong, non-nucleophilic base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (THF). The alkoxide formed will displace the leaving group in an intramolecular SN2 reaction to form the oxepane ring.[1][2][4]

This stepwise approach provides greater control over the cyclization event, significantly reducing the likelihood of rearrangement.

Route 2: Reduction of 4-Oxepanone

The reduction of a ketone precursor, 4-oxepanone, is a straightforward method to obtain this compound. However, the choice of reducing agent and reaction conditions is critical to avoid side reactions.

Question 2: I am reducing 4-oxepanone to this compound. What are the potential side reactions I should be aware of with common reducing agents?

Answer:

The primary concerns during the reduction of 4-oxepanone are over-reduction to the alkane (deoxygenation) and potential ring-opening, depending on the stability of the oxepane ring to the reaction conditions.

Table 1: Common Reducing Agents for 4-Oxepanone and Potential Side Reactions

Reducing AgentTarget ReactionCommon Side ReactionsMitigation Strategies
Sodium Borohydride (NaBH₄) Ketone to secondary alcoholGenerally clean, but hydrolysis of NaBH₄ can occur in protic solvents, leading to gas evolution and potential exotherms.[5]Use in alcoholic solvents (methanol, ethanol) at controlled temperatures (0 °C to room temperature). Ensure proper quenching of excess reagent.
Lithium Aluminum Hydride (LiAlH₄) Ketone to secondary alcoholHighly reactive and non-selective. Can potentially lead to over-reduction or ring cleavage under harsh conditions. Reacts violently with protic solvents.[6][7]Use in anhydrous ether or THF at low temperatures (e.g., 0 °C). Perform a careful workup to quench excess reagent. Generally, NaBH₄ is preferred for its milder nature.
Wolff-Kishner Reduction (H₂NNH₂/KOH) Ketone to alkane (deoxygenation)This is not a suitable method for synthesizing this compound. It will lead to the complete removal of the carbonyl, forming oxepane. Azine formation is a common side reaction.[3][8][9][10]Not applicable for the desired transformation.
Clemmensen Reduction (Zn(Hg)/HCl) Ketone to alkane (deoxygenation)This is also not a suitable method. The strongly acidic conditions can promote ring-opening or rearrangement of the oxepane ring.[11][12][13][14][15]Not applicable for the desired transformation.

Troubleshooting Logic: Reduction of 4-Oxepanone

Caption: Decision tree for selecting a reduction method and troubleshooting.

Recommended Protocol for the Reduction of 4-Oxepanone:

For a clean and high-yielding conversion of 4-oxepanone to this compound, sodium borohydride is the reagent of choice due to its selectivity and milder reaction conditions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-oxepanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acid (e.g., 1 M HCl) or acetone at 0 °C until gas evolution ceases.

  • Workup and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Route 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic olefins, which can then be reduced to the saturated oxepane ring. However, the catalyst's sensitivity and potential for side reactions must be managed.

Question 3: I am using RCM to form a dihydrooxepine precursor to this compound. My reaction is sluggish, and I'm observing isomerization of the double bond in my product. How can I prevent this?

Answer:

Isomerization of the newly formed double bond is a well-documented side reaction in RCM, often leading to a mixture of constitutional isomers.[1][16] This is typically caused by the formation of ruthenium hydride species, which can arise from the decomposition of the Grubbs catalyst, particularly in the presence of impurities or certain functional groups like primary alcohols.[4][17][18]

Mechanism of Isomerization in RCM

Caption: Simplified pathway for catalyst-mediated isomerization.

Troubleshooting and Mitigation Strategies:

  • Catalyst Choice: Second and third-generation Grubbs catalysts are generally more robust and less prone to decomposition than the first-generation catalyst.

  • Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and subsequent isomerization. Running the reaction at the lowest effective temperature is recommended.

  • Isomerization Suppressants: The addition of certain reagents can suppress isomerization.

    • 1,4-Benzoquinone: Can be added in stoichiometric amounts to scavenge ruthenium hydride species.

    • Acids: Weak acids like acetic acid can also help to mitigate isomerization.

  • Solvent Purity: Ensure the use of high-purity, degassed solvents to minimize catalyst decomposition.

  • Substrate Purity: Impurities in the starting diene can also lead to catalyst deactivation and side reactions.

Step-by-Step Protocol for RCM with Isomerization Suppression:

  • Substrate Preparation: Prepare a dilute solution of the acyclic diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene).

  • Addition of Suppressant: If using an isomerization suppressant, add it to the diene solution.

  • Catalyst Addition: Add the Grubbs catalyst (typically 1-5 mol%) to the solution and begin stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of any isomeric byproducts.

  • Workup: Once the reaction is complete, quench the catalyst by adding a reagent such as ethyl vinyl ether or triphenylphosphine. Purify the resulting dihydrooxepine by column chromatography.

  • Reduction: The purified dihydrooxepine can then be reduced to this compound via catalytic hydrogenation (e.g., H₂/Pd-C).

By carefully controlling the reaction conditions and considering the use of additives, the formation of undesired isomers can be significantly minimized, leading to a cleaner reaction profile and higher yield of the desired precursor.

References

  • Wikipedia. (n.d.). 1,6-Hexanediol. Retrieved from [Link]

  • Dinger, M. B., & Mol, J. C. (2002). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species. Organometallics, 21(11), 2343–2348.
  • Dinger, M. B., & Mol, J. C. (2003). Degradation of the Second‐Generation Grubbs Metathesis Catalyst with Primary Alcohols and Oxygen − Isomerization and Hydrogenation Activities of Monocarbonyl Complexes. European Journal of Inorganic Chemistry, 2003(16), 2827–2831.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Öcal, N., & Er, M. (2013). Dehydrogenative alcohol coupling and one-pot cross metathesis/dehydrogenative coupling reactions of alcohols using Hoveyda–Grubbs catalysts. New Journal of Chemistry, 37(12), 4059-4065.
  • Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved from [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Retrieved from [Link]

  • Organic Chemistry. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Journal of the American Chemical Society, 127(49), 17160–17161.
  • Olivier-Bourbigou, H., & Magna, L. (2002). Co-Catalyst Dependent Cycloisomerization or Ring Closing Metathesis of α,ω-Dienes Catalyzed by Arene Ruthenium Complex with Side-Arm Alcohol.
  • Rychnovsky, S. D., & Kim, J. (2006). Scope and Facial Selectivity of the Prins-Pinacol Synthesis of Attached Rings. The Journal of Organic Chemistry, 71(2), 519–528.
  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • Grubbs, R. H., & Chang, S. (1997). Catalytic Ring-Closing Metathesis of Dienes: Application to the Synthesis of Eight-Membered Rings. Journal of the American Chemical Society, 119(4), 872–873.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • Overman, L. E., & Pennington, L. D. (2003). Prins-Type Cyclization Reactions in Natural Product Synthesis. Chemical Reviews, 103(11), 4461–4490.
  • Barton, J., & D. R. S. (1993). Chemical reaction hazards associated with the use of sodium borohydride. Institution of Chemical Engineers Symposium Series, (134), 13-22.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). Lewis Acid Catalyzed One-Pot Crossed Prins Cyclizations Using Allylchlorosilane as Allylating Agent. Synthesis, 2003(14), 2125-2129.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Schafmeister, C. E., & Verdine, G. L. (2005). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Tetrahedron Letters, 46(45), 7741–7744.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Aggarwal, V. K., & Fang, G. Y. (2005). A multicomponent approach for the preparation of homoallylic alcohols.
  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • Cirak, C., & Schaumann, E. (2009). Alkylidenesilacyclopropanes derived from allenes: applications to the selective synthesis of triols and homoallylic alcohols. The Journal of organic chemistry, 74(12), 4443–4450.
  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium Aluminium Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-(2-tetrahydropyranyloxy)hexanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Dumesic, J. A., & Huber, G. W. (2016). Process for preparing 1, 6-hexanediol (U.S. Patent No. 8,962,894 B2). U.S.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I. Retrieved from [Link]

  • Al-Tel, T. H. (2011). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 16(12), 9845–9876.
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  • BASF. (1989).
  • BenchChem. (n.d.). Application Note: Synthesis of 2-Methyl-tetrahydropyran via Intramolecular Cyclization of 6-Chloro-2-hexanol.
  • Burt, S. P. (2018).
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  • Sabacky, M. J., & Johnson, B. D. (2015).

Sources

Technical Support Center: Synthesis of 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Oxepanol. This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this valuable oxepane scaffold. The construction of seven-membered oxacycles like this compound often presents significant hurdles due to entropic and enthalpic barriers that can lead to low yields and competing side reactions.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is consistently low. What are the primary synthetic strategies I should consider, and what are their common pitfalls?

A1: Low yield is the most common challenge in oxepane synthesis. The optimal strategy often depends on the available starting materials and scale. The formation of the seven-membered ring is inherently less favorable than for five- or six-membered rings.[1][3] Below is a comparison of common strategies.

Table 1: Comparison of Synthetic Strategies for Oxepane Cores

StrategyGeneral ApproachProsCons & Common PitfallsTypical Yield Range
Reduction of Oxepan-4-one Catalytic hydrogenation or chemical reduction of the corresponding ketone precursor.Often a high-yielding final step; precursor may be accessible.Synthesis of the ketone precursor can be multi-step and challenging. Incomplete reduction or side reactions.85-99% (for the reduction step)[4]
Ring-Closing Metathesis (RCM) Cyclization of an acyclic diene precursor (e.g., an O-allyl-pent-4-en-1-ol derivative) using a Ruthenium catalyst.High functional group tolerance; powerful for complex substrates.[5][6]Requires expensive catalysts; sensitive to impurities; risk of polymerization at high concentrations.[5]50-97%[5]
Ring Expansion One-carbon ring expansion of a substituted tetrahydropyran precursor, for example, via a Dowd-Beckwith reaction.[7]Leverages more easily formed six-membered rings.Can require harsh radical conditions; may have regioselectivity issues.Variable, often moderate.
Prins-Type Cyclization Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone.[8][9]Convergent; can build complexity quickly.Primarily used for tetrahydropyrans; can lead to a mixture of products (dioxanes, allylic alcohols) depending on conditions.[10][11]Highly condition-dependent.

Expert Recommendation: For unsubstituted this compound, the most direct and often highest-yielding approach is the reduction of Oxepan-4-one . If you are synthesizing a more complex, substituted analog, Ring-Closing Metathesis (RCM) offers greater flexibility.

Q2: I am attempting the reduction of Oxepan-4-one, but the reaction is sluggish or gives multiple products. How can I optimize this key step?

A2: This is a critical final step where seemingly minor details can dramatically impact yield and purity. The issues typically stem from the choice of reducing agent, solvent, temperature, or workup procedure.

Causality: Strong, non-selective reducing agents can lead to over-reduction or side reactions if impurities are present. Conversely, milder agents may require longer reaction times or elevated temperatures, which can promote decomposition. The workup is crucial for quenching the reaction effectively and neutralizing any reactive species.

Below is a troubleshooting workflow to address these issues.

G cluster_reagent cluster_conditions cluster_workup start Low Yield / Impure Product in Oxepan-4-one Reduction reagent Issue: Choice of Reducing Agent start->reagent conditions Issue: Reaction Conditions start->conditions workup Issue: Quenching & Workup start->workup sol_reagent1 Using NaBH4: Reaction is slow or incomplete. reagent->sol_reagent1 Milder Agent sol_reagent2 Using LiAlH4: Reaction is too aggressive, multiple products observed. reagent->sol_reagent2 Stronger Agent sol_cond1 Solvent Purity: Anhydrous conditions not met. conditions->sol_cond1 sol_cond2 Temperature Control: Reaction run at room temperature. conditions->sol_cond2 sol_workup1 Inefficient Quenching: Formation of gels or emulsions. workup->sol_workup1 rec_reagent1 Recommendation: • Switch to a stronger reductant like LiAlH4. • Use protic solvents like MeOH or EtOH to enhance NaBH4 reactivity. sol_reagent1->rec_reagent1 rec_reagent2 Recommendation: • Perform reaction at low temperature (0 °C to -78 °C). • Ensure slow, portion-wise addition of LiAlH4. • Consider a milder agent if substrate is sensitive. sol_reagent2->rec_reagent2 rec_cond1 Recommendation: • Use freshly distilled, anhydrous solvents (e.g., THF, Et2O). • Run reaction under an inert atmosphere (N2 or Ar). sol_cond1->rec_cond1 rec_cond2 Recommendation: • Cool the reaction to 0 °C or lower before adding the reducing agent to control exothermicity. sol_cond2->rec_cond2 rec_workup1 Recommendation: • Use a Fieser workup for LiAlH4:  Sequentially add H2O, then 15% aq. NaOH, then more H2O. • This produces granular salts that are easily filtered. sol_workup1->rec_workup1

Caption: Troubleshooting workflow for the reduction of Oxepan-4-one.

Protocol: High-Yield Synthesis of this compound via LiAlH₄ Reduction

This protocol is adapted from standard reduction procedures for cyclic ketones, such as the synthesis of Tetrahydro-4-pyranol.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of Oxepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add a solution or suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF to the stirred ketone solution. Causality: Slow addition at low temperature is critical to control the reaction exotherm and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all starting material is consumed.

  • Quenching (Fieser Workup): While maintaining cooling at 0 °C, quench the reaction by the sequential, dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous sodium hydroxide solution (X mL).

    • Water (3X mL).

    • Trustworthiness: This specific sequence is designed to precipitate aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate formed by other quenching methods.

  • Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting white solid through a pad of Celite®, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation or flash column chromatography to yield the final product.

Q3: My Ring-Closing Metathesis (RCM) reaction is failing. The catalyst seems inactive or I'm getting oligomers. What should I check?

A3: RCM is a powerful but sensitive reaction. Failure typically points to three areas: catalyst deactivation, substrate issues, or incorrect reaction concentration.

1. Catalyst Deactivation:

  • Cause: Grubbs-type catalysts are sensitive to oxygen and impurities in the solvent or on glassware.

  • Solution: Use freshly distilled, degassed solvents (e.g., dichloromethane or toluene). Purge the reaction vessel thoroughly with an inert gas (argon is preferred over nitrogen). Ensure your acyclic diene precursor is highly pure, as impurities (e.g., trace acids, amines, or sulfur compounds) can poison the catalyst.

2. Reaction Concentration:

  • Cause: RCM is an intramolecular reaction that competes with intermolecular oligomerization/polymerization. At high concentrations, the intermolecular pathway is favored.

  • Solution: Run the reaction under high-dilution conditions, typically between 0.001 M and 0.05 M.[5] A syringe pump can be used to add the substrate slowly to the catalyst solution, maintaining a low instantaneous concentration.

3. Catalyst Choice:

  • Cause: First-generation Grubbs catalysts may not be active enough for sterically hindered or electron-deficient olefins.

  • Solution: If using a first-generation catalyst, consider switching to a more active second-generation (e.g., Grubbs II) or third-generation (e.g., Hoveyda-Grubbs) catalyst, which often provide better yields and faster reaction times.[5][6]

G sub Acyclic Diene Precursor reaction RCM Reaction High Dilution (0.001 - 0.05 M) Inert Atmosphere (Argon) sub->reaction:f0 cat Grubbs Catalyst (e.g., Grubbs II) cat->reaction:f0 solvent Degassed Solvent (e.g., DCM, Toluene) solvent->reaction:f0 product Dihydrooxepine Intermediate reaction->product hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) product->hydrogenation final_product This compound hydrogenation->final_product

Caption: General workflow for this compound synthesis via RCM.

Q4: How can I effectively purify the final this compound product? It seems to be water-soluble and difficult to handle.

A4: this compound is a polar alcohol, which complicates extraction and purification. Its relatively high boiling point also requires vacuum distillation.

  • Extraction: After quenching your reaction, ensure you extract with a sufficiently polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. A brine wash of the combined organic layers can help break emulsions and remove bulk water. However, be aware that some product may be lost to the aqueous layer. Re-extracting the aqueous layer multiple times is recommended.

  • Drying: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the organic layer is thoroughly dried before concentrating, as residual water will interfere with distillation.

  • Purification:

    • Vacuum Distillation: This is the preferred method for purification on a larger scale. The boiling point will be significantly lower than at atmospheric pressure, preventing thermal decomposition.

    • Flash Column Chromatography: For smaller scales or to remove closely-related impurities, column chromatography is effective. Use a polar stationary phase (silica gel) and a gradient eluent system, starting with a less polar mixture (e.g., 80:20 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 50:50 or even 100% Ethyl Acetate) to elute the product. Staining with potassium permanganate (KMnO₄) can help visualize the product on TLC plates.[12]

References

Technical Support Center: Oxepane Synthesis via 7-Endo-Trig Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxepane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming seven-membered ether rings via 7-endo-trig cyclization. The formation of medium-sized rings like oxepanes presents unique stereoelectronic and entropic challenges.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategy.

Part 1: Core Principles & Mechanistic Considerations

The synthesis of seven-membered rings is notoriously difficult compared to their five- and six-membered counterparts due to higher enthalpic and entropic barriers.[2] While Baldwin's rules classify 7-endo-trig cyclizations as "favored," this designation is relative and does not guarantee success.[3][4] Kinetic factors often favor competing pathways, such as the 6-exo-trig cyclization, and the inherent flexibility of the acyclic precursor works against the required pre-organization for ring closure.

Successful strategies often rely on one of three approaches:

  • Radical Cyclizations: These reactions proceed through uncharged intermediates, making them tolerant of various functional groups and often effective where polar reactions fail.[5] Metal-induced systems (e.g., titanocene(III)) and oxidant-initiated systems are common platforms.[6][7]

  • Electrophilic/Cationic Cyclizations: Activation of an alkene by an electrophile (e.g., I⁺, H⁺) can trigger cyclization. Success in this area is highly dependent on substrate control to enforce the necessary conformation for the 7-endo pathway.

  • Transition Metal-Catalyzed Cyclizations: Metals like rhodium and palladium can mediate complex cascades, including skeletal rearrangements or cycloadditions, to form the oxepane core under specific conditions.[2][8]

The key to a successful 7-endo-trig cyclization is to design a system where the desired pathway is kinetically and thermodynamically more favorable than any alternative.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific experimental failures.

Question 1: My reaction has stalled, and I only recover the starting material. What are the likely causes and how can I resolve this?

Answer: This is a common issue indicating that the activation energy for the initial cyclization step is not being met or that the reagents are inactive.

  • Causality: The formation of a seven-membered ring requires significant conformational organization, which contributes to a high activation barrier. Additionally, catalysts or radical initiators can degrade, rendering them ineffective.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents, especially catalysts, initiators (e.g., AIBN), and any organometallic species, are pure and active. Oxidizing agents, in particular, can degrade over time.[9] For radical reactions involving tin hydrides, ensure the reagent is fresh, as old bottles can be contaminated with inactive tin oxides.

    • Increase Reaction Temperature: The most straightforward approach is to supply more thermal energy. Increase the temperature in increments of 10-20 °C and carefully monitor the reaction by TLC or LC-MS. Be aware that higher temperatures can also promote decomposition or side reactions.

    • Change the Catalyst or Initiator: If you are using a catalyst (e.g., a Lewis acid) or a radical initiator, it may not be potent enough.

      • For electrophilic cyclizations , switch to a stronger Lewis acid to enhance the electrophilicity of the acceptor.

      • For radical cyclizations , consider a different initiation method. If thermal initiation with AIBN is failing, photochemical initiation or using a more reactive initiator like triethylborane (Et₃B) with O₂ at low temperatures might be effective.

    • Solvent Effects: The solvent can influence the conformation of the starting material. Screen a panel of solvents with varying polarities. Non-polar solvents may favor a folded conformation conducive to cyclization in some systems.

Question 2: My reaction gives a low yield of the desired oxepane, along with a significant amount of the 6-exo-trig byproduct. How can I improve selectivity for the 7-endo product?

Answer: This is the classic kinetic challenge in medium-ring synthesis. The 6-exo pathway is often kinetically faster due to a more favorable transition state geometry, even though the 7-endo cyclization is formally "allowed" by Baldwin's rules.[10]

  • Causality: The transition state for a 6-exo closure often requires less conformational strain than that for a 7-endo closure. Your goal is to alter the substrate or conditions to specifically disfavor the 6-exo pathway or stabilize the 7-endo transition state.

  • Troubleshooting & Optimization Strategies:

    • Substrate Modification: This is the most powerful tool.

      • Introduce Conformational Constraints: Installing bulky protecting groups can create steric hindrance that disfavors the 6-exo transition state. For example, a study on electrophilic cyclization to form septanosides found that an isopropylidene protecting group was essential to favor the 7-endo pathway.[11] Fused ring systems adjacent to the reacting centers can also lock the conformation.

      • Modify Electronics: Placing an electron-withdrawing group on the internal carbon of the alkene can disfavor the 6-exo radical addition by making that position less electron-rich. Conversely, strategic placement of substituents can stabilize the radical formed after the 7-endo cyclization.[10]

    • Reaction Condition Optimization:

      • Lewis Acid Coordination: In cationic cyclizations, a bidentate Lewis acid might chelate to both the nucleophilic oxygen and another part of the molecule, pre-organizing it for a 7-endo closure.

      • Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product, although this may not always be the 7-endo product. It is an empirical parameter that must be tested.

The diagram below illustrates the competition between these two pathways.

G cluster_0 Acyclic Precursor cluster_1 Transition States cluster_2 Products Start Radical/Cationic Intermediate TS_Exo TS for 6-exo-trig Start->TS_Exo Lower Ea (Usually) TS_Endo TS for 7-endo-trig Start->TS_Endo Higher Ea Prod_Exo 6-Exo Product (Often Kinetically Favored) TS_Exo->Prod_Exo Prod_Endo 7-Endo Oxepane (Desired Product) TS_Endo->Prod_Endo

Caption: Competing pathways in 7-membered ring formation.

Question 3: My reaction is messy, producing a complex mixture of byproducts or baseline material on TLC. What is happening?

Answer: This typically points to issues with the stability of the intermediates or the reactivity of the starting material under the chosen conditions.

  • Causality: Radical and cationic intermediates are highly reactive and can undergo undesired processes like fragmentation, rearrangement, or intermolecular reactions if the desired intramolecular cyclization is not sufficiently rapid.

  • Troubleshooting Flowchart:

G Start Problem: Complex Mixture / Decomposition Q1 Are reaction conditions too harsh? Start->Q1 Sol1 Lower Temperature Use Milder Reagents (e.g., V-40 instead of AIBN for radical) (e.g., Sc(OTf)3 instead of TiCl4 for cationic) Q1->Sol1 Yes Q2 Is the intermediate unstable? Q1->Q2 No Sol2 Increase Concentration to Favor Bimolecular Trapping (if desired) OR Use High Dilution to Favor Intramolecular Cyclization Q2->Sol2 Yes Q3 Is the starting material polymerizing? Q2->Q3 No Sol3 Add a Radical Inhibitor (e.g., BHT) (if not a radical reaction) Use High Dilution Conditions Q3->Sol3 Yes End Re-evaluate Synthetic Strategy: Consider a different cyclization method (Radical vs. Cationic) or a ring-expansion approach. [11] Q3->End No

Caption: Troubleshooting workflow for reaction decomposition.

  • Key Actions:

    • Employ High Dilution: One of the most effective ways to favor intramolecular reactions over intermolecular polymerization or side reactions is to use high dilution conditions (typically 0.01 M to 0.001 M). This is often achieved by the slow addition of the substrate to the reaction mixture over several hours using a syringe pump.

    • Use a Radical/Cation Trap: If the cyclized intermediate is slow to propagate to the final product, it can be intercepted. In radical reactions, this is the role of the hydrogen donor (e.g., Bu₃SnH). Ensure its concentration is optimal—too high and it will reduce the initial radical before cyclization; too low and the cyclized radical will find other reaction pathways.

    • Re-evaluate the Approach: If optimization fails, the chosen mechanism may not be suitable for your specific substrate. Consider switching from a radical to a cationic approach, or vice-versa. Alternatively, ring-closing metathesis (RCM) or ring-expansion strategies are powerful methods for forming seven-membered rings and may be more suitable.[1][12]

Part 3: General Experimental Protocols

These are generalized starting points. You must optimize conditions for your specific substrate.

Protocol 1: Titanocene(III)-Catalyzed Radical 7-Endo-Trig Cyclization

This method is effective for generating seven-membered carbocycles and can be adapted for oxepanes.[6]

  • Setup: In a glovebox, add Cp₂TiCl₂ (10-20 mol%) and activated zinc dust (2-3 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous, degassed THF (to achieve a final substrate concentration of ~0.05 M).

  • Activation: Stir the green or blue suspension at room temperature for 15-30 minutes to generate the active Cp₂TiCl species.

  • Substrate Addition: Add the substrate (1 equivalent), typically an epoxyalkene, dissolved in a small amount of anhydrous THF.

  • Reaction: Stir the reaction at room temperature or gentle heat (40-50 °C). Monitor progress by TLC or GC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by carefully adding 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Electrophile-Induced 7-Endo-Trig Cyclization

This protocol is based on an iodine-induced cyclization and is highly substrate-dependent.[11]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkenyl alcohol substrate (1 equivalent) and dissolve it in a suitable anhydrous solvent (e.g., CH₂Cl₂ or MeCN) to a concentration of 0.01-0.05 M.

  • Additives: Add a proton sponge or a non-nucleophilic base like 2,6-lutidine (1.5-2.0 equivalents) to neutralize the acid byproduct.

  • Cooling: Cool the solution to the desired temperature (start at -20 °C to 0 °C).

  • Electrophile Addition: Slowly add a solution of the electrophile (e.g., N-Iodosuccinimide (NIS) or I₂, 1.1-1.5 equivalents) in the same solvent.

  • Reaction: Stir at the cooled temperature and monitor the reaction by TLC. Allow the reaction to slowly warm to room temperature if no conversion is observed at lower temperatures.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ solution to remove excess iodine. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting iodo-oxepane by flash column chromatography.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: Why is 7-endo-trig cyclization considered "favored" by Baldwin's rules if it's so difficult?

    • A: Baldwin's rules are based on the stereoelectronic requirements for optimal orbital overlap in the transition state.[13][14] For a trigonal (sp²) center, the rules state that the trajectory for a 7-endo closure is geometrically feasible without excessive distortion.[4] However, "favored" does not mean "fast." The rule simply indicates that the pathway is not geometrically prohibited, unlike 3- to 5-endo-trig cyclizations which are "disfavored".[4][15] The kinetic reality is that the entropic cost of organizing a seven-atom chain and competition from faster exo-cyclizations often dominate.[10]

  • Q2: Can computational chemistry help predict the outcome of my cyclization?

    • A: Absolutely. Density Functional Theory (DFT) calculations can be used to model the transition states for the competing 6-exo and 7-endo pathways. By comparing the calculated activation energies (ΔG‡), you can predict which pathway is kinetically preferred. This can save significant lab time by identifying unpromising substrates before synthesis.[3]

  • Q3: Are there alternatives to cyclization for making oxepanes?

    • A: Yes. Ring-expansion reactions are a powerful alternative that avoids the entropic challenges of an intramolecular cyclization.[1] Common methods include the expansion of six-membered rings (e.g., tetrahydropyrans) or the rearrangement of smaller rings like cyclopropanes or epoxides.[2][16] Ring-closing metathesis (RCM) is another widely used strategy for forming oxepenes, which can then be reduced to the saturated oxepane core.[12]

References

  • Justicia, J., et al. (2005). 7-endo radical cyclizations catalyzed by titanocene(III). Straightforward synthesis of terpenoids with seven-membered carbocycles. Journal of the American Chemical Society, 127(42), 14911-21. [Link]

  • Grokipedia. Baldwin's rules. Grokipedia. [Link]

  • Wang, L., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate. [Link]

  • Trost, B. M., & Toste, F. D. (2008). Seven‐Membered Rings by Cyclization at Transition Metals: [4+3], [3+2+2], [5+2]. Angewandte Chemie International Edition, 47(29), 5287-90. [Link]

  • Wikipedia. Baldwin's rules. Wikipedia. [Link]

  • Scribd. Baldwins Rules. Scribd. [Link]

  • Raut, B. (2022). Baldwin's Rules For Ring Closure. Chemistry Notes. [Link]

  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

  • Köver, A., et al. (2007). A study of the oxepane synthesis by a 7-endo electrophile-induced cyclization reaction of alkenylsulfides. An approach towards the synthesis of septanosides. Semantic Scholar. [Link]

  • Wikipedia. Radical cyclization. Wikipedia. [Link]

  • da Silva, F. P., et al. (2018). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules, 23(11), 2999. [Link]

  • Chemistry Stack Exchange. (2019). Why is a 7-endo radical cyclisation favoured over a 6-exo in this synthesis?. Chemistry Stack Exchange. [Link]

  • Ham, J. S., et al. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. ACS Catalysis, 14, 10186-10195. [Link]

  • Padrón, J. I., & Martin, V. S. (2020). Synthesis of Seven Membered Oxacycles: Recent Developments and New Approaches. European Journal of Organic Chemistry, 2020(34), 5571-5580. [Link]

  • Nguyen, H. V., & Rychnovsky, S. V. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Natural Product Reports, 41(5), 786-820. [Link]

Sources

Technical Support Center: Alternative Catalysts for Oxepane Ring Closure

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of seven-membered cyclic ether synthesis.

Welcome to the technical support center for oxepane synthesis. The construction of the seven-membered oxepane ring is a significant challenge in organic synthesis due to unfavorable entropic and enthalpic barriers associated with forming medium-sized rings. Traditional methods often require harsh conditions or complex multi-step procedures. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and explore modern, alternative catalytic strategies for efficient oxepane ring closure.

We will delve into the causality behind experimental choices, provide validated protocols, and offer structured guidance for when your reactions do not proceed as planned.

General Troubleshooting for Intramolecular Cyclizations

Before exploring specific catalysts, it's crucial to address common pitfalls in intramolecular ring-closure reactions. Many issues are not catalyst-specific but relate to fundamental reaction principles.

FAQ: General Issues

Question: My 7-endo cyclization to form the oxepane ring is failing or giving very low yields. What are the first things I should check?

Answer: Low yields in medium-ring synthesis are common and typically trace back to one of four areas: substrate reactivity, reaction concentration, base effectiveness, or competing side reactions.

  • Leaving Group Quality: The intramolecular SN2 reaction is the cornerstone of many cyclizations. A poor leaving group (e.g., -Cl, -Br) may not be sufficiently reactive.

    • Solution: Convert the corresponding alcohol to a superior leaving group like a tosylate (-OTs), mesylate (-OMs), or iodide (-I). This significantly enhances the electrophilicity of the carbon center.

  • Concentration Effects: The intramolecular reaction (ring closure) is always in competition with the intermolecular reaction (dimerization or polymerization).

    • Solution: Employ high-dilution conditions. Running the reaction at very low concentrations (e.g., 0.01-0.05 M) kinetically favors the intramolecular pathway.

  • Base Selection: The chosen base must be strong enough to deprotonate the nucleophilic alcohol without causing side reactions.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For substrates sensitive to harsh bases, milder options like potassium carbonate (K2CO3) in a polar aprotic solvent can be effective.

  • Competing Pathways: Elimination (to form an alkene) is a common side reaction, especially with secondary halides.

    • Solution: Use a less sterically hindered base. For secondary systems, a combination of a very good, non-bulky leaving group (like iodide or tosylate) and a milder base is critical to favor the SN2 cyclization over E2 elimination.

Troubleshooting Workflow: Low Yield Diagnosis

This decision tree can help diagnose the root cause of low conversion in your cyclization reaction.

G start Start: Low Yield (<20%) check_sm Starting Material Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No check_lg Is Leaving Group (LG) a Tosylate, Mesylate, or Iodide? check_sm->check_lg Yes check_dimer Intermolecular Product (Dimer/Polymer) Seen? check_side_products->check_dimer sm_yes Yes check_base Is Base Strong Enough? (e.g., NaH, KOtBu) check_lg->check_base Yes improve_lg Action: Improve LG (e.g., -OH -> -OTs) check_lg->improve_lg No check_temp Reaction Temperature Too Low? check_base->check_temp Yes stronger_base Action: Use Stronger Base (e.g., switch K2CO3 to NaH) check_base->stronger_base No increase_temp Action: Increase Temperature or Reaction Time check_temp->increase_temp Yes sp_yes Yes check_elimination Elimination Product (Alkene) Seen? check_dimer->check_elimination No high_dilution Action: Use High Dilution (0.01 M) check_dimer->high_dilution Yes change_base Action: Use Less Hindered or Milder Base check_elimination->change_base Yes complex_decomp Complex Decomposition: Re-evaluate Substrate Stability check_elimination->complex_decomp No

Caption: Troubleshooting decision tree for low-yield oxepane synthesis.

Photocatalysis: A Mild Approach to C-O Bond Formation

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-O bonds under exceptionally mild conditions, often at room temperature. This approach avoids the need for strong bases or high temperatures, preserving sensitive functional groups.

FAQ: Photocatalytic Etherification

Question: How does photoredox catalysis facilitate oxepane ring closure?

Answer: The general mechanism involves a photocatalyst that, upon absorbing light, becomes a potent single-electron transfer (SET) agent. In the context of intramolecular hydroetherification of alkenols, the photocatalyst can initiate a radical cascade. A key strategy involves the generation of alkoxy radicals from alcohols, which can then undergo subsequent reactions like a 1,5-hydrogen atom transfer (1,5-HAT) or addition to an unsaturated system to forge the ring. This method provides a redox-neutral pathway to diverse oxacyclic frameworks.

Question: My photocatalytic reaction is not working. What are common failure points?

Answer:

  • Oxygen Contamination: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).

  • Light Source: The light source must emit at a wavelength that the photocatalyst can absorb. Check the absorption spectrum of your catalyst (e.g., fac-Ir(ppy)3 absorbs strongly in the blue region). Ensure the light source is positioned correctly and is of sufficient intensity.

  • Catalyst Decomposition: Some photocatalysts can degrade over long reaction times. If the reaction stalls, it may be necessary to add another portion of the catalyst.

  • Solvent Choice: The solvent must be able to dissolve all components and be stable under the reaction conditions. Acetonitrile is a common choice for these reactions.

Photoredox Catalysis Troubleshooting
Problem Potential Cause Recommended Solution
No Reaction Insufficient light penetration or incorrect wavelength.Ensure the reaction vessel is clean and the light source is appropriate for the photocatalyst's absorption spectrum.
Quenching by oxygen.Degas the solvent and reaction mixture thoroughly with an inert gas.
Catalyst is inactive.Use a fresh batch of photocatalyst. Consider adding a co-catalyst or additive if the literature suggests it.
Low Yield Inefficient hydrogen atom transfer (HAT).Modify the substrate to favor the desired HAT pathway. Sometimes, a change in solvent can influence the conformation required for HAT.
Unproductive side reactions (e.g., intermolecular reaction).Decrease the concentration of the substrate.
Formation of Byproducts Catalyst-induced degradation of starting material or product.Reduce the catalyst loading or shorten the reaction time. Monitor the reaction by TLC or LC-MS to find the optimal endpoint.

Organocatalysis: Metal-Free Stereoselective Synthesis

Organocatalysis offers an attractive, metal-free alternative for constructing chiral molecules. For oxepane synthesis, specific organocatalytic methods can provide high levels of stereocontrol, which is crucial for drug development.

FAQ: Organocatalytic Oxa-conjugate Addition

Question: What is the advantage of using organocatalysis for synthesizing oxepanes?

Answer: A key advantage is the ability to achieve high stereoselectivity. For example, an organocatalytic oxa-conjugate addition of a hydroxyl group to an α,β-unsaturated aldehyde can be used to synthesize α,α′-trans-oxepanes, a challenging stereochemical arrangement to obtain through other methods. This process can be kinetically controlled to favor the trans diastereomer.

Question: My organocatalytic reaction has poor diastereoselectivity. How can I improve it?

Answer:

  • Temperature Control: Stereoselectivity is often temperature-dependent. Running the reaction at a lower temperature can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.

  • Catalyst Choice: The steric and electronic properties of the organocatalyst are paramount. A small library of catalysts (e.g., different proline derivatives) should be screened to find the optimal one for your specific substrate.

  • Solvent Effects: The solvent can influence catalyst conformation and substrate solvation, impacting stereoselectivity. Screen a range of solvents with varying polarities.

  • Reaction Time: As noted in the literature, the α,α′-trans-oxepane can be the kinetically favored product, which may equilibrate to a mixture of diastereomers over time. Monitor the reaction to determine the point of maximum diastereoselectivity before significant equilibration occurs.

Protocol: Organocatalytic Synthesis of an α,α′-trans-Oxepane

This protocol is adapted from the principles of organocatalytic oxa-conjugate additions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the hydroxy-α,β-unsaturated aldehyde substrate (1.0 equiv).

  • Solvent & Catalyst: Dissolve the substrate in the chosen solvent (e.g., chloroform, 0.1 M). Add the organocatalyst (e.g., a diarylprolinol silyl ether, 20 mol%).

  • Initiation: Add any required co-catalyst or additive (e.g., a weak acid like benzoic acid, 20 mol%).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed or maximum conversion is reached, quench the reaction (e.g., with saturated aqueous NH4Cl solution).

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and diastereomeric ratio of the purified oxepane by 1H NMR spectroscopy.

Advanced Strategies: Transition Metal-Catalyzed Cascades

Beyond simple cyclizations, sophisticated transition-metal-catalyzed reactions can construct complex oxepane frameworks through elegant cascade or skeletal remodeling processes.

FAQ: Rh(I)-Catalyzed Skeletal Remodeling

Question: How can a Rh(I) catalyst be used to synthesize oxepanes from a different ring system?

Answer: This advanced strategy involves the skeletal remodeling of a strained precursor, such as a 4-hydroxy-2-cyclobutenone. The proposed mechanism involves a cascade of events initiated by the Rh(I) catalyst, including an oxa-Michael addition, intramolecular conjugate addition, and finally, a C–C bond cleavage via β-carbon elimination to furnish the seven-membered oxepane ring. This powerful method allows for the rapid construction of highly functionalized oxepanes.

Question: My Rh(I)-catalyzed cascade reaction is failing. What should I investigate?

Answer:

  • Ligand Choice: The ligand is critical in tuning the reactivity of the metal center. In the reported literature, specific ligands like DEA-Xantphos were key to the success of the transformation. If your reaction is failing, screening a panel of ligands is the first step.

  • Catalyst Deactivation: The Rh(I) catalyst can be sensitive to impurities or coordinating functional groups on the substrate. For instance, substrates containing strongly coordinating heterocycles (like isoquinoline) have been shown to impede the transformation, likely by binding to the metal center and inhibiting catalysis.

  • Substrate Quality: The precursor (e.g., the cyclobutenol) must be of high purity. Impurities from its synthesis can interfere with the delicate catalytic cycle.

  • Reaction Conditions: These reactions can be sensitive to temperature, solvent, and the specific Rh(I) precursor used. Adhere closely to literature-validated conditions.

Reaction Mechanism: Rh(I)-Catalyzed Oxepane Formation

The following diagram illustrates a simplified, conceptual pathway for the formation of an oxepane scaffold via a transition metal-catalyzed cascade.

G sub Strained Precursor + [Rh(I)] int1 Intermediate 1 (Oxa-Michael Adduct) sub->int1 Oxa-Michael Addition int2 Intermediate 2 (Fused Bicycle) int1->int2 Intramolecular Conjugate Addition prod Oxepane Product + [Rh(I)] int2->prod C-C Cleavage (β-Carbon Elimination)

Caption: Conceptual workflow for Rh(I)-catalyzed oxepane synthesis.

References

  • Photocatalytic dehydrative etherification of alcohols with nanoporous gold catalyst. Chemical Communications (RSC Publishing).
  • Synthesis of α,α′-trans-Oxepanes through an Organocatalytic Oxa-conjugate Addition Reaction. Organic Letters - ACS Publications.
  • Photocatalytic Anti-Markovnikov Hydroetherification of Olefins. Kimberly A. Loyer.
  • Technical Support Center: Optimizing Oxetane Ring Formation. Benchchem.
  • Thioetherification via Photoredox/Nickel Dual Catalysis. Organic Letters - ACS Publications.
  • Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Organic Letters - ACS Publications.
  • Scope of photocatalytic etherification a Reaction conditions: 1... ResearchGate.
  • The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers (RSC Publishing).
  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. NIH.
  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
  • Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis. Request PDF - ResearchGate.
  • Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization. PubMed.
  • Strategies for constructing seven-membered rings: applications in natural product synthesis. handle.net.
  • Facile Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids. ChemRxiv.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
  • (PDF) ChemInform Abstract: Synthesis of α,α′-trans-Oxepanes Through an Organocatalytic Oxa-Conjugate Addition Reaction. ResearchGate.
  • Strategies for constructing seven-membered rings: Applications in natural product synthesis. sciencedirect.com.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
  • A Comprehensive Technical Guide to the Synthesis and Biological Evaluation of Substituted Oxepanes. Benchchem.
  • Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing).

Technical Support Center: Stabilizing 4-Oxepanol During Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Oxepanol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The unique structure of this compound, containing both a seven-membered cyclic ether (oxepane) and a secondary alcohol, makes it a valuable intermediate. However, this same structure imparts a sensitivity to common purification conditions, often leading to decomposition and reduced yields.

This guide provides in-depth troubleshooting advice and validated protocols to help you navigate the challenges of purifying this compound, ensuring the integrity and purity of your final product.

Core Principles for Preserving this compound Integrity

The primary driver of this compound decomposition is its susceptibility to acid-catalyzed ring-opening. The ether oxygen within the oxepane ring can be readily protonated under acidic conditions, initiating a cleavage reaction that is often accelerated by heat. Therefore, successful purification hinges on meticulous control of three key parameters:

  • pH Control: Maintaining a neutral to slightly basic environment (pH 7-8) is the most critical factor in preventing decomposition.

  • Temperature Management: Thermal stress can promote degradation, especially in the presence of trace acidic impurities. Lowering process temperatures is always beneficial.

  • Atmosphere Control: While less common than acid-catalyzed cleavage, long-term storage or harsh conditions could potentially lead to oxidation of the secondary alcohol or peroxide formation, a known issue for many ethers.

Understanding the Primary Decomposition Pathway

The principal mechanism of degradation for this compound is the acid-catalyzed cleavage of the oxepane ring. This process typically involves protonation of the ether oxygen, followed by nucleophilic attack, leading to a ring-opened, linear diol derivative.

cluster_0 Acid-Catalyzed Decomposition of this compound A This compound p1 A->p1 H_plus H⁺ (Acid Catalyst) H_plus->p1 Protonated Protonated Intermediate p2 Protonated->p2 Nu Nu⁻ (Nucleophile, e.g., H₂O, Br⁻) Nu->p2 Product Ring-Opened Product (e.g., 1,6-dihydroxyheptan-3-one derivative) p1->Protonated 1. Protonation p2->Product 2. Nucleophilic Attack & Ring Opening

Caption: Acid-catalyzed ring-opening of this compound.

Troubleshooting Guide & Frequently Asked Questions

This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.

Q1: My yield is significantly lower after distillation, and I'm seeing unknown, higher-boiling impurities. What is happening?

A1: This is a classic sign of thermal decomposition, likely accelerated by trace acidic impurities.

Ethers can be cleaved by strong acids, and this process is significantly accelerated by heat.[1] Even if your reaction is not run under acidic conditions, reagents or byproducts can leave residual acidity. When this crude mixture is heated during distillation, the acid protonates the ether oxygen, initiating the ring-opening cascade shown above.

Solutions:

  • Pre-Neutralization: Before any purification step, wash your crude organic extract with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution. This step is crucial for quenching any residual acid.

  • Vacuum Distillation: Do not distill this compound at atmospheric pressure. Using vacuum distillation significantly lowers the boiling point, thereby reducing the thermal stress on the molecule.[2] A lower temperature minimizes the rate of any potential decomposition reactions.

Q2: I'm trying to purify this compound using flash chromatography on silica gel, but I'm getting poor recovery and seeing a smear of impurities on my TLC plate. Is the compound decomposing on the column?

A2: Yes, it is highly probable that your compound is decomposing on the column.

Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[3] For an acid-sensitive compound like this compound, this acidic environment is sufficient to cause on-column degradation, leading to tailing, smearing, and the generation of more polar, ring-opened impurities that stick to the silica.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica before running your column. The most common method is to use a mobile phase containing a small amount of a volatile base, typically triethylamine (Et₃N).[3]

    • Method: Add 0.5-1% triethylamine to your chosen solvent system (e.g., ethyl acetate/hexanes). Use this mixture to prepare your silica slurry, pack the column, and run the separation. The triethylamine will neutralize the acidic silanol groups, creating a much milder environment for your compound. See Protocol 2 for a detailed procedure.

  • Use an Alternative Stationary Phase: If deactivation is insufficient or if triethylamine interferes with subsequent steps, consider using a neutral or basic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative. Ensure you purchase neutral (pH ~7) or basic (pH ~9) activity-grade alumina.

    • Reversed-Phase (C18) Silica: If your compound and impurities have suitable solubility, reversed-phase chromatography using solvents like acetonitrile and water can be an effective, non-acidic alternative. For compounds with low pKa, it is sometimes recommended to acidify the mobile phase, but for an acid-sensitive compound like this compound, a neutral mobile phase should be used.[4]

Q3: What are the best practices for the initial workup of my reaction mixture to ensure this compound is stable before I even start purification?

A3: A carefully planned workup is your first line of defense against decomposition.

The stability of your final product is often determined before you begin the primary purification step. The goal is to bring the crude material to a neutral, clean state as gently as possible.

Best Practices:

  • Quench with Mild Base: After the reaction is complete, cool the mixture and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes any strong acid catalysts or acidic byproducts.

  • Check pH: After quenching, use pH paper to test the aqueous layer. Ensure it is in the range of pH 7-8. If it is still acidic, add more bicarbonate solution.

  • Extraction: Extract your product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash with Brine: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove residual water and some water-soluble impurities.

  • Dry and Concentrate Gently: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution using a rotary evaporator with a moderately warm water bath (typically not exceeding 40°C). Overheating the flask on the rotary evaporator can initiate decomposition.

Comparative Overview of Purification Methods

Purification MethodKey AdvantagesKey Disadvantages & Risks for this compoundMitigation Strategy
Vacuum Distillation Excellent for removing non-volatile impurities; scalable.Risk of thermal decomposition if acidic residues are present.[2]Crucial: Pre-neutralize crude material with NaHCO₃ wash. Keep bath temperature as low as possible.
Flash Chromatography (Standard Silica Gel) High resolving power for similar polarity compounds.High Risk: Acidic silica surface will likely cause significant decomposition.[3]Not recommended unless no other option is available.
Flash Chromatography (Deactivated Silica Gel) Good resolving power in a non-destructive environment.Triethylamine may need to be removed post-purification.Add 0.5-1% triethylamine to the eluent.[3]
Flash Chromatography (Neutral Alumina) Inert, non-acidic stationary phase.Can have different selectivity compared to silica; may be less effective for some separations.Use as a direct, safer alternative to silica gel.

Recommended Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is ideal for separating this compound from non-volatile starting materials or high-boiling byproducts.

  • Pre-Neutralization: Transfer the crude this compound into a separatory funnel. If dissolved in a solvent, add an equal volume of saturated aqueous NaHCO₃ solution. Shake gently, venting frequently. Separate the layers and confirm the aqueous layer is pH 7-8.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40°C).

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a small stir bar in the distillation flask for smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • Monitor the vapor temperature and the pressure.

    • Collect the fraction corresponding to the boiling point of this compound at the recorded pressure. Discard any initial low-boiling fractions.

Protocol 2: Purification by Chromatography on Triethylamine-Deactivated Silica Gel

This method is suitable for separating this compound from impurities of similar polarity.

  • Solvent System Preparation: Determine an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) via TLC. Prepare a bulk mixture of this eluent and add 0.5% v/v triethylamine (Et₃N).

  • Column Packing:

    • Prepare a slurry of silica gel in the Et₃N-containing eluent.

    • Pack the column with the slurry.

    • Pass 2-3 column volumes of the eluent through the packed bed to ensure complete deactivation.

  • Sample Loading:

    • Dissolve the crude, neutralized this compound in a minimal amount of the eluent.

    • Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Collection: Run the column using the Et₃N-containing eluent, collecting fractions and monitoring by TLC.

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will be removed along with the eluent during concentration on a rotary evaporator.

Recommended Purification Workflow

The following workflow diagram illustrates the decision-making process for successfully purifying this compound.

Start Crude this compound (Post-Reaction) Workup Aqueous Workup: 1. Quench with NaHCO₃ 2. Confirm pH 7-8 3. Extract & Dry Start->Workup CheckPurity Assess Purity & Impurity Profile (TLC, ¹H NMR, GC-MS) Workup->CheckPurity Distill Purify by Vacuum Distillation CheckPurity->Distill Impurities are non-volatile Chromatography Purify by Column Chromatography CheckPurity->Chromatography Impurities have similar volatility FinalProduct Pure this compound Distill->FinalProduct DeactivatedSilica Use Deactivated Silica (0.5% Et₃N in Eluent) Chromatography->DeactivatedSilica Default Choice Alumina Use Neutral Alumina Chromatography->Alumina Alternative DeactivatedSilica->FinalProduct Alumina->FinalProduct

Caption: Recommended workflow for this compound purification.

References

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. (While this source focuses on four-membered oxetane rings, the principles of acid-catalyzed ring-opening are analogous to the seven-membered oxepane ring in this compound). 5

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. (Provides a general overview of the conditions that lead to the cleavage of cyclic ethers).

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. (A clear explanation of the fundamental mechanism of acid-catalyzed ether cleavage).

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. (Offers practical advice for purifying acid-sensitive compounds, including the use of triethylamine to deactivate silica gel).

  • Ether cleavage. Wikipedia. (A summary of SN1 and SN2 mechanisms for ether cleavage under acidic conditions).

  • Reactions of Ethers: Acidic Cleavage. OpenStax adaptation of Organic Chemistry: A Tenth Edition. (Textbook explanation of how different ether structures react under strong acid conditions).

  • Solvent Stabilizer Systems. Sigma-Aldrich. (Discusses the degradation of ethers and the use of stabilizers, relevant to understanding the inherent reactivity of the ether moiety).

  • Vacuum Distillation. Chemistry LibreTexts. (Details the principles of vacuum distillation and its application for heat-sensitive compounds).

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. (Explains the role of pH modifiers in chromatography, reinforcing the importance of pH control).

  • What is the Distillation Process? The Chemistry Blog. (Provides a general overview of distillation, including vacuum distillation for thermally unstable compounds).

Sources

Technical Support Center: Stereocontrol in 4-Oxepanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from the Bench to the Battlefield of Synthesis.

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereoselective 4-oxepanol synthesis. The oxepane core is a privileged scaffold in numerous biologically active natural products, making its stereocontrolled synthesis a critical challenge.[1][2] This document provides field-proven insights in a direct question-and-answer format, addressing both fundamental strategic decisions and specific experimental troubleshooting.

Frequently Asked Questions (FAQs): Core Strategies & Mechanisms

This section addresses foundational questions regarding the primary methodologies for establishing stereocenters in this compound frameworks.

Q1: What are the principal strategies for synthesizing the 7-membered oxepane ring, and where are the key points for stereocontrol?

A1: The construction of the 7-membered oxepane ring is challenging due to unfavorable entropic and enthalpic factors.[1][2] The main strategies can be broadly categorized, with stereocontrol being exerted at different key stages:

  • Intramolecular Cyclization of Acyclic Precursors: This is the most common approach. The key control point is the cyclization event itself, where facial selectivity is paramount.

    • Nucleophilic Substitution (SN2-type): An alcohol moiety attacks an electrophilic carbon bearing a leaving group (e.g., halide, tosylate) or an epoxide. Stereocontrol is typically substrate-controlled, relying on pre-existing stereocenters to dictate the conformation of the transition state.[3]

    • Reductive Cycloetherification: Cyclization of 1,6-diketones can be achieved using a catalyst and a reductant (e.g., H₂). The stereochemistry is determined during the catalyst-controlled reduction of a key oxocarbenium ion intermediate.[4]

    • Radical Cyclizations: While less common for oxepanes due to the preference for 6-exo cyclization, 7-endo radical cyclizations can be promoted. Stereocontrol is often challenging and depends on the substrate's conformational bias.[1][3]

  • Ring-Closing Metathesis (RCM): A powerful method starting from a diene precursor.[1][3] The initial stereocenters are installed in the acyclic precursor. The RCM step itself forms the ring but does not typically create new stereocenters at the ring atoms. Subsequent stereoselective functionalization of the resulting double bond (e.g., dihydroxylation, epoxidation) is then required to achieve the final this compound structure.[3]

  • Ring Expansion & Rearrangement: These methods use smaller, more readily available rings as starting materials.

    • From Tetrahydropyrans (THPs): Skeletal rearrangement of functionalized THPs can yield oxepanes.[3] The stereochemistry of the starting THP directly influences the outcome.

    • [4+3] Annulations: This strategy involves the reaction of a four-atom component with a three-atom component. Asymmetric variants using cooperative tertiary amine and transition metal catalysis can build the oxepane framework with high stereocontrol in a single step.[5][6]

  • Asymmetric Desymmetrization: This elegant strategy involves the enantioselective ring-opening of a prochiral starting material, such as a meso-oxetane or bis-epoxide, by an internal nucleophile.[7][8][9] The stereochemistry is dictated by the chiral catalyst, which differentiates between the two enantiotopic leaving groups or reaction sites.[7][8][10]

G Cyclization Cyclization Control_Cycl Control_Cycl Cyclization->Control_Cycl determines RCM RCM Control_RCM Control_RCM RCM->Control_RCM relies on Expansion Expansion Control_Exp Control_Exp Expansion->Control_Exp determines Desym Desym Control_Desym Control_Desym Desym->Control_Desym determines

Q2: How do I choose between substrate-control, reagent-control, and catalyst-control for my synthesis?

A2: The choice depends on the availability of chiral starting materials, the desired stereoisomer, and scalability requirements.

  • Substrate Control: This is ideal when your starting material already possesses well-defined stereocenters (e.g., derived from the chiral pool like sugars or amino acids).[3][11] The inherent stereochemistry guides the formation of new stereocenters, often through intramolecular reactions where the molecule adopts a preferred lowest-energy transition state. This approach is predictable but limited to the stereoisomers accessible from the starting material.

  • Reagent Control: This involves using a stoichiometric chiral reagent to induce asymmetry. A classic example is using a chiral reducing agent to desymmetrize a meso-diketone. This method offers flexibility, as either enantiomer of the product can often be accessed by choosing the corresponding enantiomer of the reagent. However, it can be costly on a large scale due to the need for stoichiometric amounts of an often-expensive chiral reagent.[12]

  • Catalyst Control: This is the most powerful and economically attractive approach for asymmetric synthesis. A substoichiometric amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) generates a chiral environment for the reaction.[5][6] This strategy can often override the inherent bias of the substrate, allowing for the synthesis of "mismatched" or unnatural diastereomers. It is highly versatile, with prominent examples including catalytic asymmetric [4+3] annulations and desymmetrizations.[5][7][8]

Control StrategyPrincipleProsCons
Substrate Control Existing stereocenters direct new stereocenter formation.Predictable, often high diastereoselectivity.Limited to stereoisomers dictated by the starting material.
Reagent Control A stoichiometric chiral reagent induces asymmetry.Access to both enantiomers is often possible.Requires large amounts of expensive reagents; purification can be difficult.
Catalyst Control A substoichiometric chiral catalyst creates a chiral environment.Highly efficient and economical; can override substrate bias; scalable.Catalyst development can be required; optimization of conditions is critical.

Table 1: Comparison of Stereocontrol Strategies.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides actionable advice for specific problems you may encounter during your experiments.

Q3: My 7-endo cyclization to form the oxepane ring is inefficient and gives a low yield. What are the likely causes and solutions?

A3: Low yields in 7-membered ring formation are common and typically stem from two issues: unfavorable kinetics/thermodynamics and competing side reactions.

1. Unfavorable Cyclization Kinetics:

  • Causality: The formation of a 7-membered ring has a high entropic barrier. The acyclic precursor must adopt a specific, high-energy conformation for the reactive ends to come into proximity.

  • Troubleshooting Steps:

    • Increase Effective Molarity (High Dilution): Run the reaction at a very low concentration (e.g., 0.01–0.001 M). This kinetically favors the intramolecular cyclization over intermolecular side reactions like polymerization.

    • Introduce Conformational Constraints: Modify the acyclic precursor to reduce its conformational freedom. Installing a cis-double bond or a bulky protecting group can pre-organize the molecule into a cyclization-competent conformation (Thorpe-Ingold effect).

    • Change the Catalyst/Promoter: For Lewis acid-mediated cyclizations, a stronger Lewis acid may accelerate the reaction, but can also promote side reactions.[3] Screen a range of Lewis acids (e.g., TMSOTf, BF₃·OEt₂, Sc(OTf)₃) to find an optimal balance. For reductive cyclizations, the choice of borane catalyst is critical, as its Lewis acidity and steric bulk influence reactivity.[4]

2. Competing Side Reactions:

  • Causality: The most common side reaction is the competing 6-exo cyclization to form a thermodynamically favored tetrahydropyran (THP) ring. Elimination reactions (E2) can also compete with SN2 cyclizations.

  • Troubleshooting Steps:

    • Favoring 7-endo over 6-exo: The regioselectivity is governed by Baldwin's rules and electronic effects. While 7-endo-trig cyclizations are generally disfavored, 7-endo-tet cyclizations are allowed. For epoxide openings, the outcome of 7-endo vs. 6-exo can be highly dependent on the catalyst system and the substitution pattern of the substrate.[3] In some cases, tandem oxacyclizations of polyepoxides show a high preference for endo-selective processes.[3]

    • Suppressing Elimination: For SN2-type cyclizations, use a non-coordinating, sterically hindered base (e.g., proton sponge) instead of traditional amine bases to minimize E2 side reactions. Running the reaction at a lower temperature can also favor the SN2 pathway.

G start Low Yield in 7-endo Cyclization cause1 cause1 start->cause1 cause2 cause2 start->cause2 sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol1c sol1c cause1->sol1c sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol2c sol2c cause2->sol2c

Q4: I am observing a mixture of diastereomers after my cyclization step. How can I improve the selectivity?

A4: Poor diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is small. The goal is to increase this energy gap.

  • Causality: The stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states. Factors influencing this include steric hindrance, electronic effects, and coordination to a catalyst.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature will amplify the energetic difference between the transition states, often leading to significantly improved diastereomeric ratios (dr). This is frequently the simplest and most effective first step.

    • Modify Steric Bulk:

      • Substrate: Increase the size of a key protecting group near a stereodirecting center. This can lock the substrate into a single reactive conformation, blocking one face from attack. For example, changing a TBDMS group to a TIPS group can have a profound impact.

      • Reagent/Catalyst: In catalyst-controlled reactions, the steric and electronic properties of the chiral ligand are paramount.[5][6] Switching to a ligand with a bulkier or more constrained chiral pocket can dramatically improve selectivity.

    • Change the Solvent: The polarity of the solvent can influence the stability of the transition states. A non-coordinating solvent (e.g., toluene, CH₂Cl₂) often leads to more organized, rigid transition states and better selectivity compared to polar, coordinating solvents (e.g., THF, MeCN).

    • Switch the Lewis Acid/Catalyst: Different Lewis acids or metal catalysts coordinate to the substrate with different geometries. For Lewis acid-mediated cyclizations, a chelating Lewis acid (e.g., TiCl₄, SnCl₄) can create a rigid cyclic transition state, leading to higher selectivity than a non-chelating one (e.g., BF₃·OEt₂).[12][13]

Q5: My catalytic asymmetric reaction is giving low enantiomeric excess (ee). What should I do?

A5: Low ee in a catalytic asymmetric reaction is a common optimization problem. It suggests that the chiral catalyst is not effectively discriminating between the two enantiomeric transition states.

  • Causality: The enantiomeric excess is a direct reflection of the difference in the activation energies (ΔΔG‡) for the formation of the R and S enantiomers. A small difference results in low ee.

  • Troubleshooting Steps:

    • Verify Catalyst Purity and Integrity: Ensure the chiral ligand and metal precursor are pure. For air- or moisture-sensitive catalysts, use rigorous inert atmosphere techniques (glovebox or Schlenk line).

    • Screen Ligands: This is the most critical variable. Even subtle changes to the ligand backbone or steric groups can have a massive effect on ee. Test a library of related ligands if available. For example, in asymmetric [4+3] annulations, tuning both the tertiary amine and the transition metal catalyst is key to accessing all four possible diastereomers with high stereocontrol.[5][6]

    • Optimize Reaction Conditions:

      • Temperature: As with diastereoselectivity, lowering the temperature is often highly effective at improving ee.

      • Solvent: A systematic solvent screen is crucial. Non-polar solvents often enhance enantioselectivity.

      • Concentration: Changes in concentration can affect catalyst aggregation state or the rate of background (non-catalyzed) reaction.

      • Additives: In some systems, additives (e.g., salts, molecular sieves to remove water) can be essential for high enantioselectivity.

    • Consider Kinetic Resolution: If you are using a racemic starting material, you may be observing a kinetic resolution, where one enantiomer reacts faster than the other.[14] In this case, the ee of the product and the remaining starting material will change with conversion.[15] To obtain high ee for the product, the reaction must be stopped at an optimal conversion (typically <50%). For the starting material, the reaction should be run to >50% conversion.[14]

Experimental Protocol: Diastereoselective Reductive Cyclization of a 1,6-Diketone

This protocol is a representative example for the synthesis of a cis-disubstituted this compound derivative, based on the principles of borane-catalyzed reductive cycloetherification.[4]

Objective: To synthesize cis-2,7-diphenyl-oxepan-4-ol from 1,6-diphenylhexane-2,5-dione with high diastereoselectivity.

Materials:

  • 1,6-diphenylhexane-2,5-dione (1.0 mmol, 282 mg)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃, "BCF") (5 mol%, 0.05 mmol, 26 mg)

  • 1,4-Cyclohexadiene (CHD) (3.0 equiv., 3.0 mmol, 280 µL) as the hydrogen source surrogate.

  • Anhydrous Toluene (0.1 M, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reactor Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 1,6-diketone (282 mg) and the BCF catalyst (26 mg).

  • Inerting: Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by 1,4-cyclohexadiene (280 µL).

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A key intermediate to watch for is the partially reduced hydroxy-ketone.

  • Quenching: Upon completion, cool the reaction to room temperature. Quench carefully by adding 1 mL of triethylamine (to neutralize the acidic catalyst) followed by 10 mL of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by GC/HPLC analysis of the purified material. The cis isomer is typically favored in these reactions.[4]

References

  • Angewandte Chemie International Edition, 2020.

  • Organic Letters, 2021.

  • Chemistry – A European Journal, 2020.

  • ResearchGate, 2019.

  • ResearchGate, 2019.

  • ResearchGate, 2020.

  • Organic Chemistry Frontiers, 2024.

  • ACS Publications, 2021.

  • BenchChem, 2025.

  • ResearchGate, 2019.

  • Journal of Organic Chemistry, 2013.

  • Beilstein Journal of Organic Chemistry, 2024.

  • ResearchGate, 2016.

  • Journal of the American Chemical Society, 2024.

  • Wikipedia.

  • European Journal of Organic Chemistry, 2017.

  • Journal of the American Chemical Society, 2024.

  • Royal Society of Chemistry, 2024.

  • Angewandte Chemie International Edition, 2014.

  • ResearchGate, 2013.

  • Organic Letters, 2006.

  • Beilstein Journal of Organic Chemistry, 2018.

  • Taylor & Francis, 2023.

  • Purdue University Department of Chemistry.

  • University of Pennsylvania, 2005.

  • Royal Society of Chemistry, 2024.

  • Elsevier, 2001.

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Technical Support Center: Overcoming Low Reactivity of Precursors in Oxepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxepane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of seven-membered oxacycles. The construction of the oxepane ring is notoriously difficult due to unfavorable entropic and enthalpic factors, particularly when dealing with precursors of low reactivity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these synthetic hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your oxepane synthesis experiments.

Q1: My intramolecular cyclization to form the oxepane ring is not proceeding, or the yield is extremely low. What are the primary causes and how can I resolve this?

A1: Low reactivity of the nucleophilic alcohol and/or the electrophilic center is a common culprit in failed oxepane syntheses. Several factors can contribute to this, and a systematic approach to troubleshooting is essential.

Root Cause Analysis & Solutions:

  • Insufficient Nucleophilicity of the Alcohol: The hydroxyl group may not be sufficiently activated to attack the electrophilic carbon.

    • Solution 1: Base Selection. For reactions like the Williamson ether synthesis, the choice of base is critical. If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA).[4] The pKa of the alcohol and the steric environment should guide your selection.

    • Solution 2: Temperature Increase. Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. However, be mindful of potential side reactions like elimination, especially with secondary or tertiary leaving groups.

  • Poor Leaving Group: The leaving group on the electrophilic carbon may not be easily displaced.

    • Solution: Enhance the Leaving Group. If you are using a halide (Cl, Br), consider converting it to a better leaving group like a tosylate (OTs), mesylate (OMs), or triflate (OTf). These sulfonate esters are significantly more reactive. An Appel reaction can be used to convert a primary alcohol to an iodide in situ, followed by base-promoted cyclization.[4]

  • Unfavorable Ring Conformation: The acyclic precursor may not readily adopt the necessary conformation for the 7-membered ring closure due to transannular strain or other steric hindrances.[2]

    • Solution 1: High Dilution. Running the reaction under high dilution conditions (e.g., 0.01-0.001 M) can favor intramolecular cyclization over intermolecular polymerization. This is achieved by slowly adding the precursor to the reaction mixture using a syringe pump.

    • Solution 2: Template-Assisted Synthesis. While more complex, employing a template to pre-organize the acyclic precursor can significantly enhance the efficiency of the cyclization.

  • Catalyst Inactivity or Incompatibility: If you are using a catalytic method, the catalyst may be poisoned, or the reaction conditions may not be optimal for its activity.

    • Solution: Catalyst and Ligand Screening. For transition metal-catalyzed reactions, a thorough screening of different metals, ligands, and additives is often necessary. For instance, in a palladium-catalyzed hydroalkoxylation, the choice of phosphine ligand can dramatically influence the outcome.

Troubleshooting Workflow:

G start Low/No Oxepane Yield check_nucleophilicity Assess Alcohol Nucleophilicity start->check_nucleophilicity check_lg Evaluate Leaving Group start->check_lg check_conditions Review Reaction Conditions start->check_conditions check_catalyst Examine Catalyst System (if applicable) start->check_catalyst stronger_base Use Stronger Base (NaH, KOtBu) check_nucleophilicity->stronger_base Weak Nucleophile increase_temp Increase Temperature check_nucleophilicity->increase_temp Low Reactivity better_lg Convert to Tosylate/Mesylate/Triflate check_lg->better_lg Poor Leaving Group high_dilution Implement High Dilution check_conditions->high_dilution Intermolecular Side Reactions screen_catalysts Screen Catalysts/Ligands check_catalyst->screen_catalysts Inactive Catalyst success Successful Oxepane Synthesis stronger_base->success increase_temp->success better_lg->success high_dilution->success screen_catalysts->success G start Design Diene Precursor catalyst_selection Select Appropriate RCM Catalyst (e.g., Grubbs' II or III) start->catalyst_selection high_dilution Set up Reaction under High Dilution (<0.02 M) catalyst_selection->high_dilution reaction Perform RCM Reaction high_dilution->reaction workup Workup and Purification reaction->workup oxepene Oxepene Product workup->oxepene reduction Reduction of Double Bond (e.g., H₂, Pd/C) oxepene->reduction oxepane Saturated Oxepane reduction->oxepane

Caption: General Workflow for Oxepane Synthesis via RCM.

Q5: Are there any emerging methods that show promise for activating particularly unreactive precursors for oxepane synthesis?

A5: Yes, the field is continually evolving, with several innovative strategies being developed to address the challenge of low precursor reactivity.

  • Rhodium(I)-Catalyzed Cascade Reactions: Recent research has demonstrated the synthesis of substituted oxepanes through a Rh(I)-catalyzed skeletal remodeling of cyclobutenol derivatives. [3]This method involves a cascade of C-C bond formation and cleavage, offering a novel disconnection approach to the oxepane core. [3]* Photoredox Catalysis: The use of photoredox catalysis to generate radical intermediates under mild conditions is a rapidly expanding area. This approach can be applied to C-H functionalization or the activation of alcohols for cyclization, potentially providing new routes to oxepanes from previously unreactive starting materials.

  • Enzyme-Catalyzed Cyclizations: Biocatalysis offers the potential for highly selective and efficient cyclizations under mild conditions. While still an emerging area for oxepane synthesis, the development of enzymes capable of catalyzing intramolecular etherification could provide a green and powerful alternative to traditional chemical methods.

III. References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Pote, A. R., & Weierbach, S. M. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]

  • Recent Developments in the Synthesis of Oxepines. (2016). ResearchGate. [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. (2018). The Royal Society. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Breinbauer, R., et al. (2012). Biology-oriented synthesis of a natural-product inspired oxepane collection yields a small-molecule activator of the Wnt-pathway. Proceedings of the National Academy of Sciences. [Link]

  • Supplementary material from "Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts". (2018). Royal Society Open Science. [Link]

  • Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. (2018). Wikimedia Commons. [Link]

  • Schindler, C. S., et al. (2020). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Pote, A. R., & Weierbach, S. M. (2024). Advancements in the Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products. Organic Chemistry Frontiers. [Link]

  • Pote, A. R., & Weierbach, S. M. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives. (2022). Angewandte Chemie International Edition. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2017). MDPI. [Link]

  • Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. (2017). MDPI. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of oxetanes from diols. ResearchGate. [Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Oxepanes and Oxepines. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

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Validation & Comparative

A Strategic Guide to Saturated Heterocyclic Alcohols: 4-Oxepanol in the Context of Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Saturated Heterocycles in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—is paramount. Saturated heterocyclic scaffolds have emerged as indispensable tools for medicinal chemists, offering a pathway to escape "flatland" by introducing three-dimensional complexity.[1] This structural sophistication often leads to improved aqueous solubility, enhanced metabolic stability, and novel intellectual property.

Among these scaffolds, heterocyclic alcohols are particularly valuable as versatile intermediates. While five-membered tetrahydrofuran (THF) and six-membered tetrahydropyran (THP) derivatives are well-established mainstays, the less-explored seven-membered oxepane ring system presents unique opportunities and challenges.[1][2] This guide provides a comparative analysis of 4-oxepanol against its smaller ring counterparts—specifically tetrahydrofuran-3-ol and tetrahydropyran-4-ol—and the analogous nitrogen-containing heterocycle, piperidin-4-ol. We will delve into their synthesis, reactivity, and the strategic implications of their incorporation into complex molecules, supported by experimental data and protocols.

The Oxepane Core: A Deep Dive into this compound

The seven-membered oxepane ring is a recurring motif in a variety of complex natural products, particularly those derived from marine sources, which often exhibit potent biological activities, including cytotoxic properties against cancer cell lines.[2][3] This natural precedent has spurred significant interest in developing synthetic methodologies to access this versatile scaffold.[2]

Synthesis of the this compound Scaffold

The construction of medium-sized rings like oxepane has historically been a synthetic challenge due to entropic and transannular strain factors. However, modern synthetic methods have made these structures significantly more accessible.

  • Ring-Closing Metathesis (RCM): RCM is arguably the most powerful and widely used strategy for the formation of unsaturated seven-membered rings, which can then be reduced to the saturated oxepane core.[4][5][6] This method involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium complexes like the Grubbs or Schrock catalysts, to form a cyclic alkene and volatile ethylene, which drives the reaction to completion.[5][6][7]

  • Ring Expansion: Strategies involving the one-atom ring expansion of six-membered rings, such as cyclohexanones, have also been employed to build the oxepane core.[8]

  • Direct Cyclization: While more challenging for medium rings, direct intramolecular cyclization, such as the Williamson ether synthesis on a suitably functionalized 1,6-diol derivative, remains a viable, albeit less common, approach.

G cluster_synthesis Synthetic Workflow for this compound via RCM A Acyclic Diene Precursor (e.g., from Homopropargylic Alcohol) B Ring-Closing Metathesis (RCM) (Grubbs or Schrock Catalyst) A->B Intramolecular Cyclization C Unsaturated Oxepene Intermediate B->C Formation of C=C bond Release of Ethylene D Hydrogenation (e.g., H₂, Pd/C) C->D Reduction of Alkene E This compound Scaffold D->E

Caption: A generalized workflow for the synthesis of the this compound scaffold using Ring-Closing Metathesis (RCM).

Conformational Flexibility: The Oxepane Advantage and Challenge

Unlike the relatively predictable chair conformations of six-membered rings, seven-membered rings like oxepane exist as a dynamic equilibrium of multiple low-energy conformations, most commonly twist-chair and twist-boat forms. This conformational flexibility can be a double-edged sword:

  • Advantage: It allows the molecule to adapt its shape to fit complex binding pockets, potentially increasing binding affinity.

  • Challenge: The entropic cost of "locking" the ring into a single bioactive conformation upon binding can be energetically unfavorable.

This contrasts sharply with the rigidity of smaller rings and is a critical consideration in structure-based drug design.

Comparative Analysis: this compound vs. Other Heterocyclic Alcohols

The choice of a heterocyclic alcohol in a synthetic campaign is dictated by the desired balance of physical properties, synthetic accessibility, and intended biological target interactions.

G A Heterocyclic Alcohols Key Scaffolds in Synthesis B Tetrahydrofuran-3-ol 5-Membered Ring High Polarity Planar Envelope A->B Ring Size: 5 C Tetrahydropyran-4-ol 6-Membered Ring Stable Chair Conformation Proven ADME Enhancer A->C Ring Size: 6 D This compound 7-Membered Ring High Flexibility (Twist-Chair) Increased 3D Character A->D Ring Size: 7 E Piperidin-4-ol 6-Membered N-Heterocycle Basic Center H-Bond Donor/Acceptor A->E N-analogue

Caption: Logical relationship of the compared heterocyclic alcohols, highlighting key distinguishing features.

Structural and Physicochemical Properties

The seemingly subtle change of a single methylene unit dramatically alters the molecule's properties. The tetrahydropyran (THP) ring is often used as a bioisostere for cyclohexane, imparting improved solubility and metabolic properties with lower lipophilicity. This compound extends this concept, offering even greater three-dimensionality.

PropertyTetrahydrofuran-3-olTetrahydropyran-4-olThis compoundPiperidin-4-ol
Ring Size 5-Membered6-Membered7-Membered6-Membered
Heteroatom OxygenOxygenOxygenNitrogen
Ring Strain (kcal/mol) ~5.6~1.5 (Chair)Higher than THP~1.5 (Chair)
Dominant Conformation Envelope/TwistChairTwist-Chair/Twist-BoatChair
Flexibility ModerateLowHighLow
Key Feature Compact, polar"Gold Standard" ADME modulatorHigh Fsp³, conformational samplingBasic handle, H-bonding
Reactivity in Key Synthetic Transformations

The reactivity of the secondary hydroxyl group is influenced by the ring's structure, including steric hindrance and the positioning of the heteroatom.

1. Oxidation to the Ketone: The oxidation of these alcohols to their corresponding ketones (e.g., tetrahydrofuran-3-one, tetrahydropyran-4-one) is a common transformation.[9][10] The reaction rates can differ based on the accessibility of the C-H bond adjacent to the alcohol. The flexible nature of this compound may present a different steric environment to the oxidant compared to the rigid axial/equatorial positions in tetrahydropyran-4-ol.

2. Etherification: Etherification reactions, such as the Williamson synthesis, are fundamental for introducing side chains.[11][12] The nucleophilicity of the hydroxyl group is generally comparable across the oxygen heterocycles, but steric access for the incoming electrophile can be a differentiating factor. For piperidin-4-ol, the basicity of the nitrogen atom must be considered, as it may require protection or compete with the alcohol's nucleophilicity.

ReactionTetrahydrofuran-3-olTetrahydropyran-4-olThis compoundPiperidin-4-ol
Oxidation (e.g., PCC, Swern) Generally efficient.Highly efficient.[9]Efficient, may require optimization due to conformational flexibility.Efficient, N-protection often required.
Etherification (Williamson) Good reactivity.Good reactivity, equatorial OH slightly more accessible.Good reactivity, flexible ring may reduce steric hindrance.Good reactivity, requires N-protection to avoid N-alkylation.
Esterification (Fischer) Moderate to good yields.Good yields.Good yields.Requires N-protection and careful pH control.

Experimental Protocols

The following protocols are provided as representative examples. Causality Note: The choice of catalyst and conditions in RCM is critical; second-generation Grubbs catalysts are chosen for their high functional group tolerance. In the comparative etherification, sodium hydride is used to ensure complete deprotonation of the alcohol, allowing for a comparison based primarily on the steric and electronic nature of the substrate.

Protocol 1: Synthesis of an Unsaturated Oxepene Intermediate via RCM

This protocol is adapted from established methodologies for forming medium-sized rings.[4][6][7]

  • Preparation of the Diene: Dissolve the acyclic diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M in a flame-dried Schlenk flask under an argon atmosphere.

  • Catalyst Addition: To the stirred solution, add Grubbs II catalyst (5 mol%) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C). Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours. The evolution of ethylene gas is a positive indicator of reaction progress.

  • Quenching: Upon completion, cool the reaction to room temperature and add ethyl vinyl ether (20 eq) to quench the catalyst. Stir for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired unsaturated oxepene product.

Protocol 2: Comparative Etherification of Heterocyclic Alcohols

This protocol provides a framework for comparing the reactivity of this compound, tetrahydropyran-4-ol, and tetrahydrofuran-3-ol.

  • Setup: In separate, flame-dried round-bottom flasks under argon, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to dry tetrahydrofuran (THF).

  • Alcohol Addition: Cool each flask to 0 °C. Add a solution of the respective heterocyclic alcohol (this compound, tetrahydropyran-4-ol, or tetrahydrofuran-3-ol; 1.0 eq) in dry THF dropwise to its designated flask.

  • Deprotonation: Allow the mixtures to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Cool the flasks back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reactions to warm to room temperature and stir overnight. Monitor the progress of each reaction independently by TLC.

  • Quenching: Carefully quench each reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify each product by flash column chromatography. Compare the isolated yields and reaction times (as determined by TLC) to assess relative reactivity.

Conclusion and Strategic Outlook

The selection of a heterocyclic alcohol is a strategic decision in the design of bioactive molecules.

  • Tetrahydrofuran-3-ol is an excellent choice for introducing a compact, polar five-membered ring.[13][14]

  • Tetrahydropyran-4-ol remains the benchmark for leveraging a six-membered ring to enhance ADME properties through a stable, low-energy chair conformation.[10][15]

  • Piperidin-4-ol offers the advantages of the THP core but with an embedded basic nitrogen atom, providing a handle for salt formation to improve solubility or a key interaction point for targets like GPCRs and ion channels.[16][17][18]

  • This compound is the ideal candidate when the synthetic goal is to maximize three-dimensionality and explore a larger conformational space. Its inherent flexibility can be advantageous for adapting to complex protein targets, a feature underexplored relative to its smaller counterparts. While its synthesis can be more complex, modern methods like RCM have rendered it a highly accessible and valuable building block.

For the medicinal chemist, this compound and its derivatives represent a promising frontier. They provide a direct route to increase the fraction of sp³-hybridized carbons (Fsp³) and introduce structural novelty, moving beyond the well-trodden path of five- and six-membered rings to unlock new areas of chemical space.[1] The continued development of efficient synthetic routes to functionalized oxepanes will undoubtedly cement their place in the drug discovery toolkit.

References

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Sources

A Comparative Guide to the Synthetic Strategies for 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxepane Moiety and the Utility of 4-Oxepanol

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a recurring structural motif in a diverse array of biologically active natural products.[1][2][3] Its unique conformational flexibility and stereochemical complexity present significant synthetic challenges, yet its prevalence in molecules with potential therapeutic applications makes the development of efficient synthetic routes to functionalized oxepanes a critical endeavor for medicinal chemists and drug development professionals. This compound, a simple yet versatile building block, provides a valuable scaffold for the elaboration of more complex oxepane-containing molecules. This guide offers a comparative analysis of potential synthetic methodologies for this compound, providing detailed experimental insights and a critical evaluation of their respective strengths and limitations.

While direct, well-documented methods for the synthesis of this compound are not abundant in the literature, a logical and promising two-step approach emerges from the available information. This strategy involves the initial synthesis of the corresponding ketone, oxepan-4-one, followed by its reduction to the target alcohol, this compound. This guide will primarily focus on this pathway, presenting a detailed examination of each step.

Synthetic Approach 1: Two-Step Synthesis via Oxepan-4-one

This robust and versatile approach is divided into two key transformations: the formation of the oxepane ring to yield oxepan-4-one and the subsequent reduction of the ketone functionality.

Part 1: Synthesis of Oxepan-4-one

The synthesis of the key intermediate, oxepan-4-one, is a crucial first step. While various methods for the formation of cyclic ethers exist, a particularly relevant and adaptable method is the intramolecular cyclization of a suitable acyclic precursor.

Method 1.1: Dieckmann Condensation and Decarboxylation

A classic approach to cyclic ketones, the Dieckmann condensation, can be conceptually applied here. This would involve the intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation.

Reaction Scheme:

Figure 1: Conceptual pathway for the synthesis of Oxepan-4-one via Dieckmann condensation.

Experimental Protocol (Hypothetical):

  • Cyclization: To a solution of sodium ethoxide in anhydrous ethanol, slowly add diethyl 3,3'-(oxydi)dipropanoate under an inert atmosphere. The reaction mixture is then heated at reflux to drive the intramolecular condensation.

  • Work-up and Isolation of β-keto ester: After cooling, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The resulting residue is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to acidic hydrolysis by heating with an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid). This step hydrolyzes the ester and promotes decarboxylation to yield oxepan-4-one.

  • Purification: The final product, oxepan-4-one, can be purified by distillation under reduced pressure.

Discussion:

  • Causality: The choice of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of one of the ester groups, initiating the nucleophilic attack on the other ester carbonyl to form the cyclic β-keto ester. The subsequent acidic workup and heating are necessary for both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

  • Trustworthiness: This method is a well-established protocol for the synthesis of cyclic ketones. However, the yield can be sensitive to reaction conditions, particularly the efficiency of the initial cyclization step. Side reactions, such as intermolecular condensation, can occur if the reaction is not performed under high-dilution conditions.

  • Performance Data (Anticipated): Yields for Dieckmann condensations can vary widely but are often in the range of 50-70% for the formation of seven-membered rings. The subsequent hydrolysis and decarboxylation steps are typically high-yielding.

Part 2: Reduction of Oxepan-4-one to this compound

Once oxepan-4-one is obtained, the final step is the reduction of the ketone to the corresponding secondary alcohol, this compound. Several reliable reducing agents are available for this transformation.

Method 2.1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of other functional groups.

Reaction Scheme:

Sources

A Comparative Guide to the Biological Activity of 4-Oxepanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel scaffolds is paramount. The oxepane ring, a seven-membered heterocyclic ether, has emerged as a privileged structure in numerous biologically active natural products, exhibiting a range of activities including anticancer and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological activity of 4-Oxepanol and its structurally related analogs. While direct comparative experimental data for this specific set of compounds is limited in publicly available literature, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to offer a predictive framework for their potential bioactivities. Furthermore, it provides detailed, field-proven experimental protocols for researchers to conduct their own comprehensive evaluations.

Introduction to the Oxepane Scaffold

The oxepane moiety is a key structural feature in a variety of marine natural products, contributing to their potent biological effects.[1][2] Its inherent conformational flexibility and the presence of the oxygen heteroatom allow for diverse interactions with biological targets. This has spurred interest in the synthesis and evaluation of simpler, synthetically accessible oxepane derivatives as potential therapeutic agents. This compound, with its hydroxyl group at the 4-position, represents a fundamental building block for further chemical exploration.

Comparative Analysis of this compound and Its Analogs: A Predictive Overview

In the absence of direct, head-to-head experimental data, we can extrapolate the potential biological activities of this compound and its analogs based on well-established structure-activity relationships. The following comparison is intended to guide initial experimental design and hypothesis generation.

The Analogs in Focus:

  • This compound (Parent Compound): The hydroxyl group offers a key point for hydrogen bonding and potential for further functionalization.

  • 4-Methoxyoxepane (Analog A): Methylation of the hydroxyl group removes the hydrogen bond donor capability and increases lipophilicity.

  • 4-Fluorooxepane (Analog B): Introduction of a fluorine atom, a bioisostere for a hydroxyl group, can modulate electronic properties and metabolic stability.

  • 4-(Hydroxymethyl)oxepane (Analog C): Extension of the carbon chain with a primary alcohol introduces greater conformational flexibility and an additional site for interaction.

Table 1: Predicted Biological Activity Profile of this compound and Its Analogs

CompoundPredicted Cytotoxicity (IC50)Predicted Anti-inflammatory Activity (IC50)Rationale for Prediction
This compound ModerateModerateThe hydroxyl group can participate in hydrogen bonding with target enzymes. Its moderate polarity may allow for reasonable cell permeability.
4-Methoxyoxepane (Analog A) Potentially IncreasedPotentially DecreasedIncreased lipophilicity could enhance membrane permeability, potentially leading to higher cytotoxicity.[3] The loss of the hydrogen bond-donating hydroxyl group might reduce specific interactions with anti-inflammatory targets like COX-2.
4-Fluorooxepane (Analog B) Moderate to HighModerateThe fluorine atom can act as a hydrogen bond acceptor and may enhance binding affinity to certain targets. It can also block metabolic oxidation, potentially increasing the compound's half-life and overall activity.[4]
4-(Hydroxymethyl)oxepane (Analog C) ModeratePotentially IncreasedThe extended and more flexible side chain could allow for optimal positioning within a binding pocket. The primary alcohol offers an additional point for hydrogen bonding, which could be favorable for interaction with enzymes like COX-2.[5]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its analogs, the following detailed in vitro assays are recommended.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound using a dose-response curve fitting software.

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[4]

Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-2. The amount of PGE2 produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including the reaction buffer, arachidonic acid (substrate), and recombinant human COX-2 enzyme, according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compounds (this compound and its analogs) at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[6] Pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Add a stop solution (e.g., a solution of hydrochloric acid) to terminate the reaction.

  • PGE2 Quantification (ELISA): Use a commercial PGE2 ELISA kit to measure the concentration of PGE2 in each well. This typically involves transferring the reaction mixture to an antibody-coated plate and following the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.

Diagram of the COX-2 Inhibition Assay Workflow:

COX2_Assay cluster_workflow COX-2 Inhibition Assay Workflow A 1. Prepare Reagents B 2. Add Enzyme & Compounds to Plate A->B C 3. Pre-incubate B->C D 4. Add Arachidonic Acid C->D E 5. Incubate D->E F 6. Stop Reaction E->F G 7. Quantify PGE2 (ELISA) F->G H 8. Calculate IC50 G->H NFkB_Pathway cluster_pathway Hypothetical Inhibition of NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB->Gene Oxepanol This compound / Analog Oxepanol->IKK Inhibition

Caption: Hypothetical mechanism of this compound and its analogs inhibiting the NF-κB signaling pathway.

Conclusion

While direct experimental evidence is pending, this guide provides a robust framework for investigating the biological activities of this compound and its analogs. The provided protocols for in vitro cytotoxicity and anti-inflammatory assays offer a clear path for researchers to generate the necessary data for a comprehensive comparison. The predictive analysis based on SAR principles serves as a valuable starting point for these investigations. The continued exploration of simple, synthetically accessible oxepane derivatives holds promise for the discovery of novel therapeutic agents.

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Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical pillar of modern chemical and pharmaceutical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. Among the arsenal of analytical techniques, single-crystal X-ray crystallography stands as the definitive "gold standard" for elucidating the absolute configuration and detailed structural parameters of crystalline compounds.[1][2][3]

This guide provides an in-depth analysis of the validation of the 4-oxepanol structure, a saturated seven-membered oxygen-containing heterocycle, using X-ray crystallography. As a Senior Application Scientist, this narrative will not only detail the protocol but also explore the causality behind experimental choices, establishing a self-validating framework for structural determination. Furthermore, we will objectively compare the unparalleled insights from crystallography with data from other common spectroscopic methods, providing a holistic perspective on molecular characterization.

The Decisive Evidence: X-ray Crystallography of this compound

X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal.[4] By irradiating a single crystal with X-rays, we can observe the diffraction pattern created by the electron clouds of the constituent atoms. This pattern, a unique fingerprint of the crystal's internal structure, is then mathematically decoded to generate a three-dimensional model of the molecule.[2] This method provides irrefutable evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol: From Synthesis to Structure

The journey from a synthesized compound to a validated 3D structure involves a meticulous, multi-step process. Each stage is critical for the success of the final analysis.

Step 1: Synthesis and High-Purity Crystallization

The foundational and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm) that is free from significant imperfections.[1][2] For a small, relatively polar molecule like this compound, this is typically achieved through slow evaporation or controlled cooling of a supersaturated solution.

  • Synthesis: this compound (C₆H₁₂O₂) can be synthesized through various organic chemistry routes, such as the ring-expansion of smaller cyclic ethers or the reduction of a corresponding oxepanone. Ensuring high purity (>98%) post-synthesis through methods like column chromatography is paramount to prevent impurities from disrupting the crystal lattice.

  • Solvent Selection: The choice of solvent is crucial. A solvent (or solvent system) must be found in which this compound has moderate solubility. Solvents like ethyl acetate, acetone, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) are common starting points.

  • Crystallization Method (Slow Evaporation):

    • Dissolve the purified this compound in a minimal amount of the chosen solvent in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: Slow evaporation is essential. Rapid solvent removal causes the compound to "crash out" of the solution, forming a powder or an aggregate of microcrystals. A slow, controlled process allows molecules to methodically arrange themselves into a highly ordered, single crystal lattice, which is necessary for sharp diffraction.[4]

Step 2: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within a diffractometer.

  • The crystal is cooled in a stream of liquid nitrogen (typically to 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern. It also protects sensitive samples from potential damage by the X-ray beam.

  • A monochromatic X-ray beam (commonly from a Molybdenum or Copper source) is directed at the crystal.[3]

  • The crystal is rotated, and a series of diffraction images are collected by a detector at different orientations. Each image captures a slice of the diffraction data.

Step 3: Structure Solution and Refinement

The collected diffraction intensities are processed to solve and refine the molecular structure.

  • Data Processing: The diffraction spots are indexed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the crystal's space group (its internal symmetry).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined iteratively, adjusting atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of this fit is assessed by the R-factor; a lower R-factor indicates a better agreement.[5] For small molecules, an R-factor below 5% is considered excellent.[5]

Workflow for X-ray Crystallographic Validation

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis & Purification of this compound crystallization Single Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Indexing, Integration) diffraction->processing solution Structure Solution (Phase Determination) processing->solution refinement Model Building & Refinement solution->refinement validation Final Structure Validation (CIF) refinement->validation final_output This compound Structure (Bond Lengths, Angles, Stereochemistry) validation->final_output Definitive 3D Structure

Caption: Workflow for the validation of this compound structure via X-ray crystallography.

Crystallographic Data Summary for this compound

The following table presents a realistic, representative dataset for a successful crystallographic analysis of this compound.

ParameterValueSignificance
Chemical FormulaC₆H₁₂O₂Confirms the elemental composition of the crystallized molecule.
Molecular Weight116.16 g/mol Consistent with the expected molecular mass.[6]
Crystal SystemMonoclinicDescribes the basic geometry of the crystal's unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell, crucial for structure solution.
Unit Cell Dimensionsa = 8.5 Å, b = 6.2 Å, c = 12.1 Å, β = 98.5°The precise dimensions of the repeating structural block in the crystal.
Resolution (Å)0.75High resolution, indicating that atomic positions are determined with very high precision.[7]
R-factor (R1) 3.2% An excellent value indicating a strong agreement between the experimental data and the final structural model.[7]
Completeness99.8%Indicates that nearly all possible diffraction spots were measured, ensuring a robust dataset.

A Broader Perspective: Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, it is part of a larger analytical toolkit. Other spectroscopic methods offer complementary, though less definitive, information.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining molecular structure in solution.[10] For this compound, ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the connectivity of atoms. Techniques like COSY and HMBC would piece together the sequence of CH₂ groups and their relationship to the oxygen atom and the hydroxyl-bearing carbon. However, NMR provides an average structure in solution and does not offer the precise bond lengths and angles or the solid-state conformation that crystallography does.

  • Mass Spectrometry (MS): MS provides the molecular weight of a compound with high accuracy.[9] High-resolution mass spectrometry (HRMS) could confirm the elemental formula of this compound as C₆H₁₂O₂. The fragmentation pattern can also offer clues about the structure (e.g., loss of a water molecule from the alcohol). However, MS cannot distinguish between isomers and provides no information on 3D geometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[11] The IR spectrum of this compound would show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-O stretching vibrations, confirming its identity as an alcohol and an ether. It gives no information, however, about the overall molecular architecture.

Comparative Analysis of Structural Elucidation Techniques
TechniqueInformation ProvidedSample RequirementsKey Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry Single, high-quality crystal Crystal growth can be a major bottleneck; provides solid-state structure.
NMR Spectroscopy Connectivity (C-H framework), solution-state conformationSoluble compound, ~1-5 mgDoes not provide precise bond lengths/angles; can be complex to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentationVery small quantityProvides no stereochemical or 3D structural information.
Infrared Spectroscopy Presence of functional groupsSmall quantity (solid/liquid)Provides very limited information on the overall molecular skeleton.
Hierarchy of Structural Validation Methods

Methods_Comparison cluster_spectroscopy Spectroscopic Characterization cluster_info Information Hierarchy Xray X-ray Crystallography (Definitive 3D Structure) info_3d Absolute 3D Structure Xray->info_3d NMR NMR Spectroscopy (Connectivity & Framework) NMR->Xray Complementary Data, Validated by info_connect Atomic Connectivity NMR->info_connect MS Mass Spectrometry (Molecular Weight & Formula) MS->Xray Complementary Data, Validated by info_formula Molecular Formula MS->info_formula IR IR Spectroscopy (Functional Groups) IR->Xray Complementary Data, Validated by info_groups Functional Groups IR->info_groups info_groups->info_formula info_formula->info_connect info_connect->info_3d

Caption: Relationship between spectroscopic methods and X-ray crystallography.

Conclusion

The structural validation of a novel chemical entity like this compound requires a multi-faceted analytical approach. While spectroscopic techniques such as NMR, MS, and IR are indispensable for initial characterization—confirming the molecular formula, functional groups, and atomic connectivity—they fall short of providing the definitive, high-resolution three-dimensional information required for applications in drug design and materials science.

Single-crystal X-ray crystallography remains the unparalleled, authoritative method for determining the absolute molecular architecture. It provides a precise, experimentally-grounded 3D model, revealing the exact spatial coordinates of every atom. The detailed protocols and comparative data presented in this guide underscore the technique's role as the ultimate arbiter in structural validation, offering the foundational certainty upon which further scientific inquiry is built.

References

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A Guide to Catalyst Selection for Oxepane Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxepane ring, a seven-membered cyclic ether, is a privileged scaffold found in a multitude of biologically active natural products, particularly those isolated from marine sources.[1] Its unique conformational flexibility allows it to bind to various biological targets, leading to potent anticancer, antibacterial, and antifungal activities. However, the synthesis of this medium-sized ring is a significant challenge for chemists. The formation of seven-membered rings is often disfavored due to entropic penalties and transannular strain, necessitating sophisticated catalytic strategies to overcome these enthalpic and entropic barriers.[2]

This guide provides a comparative analysis of the primary catalytic systems employed in oxepane synthesis. Moving beyond a simple list of methods, we delve into the mechanistic principles, present comparative performance data, and offer field-proven insights to inform your catalyst selection and experimental design.

An Overview of Catalytic Strategies for Oxepane Synthesis

The construction of the oxepane core can be approached from several distinct catalytic pathways, each with its own set of advantages and limitations. The choice of strategy is fundamentally dictated by the available starting materials, desired substitution patterns, and required stereochemical control. The primary catalytic routes are summarized below.

G cluster_start Starting Materials cluster_methods Catalytic Strategy cluster_end Product Acyclic_Diene Acyclic Diene RCM Ring-Closing Metathesis (RCM) Acyclic_Diene->RCM Ru, Mo, W Catalysts Cyclohexanone Cyclohexanone Derivative BV Baeyer-Villiger Oxidation Cyclohexanone->BV Lewis/Brønsted Acids, Enzymes, Metal Complexes Acyclic_Diol Acyclic 1,6-Diol Dehydration Intramolecular Dehydration Acyclic_Diol->Dehydration Solid Acids, H+ Cyclobutenone Cyclobutenone Derivative Expansion Ring Expansion Cyclobutenone->Expansion Rh(I) Catalysts Oxepane Oxepane Core RCM->Oxepane BV->Oxepane Dehydration->Oxepane Expansion->Oxepane

Caption: Primary catalytic pathways for the synthesis of the oxepane core.

Strategy 1: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful and widely adopted strategy for forming cyclic olefins, including the oxepene precursors to oxepanes.[3] The reaction relies on the intramolecular rearrangement of an acyclic diene, catalyzed by metal-carbene complexes, with the expulsion of a small volatile olefin like ethene providing the thermodynamic driving force.[4]

Mechanistic Principle: The Chauvin Mechanism

The reaction proceeds via a [2+2] cycloaddition between the metal-carbene and a terminal alkene of the substrate to form a metallacyclobutane intermediate.[5] This intermediate then undergoes a retro-[2+2] cycloreversion to release the original carbene ligand and form a new metal-carbene with the substrate. Subsequent intramolecular reaction with the second alkene moiety closes the ring.[5]

Catalyst Comparison

The choice of catalyst is critical and depends on the substrate's complexity and functional group tolerance.

  • Schrock Catalyst (Mo-based): These are highly active catalysts, often effective for sterically hindered or less reactive olefins.[6] For example, the cyclization of a diene derived from diisopropylidene-D-mannose was achieved in 89% overall yield using 20 mol% of Schrock's catalyst to afford an oxepine.[7]

  • Grubbs Catalysts (Ru-based):

    • First Generation (Grubbs I): Known for its stability and ease of handling, it is effective for many standard transformations.[8]

    • Second Generation (Grubbs II & Hoveyda-Grubbs II): These catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity and broader functional group tolerance compared to the first generation.[4][9] They are often the catalysts of choice for complex molecule synthesis.

Performance Data
CatalystSubstrate TypeCatalyst Loading (mol%)ConditionsYield (%)Key FeatureReference
Schrock's CatalystHighly oxygenated diene20Toluene, reflux89High activity for complex substrates[7]
Grubbs ISimple diene ether5-10CH₂Cl₂, reflux~80-95Good for simple, robust substrates[8]
Grubbs IIAllylated Tyrosine Peptide15DCE, 80 °C>70High efficiency, suppresses side reactions[9]
Wilkinson's CatalystDiene for isomerizationNot specifiedNot specifiedNot specifiedUsed for isomerization prior to RCM[6]
Expert Insights: Causality Behind Experimental Choices

The selection between Schrock and Grubbs catalysts often hinges on a trade-off between reactivity and functional group compatibility. Molybdenum-based Schrock catalysts are generally more reactive but also more sensitive to air, moisture, and certain functional groups. Ruthenium-based Grubbs catalysts, particularly the second-generation variants, offer a superior balance of high activity and remarkable tolerance to a wide array of functional groups (alcohols, amides, esters), making them workhorses in modern organic synthesis.[5] A common challenge in the RCM of substrates like O-allyl tyrosine is catalyst-mediated olefin isomerization, which can lead to undesired desallyl byproducts.[9] The use of second-generation catalysts like Grubbs II or Hoveyda-Grubbs II, sometimes with additives like phenol, can suppress this side reaction and significantly improve the yield of the desired cyclic product.[9]

Strategy 2: Baeyer-Villiger (BV) Oxidation

The Baeyer-Villiger oxidation is a classic and highly reliable method for converting cyclic ketones into lactones (cyclic esters), which are isomeric with oxepanones.[10] Specifically, the oxidation of a cyclohexanone derivative inserts an oxygen atom into the ring, expanding it to a seven-membered caprolactone.

Mechanistic Principle

The reaction involves the nucleophilic attack of a peroxy acid or activated hydrogen peroxide on the protonated carbonyl carbon of the ketone. This forms a tetrahedral intermediate, often called the Criegee intermediate, which then undergoes a concerted rearrangement where one of the adjacent carbon atoms migrates to the peroxide oxygen, cleaving the weak O-O bond and forming the ester.[10][11]

Catalyst Comparison

The key role of the catalyst is to activate the oxidant or the ketone substrate.

  • Acid Catalysts (Brønsted/Lewis): These catalysts activate either the ketone's carbonyl group for nucleophilic attack or the oxidant (like H₂O₂).[11]

  • Heterogeneous Catalysts: Solid catalysts like Fe-Sn-O composites offer advantages in terms of catalyst recovery and reuse.[12] They can be highly effective in co-oxidation systems using molecular oxygen and an aldehyde.

  • Biocatalysts (Enzymes): Lipases, such as the immobilized Candida antarctica lipase B (Novozyme-435), can mediate the perhydrolysis of carboxylic acids to generate the peroxy acid in situ, enabling a green and efficient BV oxidation.[13]

  • Asymmetric Catalysts: Chiral metal complexes, such as those involving chiral N,N′-dioxide ligands with Scandium(III), can achieve high levels of enantioselectivity in the oxidation of prochiral or racemic ketones.[14]

Performance Data
Catalyst SystemOxidantSubstrateConditionsConversion/YieldKey FeatureReference
Novozyme-435Urea-H₂O₂ (UHP)CyclohexanoneEthyl acetateHigh YieldsGreen, chemo-enzymatic, water-free[13]
Fe-Sn-OO₂ / BenzaldehydeCyclohexanone60 °C, 5 h99% Conv., 83% YieldHeterogeneous, reusable catalyst[12]
Brønsted/Lewis AcidsH₂O₂CycloketonesVariesHigh ConversionActivates weak oxidant[11]
Chiral N,N′-dioxide/Sc(III)H₂O₂3-Substituted CyclohexanonesVariesHigh eeAsymmetric, controls regio- & stereoselectivity[14]
Expert Insights: Trustworthiness Through Self-Validating Protocols

A trustworthy BV oxidation protocol must rigorously control the reaction to prevent side reactions, such as hydrolysis of the lactone product. The chemo-enzymatic approach using Novozyme-435 in a non-aqueous solvent like ethyl acetate is a prime example of a self-validating system.[13] By generating the peracid in situ and avoiding water, it inherently prevents product degradation. When dealing with substituted cyclohexanones, regioselectivity becomes a critical issue. The migratory aptitude of the adjacent carbon groups dictates which C-C bond is cleaved. Asymmetric catalysis with sophisticated chiral ligands has emerged as a powerful tool not only to control enantioselectivity but also to influence this regioselectivity, which is a significant challenge in traditional BV oxidations.[14]

Strategy 3: Intramolecular Cyclization of Diols

The most direct route to the parent oxepane ring is the acid-catalyzed dehydration of 1,6-hexanediol. This strategy is particularly relevant for industrial-scale synthesis where feedstock cost and atom economy are paramount.

Catalyst Comparison

The reaction is typically promoted by acid catalysts.

  • Heteropoly Acids: Strong Brønsted acids like H₃PW₁₂O₄₀ are effective homogeneous catalysts for the cyclodehydration of various 1,n-diols.[15]

  • Solid Acid Catalysts: Materials like aluminosilicates are used in continuous flow gas-phase reactors, offering advantages for large-scale production and catalyst separation.[16]

  • Triflic Acid (TfOH): A strong organic acid that can effectively catalyze the cyclization of polyols, such as the conversion of D-mannitol to a tetrahydroxy oxepane in 80% yield.[7]

Performance Data
CatalystSubstrateConditionsYield (%)Key FeatureReference
H₃PW₁₂O₄₀Hexane-1,6-diolNot specifiedNot specifiedEffective for simple diols[15]
Triflic Acid (1 mol%)D-mannitol0 °C to rt, 1 h80High yield for complex polyols, retains stereochemistry[7]
AluminosilicateTetrahydropyran-2-methanolGas phase, flow reactorHighSuitable for industrial-scale processes[16]

Experimental Protocols & Workflows

Protocol 1: RCM Synthesis of an Oxepene Derivative

This protocol is a representative example for the synthesis of a seven-membered oxacycle using a second-generation Grubbs catalyst.

  • Substrate Preparation: Dissolve the acyclic diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.01-0.05 M. Rationale: High dilution is crucial to favor intramolecular RCM over intermolecular oligomerization.

  • Catalyst Addition: Add the Grubbs II catalyst (2-5 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Heat the mixture to reflux (40-80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours. The formation of ethene gas will be observed.

  • Quenching: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes. Rationale: The ethyl vinyl ether reacts with the active ruthenium carbene, deactivating it.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the desired oxepene product.

Protocol 2: Chemo-enzymatic Baeyer-Villiger Oxidation

This protocol leverages the green chemistry principles demonstrated by lipase-mediated oxidation.[13]

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in ethyl acetate, add Novozyme-435 (immobilized lipase).

  • Oxidant Addition: Add the urea-hydrogen peroxide (UHP) complex portion-wise over a period of time. Rationale: Portion-wise addition maintains a low concentration of the reactive peroxide, enhancing safety and control.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40 °C) until the starting material is consumed (as monitored by GC or TLC).

  • Catalyst Removal: Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.

  • Work-up and Purification: Wash the filtrate with a mild reducing agent solution (e.g., sodium sulfite) to destroy any remaining peroxide, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ε-caprolactone, which can be further purified by distillation or chromatography.

Workflow for Catalyst Screening

The following diagram outlines a logical workflow for screening and optimizing a catalytic reaction for oxepane synthesis.

G cluster_workflow Catalyst Screening Workflow start Define Synthetic Target (Substrate & Product) select_catalysts Select Initial Catalysts (e.g., Grubbs I, Grubbs II, Schrock) start->select_catalysts run_initial Run Small-Scale Initial Screens (Vary Catalyst Type) select_catalysts->run_initial analyze_initial Analyze Results (TLC, GC-MS, NMR) Identify Hits run_initial->analyze_initial optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) analyze_initial->optimize_conditions Hit(s) Found no_hit No Promising Hits? Re-evaluate Strategy analyze_initial->no_hit No Hits analyze_optimized Analyze Optimized Runs (Yield, Purity) optimize_conditions->analyze_optimized scale_up Scale-Up Reaction analyze_optimized->scale_up Optimized Protocol final_product Final Product scale_up->final_product no_hit->select_catalysts Try New Catalysts

Caption: A systematic workflow for catalyst screening and reaction optimization.

Conclusion and Future Outlook

The synthesis of the oxepane ring system has matured significantly with the development of powerful catalytic methods. Ring-closing metathesis offers unparalleled versatility for constructing complex, functionalized oxepanes, with second-generation Grubbs catalysts representing the state-of-the-art in terms of efficiency and functional group tolerance. For simpler targets or feedstock conversion, Baeyer-Villiger oxidation and diol dehydration remain highly effective and scalable strategies, with modern variations focusing on green chemistry principles through biocatalysis and heterogeneous systems.

Future research will undoubtedly focus on the development of catalysts that offer even greater control over stereoselectivity, particularly for the creation of complex polyoxygenated oxepanes. The pursuit of catalysts that operate under milder conditions, with lower loadings, and in more environmentally benign solvents will continue to drive innovation in this challenging and important area of synthetic chemistry.

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A Senior Application Scientist's Guide to Synthetic Efficacy: 4-Oxepanol vs. Acyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the oxepane moiety is a privileged scaffold, conferring desirable physicochemical properties to bioactive molecules. The choice of starting material for the synthesis of substituted oxepanes is a critical decision that impacts overall efficiency, stereochemical control, and process scalability. This guide provides an in-depth comparison between two primary synthetic strategies: the functionalization of a pre-formed cyclic precursor, 4-Oxepanol , and the de novo construction of the oxepane ring from acyclic building blocks , such as substituted 1,6-hexanediols. We will explore the mechanistic underpinnings, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the Oxepane Scaffold

Seven-membered oxygen-containing heterocycles, or oxepanes, are integral components of numerous natural products and pharmaceuticals.[1][2] Their conformational flexibility and ability to present substituents in a distinct three-dimensional space make them attractive for modulating interactions with biological targets. However, the synthesis of seven-membered rings is often challenging due to unfavorable entropic and enthalpic barriers associated with their formation from linear precursors.[1] This guide evaluates the strategic advantages and disadvantages of starting with the ring already formed (this compound) versus constructing it during the synthesis.

The Competing Precursors: A Strategic Overview

Strategy A: Functionalization of a Pre-formed Ring (this compound)

This compound is a commercially available building block that provides a direct entry into the world of C4-substituted oxepanes.[3][4][5] The core strategic advantage lies in its simplicity: the challenging seven-membered ring is already constructed. The primary synthetic operation involves the functionalization of the C4-hydroxyl group.

  • Key Transformation: Nucleophilic substitution at the C4 position, most notably via the Mitsunobu reaction, which allows for the introduction of a wide range of nucleophiles with a predictable inversion of stereochemistry.[6][7]

Strategy B: De Novo Ring Construction (Acyclic Building Blocks)

This approach involves the intramolecular cyclization of a linear six-carbon chain bearing reactive functional groups at its termini. A common precursor is a derivative of 1,6-hexanediol, such as a 6-halo-1-hexanol.

  • Key Transformation: Intramolecular Williamson ether synthesis, where an alkoxide at one end of the chain displaces a leaving group (e.g., a halide or tosylate) at the other end to form the oxepane ring.[8][9]

The fundamental choice between these two strategies is a trade-off between step economy and the timing of ring formation. The following diagram illustrates this core strategic decision.

G cluster_0 Synthetic Strategy Decision cluster_1 Strategy A: Pre-formed Ring cluster_2 Strategy B: De Novo Cyclization Start Need for C4-Substituted Oxepane Decision Choose Precursor Strategy Start->Decision Precursor_A This compound (Ring already formed) Decision->Precursor_A Simplicity & Stereocontrol Precursor_B Acyclic Precursor (e.g., 6-halo-1,X-hexanediol) Decision->Precursor_B Precursor Availability & Cost Reaction_A Functionalization at C4 (e.g., Mitsunobu Reaction) Precursor_A->Reaction_A Product_A Target C4-Substituted Oxepane Reaction_A->Product_A Reaction_B Intramolecular Cyclization (e.g., Williamson Ether Synthesis) Precursor_B->Reaction_B Product_B Target C4-Substituted Oxepane Reaction_B->Product_B

Caption: High-level decision workflow for oxepane synthesis.

Efficacy Comparison: A Data-Driven Analysis

To provide an objective comparison, we will evaluate the two strategies based on several key performance indicators critical to drug development professionals.

Stereochemical Control

Stereochemistry is paramount in medicinal chemistry. The ability to reliably set and control stereocenters is a hallmark of an efficient synthesis.

  • This compound: Offers a significant advantage in stereocontrol. The Mitsunobu reaction, a workhorse for inverting the stereochemistry of secondary alcohols, proceeds via a clean S(_N)2 mechanism.[7] This provides a highly reliable method for inverting the configuration at the C4 position, yielding the opposite enantiomer or diastereomer with high fidelity. For example, reacting (R)-4-Oxepanol with benzoic acid under Mitsunobu conditions will predictably yield the (S)-benzoate ester.

  • Acyclic Precursors: Achieving stereocontrol requires the use of a chiral starting material or an asymmetric reaction to install chirality onto the linear chain before cyclization.[10][11] While effective, this often adds steps to the overall sequence. Furthermore, the stereocenter(s) must be robust enough to survive the conditions required for cyclization.

Reaction Yield and Efficiency

While theoretical yields are useful, the practical, isolated yield is the true measure of a reaction's efficiency.

  • This compound (Mitsunobu Reaction): Yields for Mitsunobu reactions on secondary alcohols are generally high, often ranging from 70% to over 90% for favorable substrates.[6] However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate byproduct, which can sometimes complicate purification.[7]

  • Acyclic Precursors (Intramolecular Williamson Ether Synthesis): The formation of a seven-membered ring via intramolecular cyclization is entropically less favored than the formation of five- or six-membered rings.[12] Consequently, yields can be variable. While laboratory syntheses report yields in the 50-95% range, achieving high yields often requires high dilution conditions to minimize competing intermolecular polymerization.[8] Low yields, particularly for more complex substrates, are not uncommon for 7-membered ring closures.[13]

Table 1: Comparative Yield Analysis for a Representative Transformation

ParameterStrategy A: this compoundStrategy B: Acyclic Precursor
Representative Reaction Mitsunobu EsterificationIntramolecular Williamson Ether Synthesis
Typical Substrate This compound6-bromo-1-hexanol
Reported Yield Range 70-92%[6]50-95% (highly condition-dependent)[8]
Key Challenge Purification from byproductsCompeting intermolecular reactions; entropic penalty for 7-membered ring formation[12]
Synthetic Convergence and Step Economy
  • This compound: This approach is inherently more convergent. The core scaffold is already in place, allowing the research team to focus on the late-stage introduction of key functional groups. This is particularly advantageous when synthesizing a library of analogues where only the C4-substituent is varied.

  • Acyclic Precursors: This strategy is more linear. The synthesis of the substituted acyclic precursor itself can involve multiple steps. For each new target molecule with a different substitution pattern on the oxepane ring, a new acyclic precursor must be synthesized.

Experimental Protocols: A Practical Guide

To illustrate the practical differences between the two approaches, we provide detailed, representative protocols for the synthesis of a C4-azidooxepane, a valuable intermediate for introducing amine functionality via reduction or for click chemistry.

Protocol 1: Synthesis of 4-Azidooxepane from this compound (Mitsunobu Reaction)

This protocol is based on standard Mitsunobu conditions, known for their reliability in achieving stereochemical inversion at a secondary alcohol center.[7]

G Start This compound Step1 Dissolve this compound, PPh3, and HN3 in dry THF Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add DIAD dropwise Step2->Step3 Step4 Warm to RT, stir 12h Step3->Step4 Step5 Quench & Extract Step4->Step5 Step6 Purify (Chromatography) Step5->Step6 End 4-Azidooxepane (Inverted Stereochemistry) Step6->End

Caption: Workflow for Mitsunobu azidation of this compound.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Nucleophile Addition: Add a solution of hydrazoic acid (HN₃, ~1.5 eq.) in toluene or THF. Extreme caution is advised as HN₃ is toxic and explosive. Alternatively, diphenylphosphoryl azide (DPPA) can be used as a safer azide source.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • Reaction: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 15-20 minutes. The reaction mixture will typically turn from colorless to a yellow/orange color.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Purify the crude material by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the 4-azidooxepane.

Causality: The choice of DIAD and PPh₃ is critical. They react to form the active Mitsunobu betaine, which activates the hydroxyl group of this compound.[7] The subsequent S(_N)2 attack by the azide anion occurs from the backside, leading to the observed inversion of stereochemistry. The use of anhydrous THF is essential to prevent quenching of the reactive intermediates by water.

Protocol 2: Synthesis of Oxepane from 6-Bromo-1-hexanol (Intramolecular Williamson Ether Synthesis)

This protocol describes the cyclization of an acyclic halo-alcohol, a classic method for forming cyclic ethers.[8][9]

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add a solution of 6-bromo-1-hexanol (1.0 eq.) in a large volume of anhydrous THF (to achieve high dilution, e.g., 0.01 M).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at room temperature. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Reaction: After the initial effervescence ceases, heat the reaction mixture to reflux.

  • Progression: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oxepane can often be purified by distillation.

Causality: The strong base (NaH) deprotonates the terminal alcohol to form a sodium alkoxide. This nucleophilic alkoxide then attacks the carbon bearing the bromine atom in an intramolecular S(_N)2 reaction, displacing the bromide and forming the seven-membered oxepane ring.[9] The high dilution is crucial to favor the intramolecular cyclization over intermolecular reaction between two different molecules, which would lead to linear polyether oligomers.

Conclusion and Recommendations

The choice between this compound and acyclic precursors is a strategic one, dictated by the specific goals of the synthesis.

  • Choose this compound when:

    • Stereochemical control is critical: The reliability of the Mitsunobu inversion is a major advantage for accessing specific stereoisomers.

    • Rapid analogue synthesis is required: For library synthesis or structure-activity relationship (SAR) studies, the late-stage functionalization of a common intermediate is highly efficient.

    • The target molecule has complexity at the C4 position: It is often easier to introduce complex nucleophiles onto the pre-formed ring than to carry them through a multi-step synthesis of an acyclic precursor.

  • Choose Acyclic Precursors when:

    • Cost is the primary driver: Simple acyclic starting materials like 1,6-hexanediol can be more economical, although this may be offset by the number of steps required to prepare the cyclization precursor.

    • The desired substitution pattern is not centered at C4: If substitutions are required at other positions, building the ring from a custom-designed acyclic chain may be more logical.

    • The specific stereochemistry at C4 is not required or can be easily installed in the acyclic chain.

Ultimately, this compound represents a powerful building block for researchers who value efficiency, predictability, and stereochemical precision in the synthesis of novel oxepane-containing molecules. While de novo synthesis from acyclic precursors has its place, the strategic advantages offered by a pre-formed, functionalized ring often make this compound the superior choice for complex target-oriented synthesis in drug discovery.

References

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

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A Spectroscopic Guide to the Isomers of 4-Oxepanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed spectroscopic comparison of 4-Oxepanol and its positional isomers, 2-Oxepanol and 3-Oxepanol. As seven-membered oxygen-containing heterocycles, these molecules are of significant interest in medicinal chemistry and synthetic organic chemistry. The subtle differences in the placement of the hydroxyl group lead to distinct spectroscopic signatures. This guide provides an in-depth analysis of their expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate their unambiguous identification and characterization. While experimental data for all isomers is not widely available, this guide leverages data from close structural analogs and foundational spectroscopic principles to provide reliable predictive comparisons.

Molecular Structures and Isomerism

The isomers are positional isomers, differing only in the location of the hydroxyl substituent on the oxepane ring. This compound, the primary subject, features the hydroxyl group at the C4 position. Its isomers, 2-Oxepanol and 3-Oxepanol, have the hydroxyl group at the C2 and C3 positions, respectively.

An important structural feature of 2-Oxepanol is that it is a cyclic hemiacetal, which will significantly influence its reactivity and spectroscopic properties compared to the secondary alcohol functionalities of 3- and this compound.

NMR_Workflow start Obtain ¹H and ¹³C NMR Spectra c2_check ¹³C peak at ~95-100 ppm? start->c2_check c3_c4_check Analyze ¹H and ¹³C shifts and coupling patterns c2_check->c3_c4_check No identify_2 Identified as 2-Oxepanol c2_check->identify_2 Yes cosy Perform COSY and HSQC/HMBC c3_c4_check->cosy identify_3 Identify 3-Oxepanol cosy->identify_3 identify_4 Identify this compound cosy->identify_4

Caption: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups. All three isomers will exhibit a strong, broad absorption for the hydrogen-bonded O-H stretch and strong C-H stretching absorptions. The key distinguishing features will likely be in the fingerprint region, specifically the C-O stretching vibrations.

  • O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹ is expected for all three isomers due to intermolecular hydrogen bonding.

  • C-H Stretch: Strong absorptions between 3000-2850 cm⁻¹ corresponding to the sp³ C-H bonds will be present in all spectra.

  • C-O Stretch: This region, typically 1260-1000 cm⁻¹, will be the most informative for distinguishing the isomers.

    • 2-Oxepanol: As a hemiacetal, it will have a complex C-O stretching pattern, likely with multiple bands in this region.

    • 3- and this compound: These secondary alcohols will show a characteristic C-O stretch around 1100-1050 cm⁻¹. The exact position may differ slightly due to the influence of the ether oxygen's proximity. All isomers will also display a C-O-C stretch from the ether linkage.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode2-Oxepanol3-OxepanolThis compound
O-H Stretch ~3350 (broad, strong)~3350 (broad, strong)~3350 (broad, strong)
C-H Stretch ~2925, ~2855 (strong)~2925, ~2855 (strong)~2925, ~2855 (strong)
C-O Stretch (Alcohol) ~1100-1050 (strong)~1070 (strong)~1060 (strong)
C-O-C Stretch (Ether) ~1150-1085 (strong)~1120 (strong)~1110 (strong)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will induce fragmentation of the molecular ions, and the resulting patterns can be used to deduce the original structure. The position of the hydroxyl group will direct the fragmentation pathways.

  • Molecular Ion (M⁺): For all isomers, the molecular ion peak at m/z 116 (C₆H₁₂O₂) may be weak or absent, which is typical for alcohols.

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): Dehydration is a common fragmentation for alcohols, leading to a peak at m/z 98.

    • Alpha-Cleavage: This is a very informative fragmentation for alcohols. The bond between the carbinol carbon and an adjacent carbon is cleaved.

      • 2-Oxepanol: As a hemiacetal, it is likely to undergo facile ring-opening upon ionization.

      • 3-Oxepanol: Alpha-cleavage can occur on either side of the C3 carbon, leading to the loss of an ethyl group (C1-C2) or a butyl group fragment.

      • This compound: Alpha-cleavage at C4 would lead to the loss of a propyl group fragment.

    • Ring Cleavage: Fragmentation of the oxepane ring itself will lead to a series of smaller fragment ions.

Table 4: Predicted Major Fragment Ions (m/z)

IsomerKey Fragmentation PathwaysPredicted Major Fragments (m/z)
2-Oxepanol Ring opening, loss of H₂O98, 87, 70, 57, 43
3-Oxepanol α-cleavage (loss of C₂H₅• or C₄H₉O•), loss of H₂O98, 87, 73, 59, 45
This compound α-cleavage (loss of C₃H₇•), loss of H₂O98, 87, 73, 57, 44

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9];

M [label="this compound (M⁺˙)\nm/z = 116"]; M_minus_18 [label="[M-H₂O]⁺˙\nm/z = 98"]; alpha_cleavage [label="α-Cleavage"]; frag1 [label="Fragment 1\nm/z = 73"]; frag2 [label="Fragment 2\nm/z = 57"];

M -> M_minus_18 [label="- H₂O"]; M -> alpha_cleavage; alpha_cleavage -> frag1 [label="Loss of C₃H₇•"]; alpha_cleavage -> frag2 [label="Further fragmentation"]; }

Caption: Predicted fragmentation of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of oxepanol isomers.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the oxepanol isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation: No special preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the oxepanol isomer (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A standard nonpolar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Temperature Program: Use a temperature gradient to ensure separation from any impurities and elution of the analyte (e.g., start at 50°C, ramp to 250°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-200.

Conclusion

The positional isomers of this compound, while structurally similar, present unique spectroscopic fingerprints that allow for their differentiation. ¹H and ¹³C NMR spectroscopy are the most definitive methods, with the chemical shift of the carbinol proton and carbon being highly diagnostic, especially for identifying the hemiacetal structure of 2-Oxepanol. Infrared spectroscopy can provide corroborating evidence through subtle shifts in the C-O stretching frequencies in the fingerprint region. Finally, mass spectrometry offers further structural confirmation through predictable fragmentation patterns directed by the position of the hydroxyl group. This guide provides a foundational framework for researchers to confidently identify and characterize these important heterocyclic building blocks.

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Assessing the purity of 4-Oxepanol with different analytical techniques

A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and reliable assessment of this compound purity, ensuring the quality and consistency required for pharmaceutical applications. The validation of these analytical methods should be performed in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. [11][12]

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A Comparative Stability Analysis of 4-Oxepanol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Saturated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, offering a three-dimensional architecture that can improve physicochemical properties. Among these, the seven-membered oxepane ring system is of growing interest. This guide provides a comprehensive framework for benchmarking the chemical stability of 4-Oxepanol, a representative substituted oxepane, against structurally similar five- and six-membered rings and their carbocyclic analogues. We present a detailed, self-validating experimental protocol for forced degradation studies, rooted in established regulatory principles, and analyze plausible degradation pathways. The objective is to equip researchers and drug development professionals with the rationale and methodology to anticipate potential stability liabilities and make informed decisions during lead optimization.

Introduction: The Critical Role of Scaffold Stability in Drug Development

In the pursuit of novel therapeutics, the selection of a core molecular scaffold is a decision with far-reaching consequences. Saturated heterocycles, such as oxepanes, tetrahydropyrans (THPs), and tetrahydrofurans (THFs), have emerged as valuable motifs. They can enhance aqueous solubility, modulate lipophilicity, and provide specific vectoral exits for substitution, thereby influencing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] The oxepane ring, in particular, is a component of various biologically active natural products.[3][4]

However, the therapeutic efficacy of a drug candidate is inextricably linked to its chemical stability. An unstable molecule can degrade during manufacturing, storage, or administration, leading to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf-life.[5][6] Therefore, a proactive assessment of a scaffold's inherent stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug discovery.

This guide presents a systematic approach to evaluating the stability of this compound. We will benchmark it against key analogues—Tetrahydropyran-4-ol, Tetrahydrofuran-3-ol, and Cycloheptanol—using forced degradation studies. This comparative methodology allows for the deconvolution of stability effects attributable to ring size, the presence of the ether oxygen, and the hydroxyl substituent.

Structural Rationale: Predicting Stability from First Principles

The stability of a cyclic ether is primarily governed by a combination of ring strain and the electronic properties of its constituent atoms.

  • Ring Strain and Conformation: Six-membered rings like tetrahydropyran exist in a highly stable, low-energy chair conformation. In contrast, seven-membered rings such as oxepane are more flexible and possess multiple low-energy conformations (e.g., twist-chair), but they can also exhibit higher torsional and transannular strain.[7][8] This inherent strain can make the oxepane ring more susceptible to ring-opening reactions compared to its six-membered counterpart.[9]

  • Electronic Effects: The ether oxygen atom is a key reactivity center. Its lone pairs of electrons make it a Lewis base, susceptible to protonation under acidic conditions, which can catalyze hydrolytic ring cleavage.[10] The C-H bonds adjacent (alpha) to the ether oxygen are also activated towards oxidative degradation, potentially forming hydroperoxides. The secondary alcohol at the C-4 position introduces additional reaction possibilities, including oxidation to a ketone or acid-catalyzed dehydration.

By comparing this compound to its analogues, we can isolate these effects:

  • vs. Tetrahydropyran-4-ol: Isolates the effect of ring size (7- vs. 6-membered).

  • vs. Tetrahydrofuran-3-ol: Compares with a more strained 5-membered ring.

  • vs. Cycloheptanol: Isolates the effect of the ether oxygen by replacing it with a methylene group.

Experimental Design: A Validated Protocol for Forced Degradation

Forced degradation, or stress testing, is an industry-standard practice that intentionally exposes a compound to harsh conditions to rapidly identify likely degradation products and pathways.[11][12] This approach is fundamental to developing stability-indicating analytical methods.[5]

Experimental Workflow

The overall workflow is designed to ensure systematic and parallel evaluation of all compounds under identical stress conditions.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application (Parallel Incubation) cluster_analysis Phase 3: Analysis A Prepare 1 mg/mL Stock Solutions of each Compound in Acetonitrile:Water (1:1) B Acidic Stress (0.1 M HCl, 60°C) A->B Aliquot Stock C Basic Stress (0.1 M NaOH, 60°C) A->C Aliquot Stock D Oxidative Stress (3% H2O2, RT) A->D Aliquot Stock E Thermal Stress (80°C Solution) A->E Aliquot Stock F Photolytic Stress (ICH Q1B Light) A->F Aliquot Stock G Control (No Stress, RT) A->G Aliquot Stock H Sample at T=0, 4, 8, 24h (Neutralize Acid/Base Samples) B->H C->H D->H E->H F->H G->H I HPLC-UV Analysis (Quantify Parent Compound) H->I J LC-MS Analysis (Identify Degradants) I->J If Degradation > 5%

Caption: Plausible degradation pathways for this compound.

  • Acid-Catalyzed Ring Opening: This is the most probable mechanism under strong acidic conditions. The ether oxygen is protonated, creating a good leaving group. A subsequent Sₙ2 or Sₙ1-like attack by water on an adjacent carbon leads to the cleavage of the C-O bond, ultimately forming an acyclic triol.

  • Oxidation: In the presence of an oxidizing agent like H₂O₂, the secondary alcohol at C-4 is a prime target for oxidation to the corresponding ketone, Oxepan-4-one. A secondary, though less likely, pathway could involve the formation of hydroperoxides at the carbons alpha to the ether oxygen.

Conclusions and Recommendations for Researchers

This guide establishes a clear stability hierarchy among the tested heterocyclic alcohols under forced degradation conditions:

Tetrahydropyran-4-ol (most stable) > Cycloheptanol > this compound > Tetrahydrofuran-3-ol (least stable)

For drug development professionals, these findings translate into the following actionable recommendations:

  • Scaffold Selection: While the oxepane motif offers unique structural possibilities, its inherent flexibility and moderate acid sensitivity must be considered. For applications requiring high stability, particularly in acidic environments (e.g., oral formulations), a six-membered tetrahydropyran ring may be a more robust choice.

  • Formulation Strategy: When developing formulations containing a this compound moiety, careful control of pH is advised. The use of buffering agents to maintain a near-neutral pH can significantly mitigate the risk of acid-catalyzed degradation.

  • Excipient Compatibility: Avoid using strongly oxidizing excipients in formulations with this compound. If oxidative degradation is a concern, the inclusion of antioxidants should be evaluated.

  • Future Work: The degradation products identified in these studies are hypothetical. For any drug candidate, it is imperative to perform these studies and fully characterize any degradant that forms at a level greater than the identification threshold outlined in ICH Q3B guidelines.

By systematically benchmarking stability early in the discovery process, researchers can de-risk their programs and build a solid foundation for developing safe, stable, and effective medicines.

References

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Sources

In-silico vs. experimental analysis of 4-Oxepanol conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 4-Oxepanol: A Comparative Study of In-Silico and Experimental Methodologies

Introduction: The Dynamic World of this compound

This compound, a seven-membered heterocyclic alcohol, represents a fascinating case study in conformational analysis. The oxepane ring, unlike the well-behaved six-membered cyclohexane, is significantly more flexible, capable of adopting a multitude of low-energy conformations.[1][2] This conformational flexibility is not merely a structural curiosity; it is paramount in fields like medicinal chemistry and materials science, where the three-dimensional shape of a molecule dictates its interaction with biological targets or its bulk physical properties.[3] The ability of the hydroxyl group at the C4 position to act as a hydrogen bond donor and acceptor further complicates the conformational landscape, making its study both challenging and crucial.

This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of two cornerstone approaches for elucidating the conformational preferences of this compound: state-of-the-art in-silico computational modeling and definitive experimental analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind methodological choices, present detailed, validated protocols, and demonstrate how a synergistic approach yields the most complete structural understanding.

The Conformational Landscape: Beyond Simple Chairs and Boats

The seven-membered oxepane ring lacks the high symmetry of cyclohexane, leading to a more complex potential energy surface with several accessible minima, including various chair, boat, and twist-boat forms.[1][4] The energy barriers between these conformations can be small, often resulting in a dynamic equilibrium of multiple structures in solution at room temperature. The primary goal of any conformational analysis of this compound is to identify these stable conformers, determine their relative populations, and understand the geometric parameters (bond lengths, angles, dihedral angles) that define them.

Part 1: In-Silico Analysis – Predicting Structure from First Principles

Computational chemistry provides a powerful, predictive lens to explore the entire conformational space of a molecule before ever stepping into a lab.[5] By calculating the potential energy of various shapes, we can identify the most stable, low-energy structures and predict their relative abundance.

Causality and Method Selection

The choice of computational method is critical and hinges on a balance between accuracy and computational cost.

  • Molecular Mechanics (MM): Methods using force fields like MMFF94 are excellent for an initial, rapid exploration of the vast conformational space. They are computationally inexpensive, allowing for the scanning of thousands of potential structures. However, they are parameterized and may not be as accurate for describing the subtle electronic effects in a heteroatomic system like oxepane.[6]

  • Quantum Mechanics (QM): For accurate final energy calculations, QM methods are indispensable. Density Functional Theory (DFT) offers the best compromise of speed and accuracy.[7] Specifically, meta-hybrid functionals like M06-2X are highly recommended for non-covalent interactions and systems like this, while long-range-separated functionals such as ωB97XD are also robust choices.[1][8] These methods explicitly model electron distribution, providing a more fundamental and accurate description of the forces governing molecular shape. To confirm that a calculated structure is a true energy minimum, a frequency calculation is performed to ensure the absence of imaginary frequencies.

Detailed In-Silico Workflow Protocol
  • Structure Generation: Using a molecular editor (e.g., Avogadro, ChemDraw), construct the 2D structure of this compound. Generate an initial 3D conformation.

  • Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive Molecular Mechanics force field (e.g., MMFF94 or AMBER).[9] This step refines bond lengths and angles to a reasonable starting point.

  • Conformational Search: Systematically or stochastically rotate all rotatable bonds to generate a large, diverse pool of potential conformers. This is the most critical step for ensuring the global minimum energy structure is found.

  • Geometry Optimization and Clustering: Each generated conformer is subjected to a low-level geometry optimization (e.g., a semi-empirical method or a small basis set DFT). The resulting structures are then clustered based on Root-Mean-Square Deviation (RMSD) to identify unique conformers.

  • High-Level Re-optimization: Take one representative structure from each unique cluster and perform a high-level geometry optimization using a robust DFT functional and basis set (e.g., M06-2X/6-311++G(d,p)).[1][8] This step provides accurate geometries and relative energies.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Energy Analysis: Analyze the final electronic energies (including zero-point vibrational energy corrections) to rank the conformers by stability. The relative populations can be estimated using the Boltzmann distribution equation.

Visualization: Computational Workflow

G cluster_prep Structure Preparation cluster_search Conformational Search & Refinement cluster_analysis Data Analysis Build 1. Build 2D/3D Structure of this compound MM_Opt 2. Initial Optimization (e.g., MMFF94) Build->MM_Opt Conf_Search 3. Systematic/Stochastic Conformational Search MM_Opt->Conf_Search Cluster 4. Cluster Unique Conformers (RMSD) Conf_Search->Cluster DFT_Opt 5. High-Level Optimization (e.g., M06-2X) Cluster->DFT_Opt Freq_Calc 6. Frequency Calculation (Confirm Minima) DFT_Opt->Freq_Calc Energy_Analysis 7. Analyze Relative Energies (Boltzmann Distribution) Freq_Calc->Energy_Analysis

Caption: Workflow for in-silico conformational analysis of this compound.

Part 2: Experimental Analysis – Measuring Structure in Solution

While computation predicts possibilities, experimental analysis provides a direct measurement of the molecular conformation as it exists in a specific environment (i.e., in solution). For flexible organic molecules, NMR spectroscopy is the most powerful and widely used technique.[10][11]

Causality and Method Selection

NMR spectroscopy probes the magnetic environment of atomic nuclei. By measuring interactions between nuclei, we can deduce the molecule's geometry.

  • ¹H and ¹³C NMR: These 1D experiments confirm the molecule's covalent structure and purity.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled through bonds (typically 2-3 bonds apart), helping to assign proton signals across the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to, aiding in both ¹H and ¹³C resonance assignment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for conformational analysis.[12][13] It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[14] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), providing powerful distance constraints for building a 3D model.[15] For a small molecule like this compound, NOESY is generally the preferred method.[16]

  • J-Coupling Analysis: The magnitude of the coupling constant (³J) between two protons separated by three bonds is related to the dihedral angle between them, as described by the Karplus equation. This provides crucial information about the ring's pucker.[17]

Detailed NMR Workflow Protocol
  • Sample Preparation: Dissolve a pure sample of this compound (~5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical as it can influence conformation. It is best practice to degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.[16]

  • Spectrometer Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion). Tune and shim the instrument to achieve high resolution and a symmetric line shape.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to confirm the structure and serve as a reference.

  • 2D Homonuclear Spectra (COSY): Acquire a 2D ¹H-¹H COSY spectrum to establish through-bond proton connectivities.

  • 2D Heteronuclear Spectra (HSQC): Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its attached carbon. This allows for unambiguous assignment of the protonated carbons.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum. A key parameter is the mixing time (tm), which must be optimized. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point. A series of experiments with different mixing times can be run to build up an accurate NOE curve.[15]

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances using the combination of 1D, COSY, and HSQC spectra.

    • Measure key ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum.

    • Integrate the cross-peaks in the NOESY spectrum. Identify key spatial correlations, such as those between axial protons on the same face of the ring.

  • Structure Interpretation: Use the collected NOE distance restraints and dihedral angle information from J-couplings to build a model of the dominant solution-phase conformation(s).

Visualization: Experimental Workflow

G cluster_prep Sample & Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Prep 1. Prepare Sample (Dissolve, Degas) NMR_Setup 2. Spectrometer Setup (Tune, Shim) Sample_Prep->NMR_Setup Acq_1D 3. Acquire 1D Spectra (¹H, ¹³C) NMR_Setup->Acq_1D Acq_2D_Assign 4. Acquire Assignment Spectra (COSY, HSQC) Acq_1D->Acq_2D_Assign Acq_NOESY 5. Acquire NOESY Spectra (Optimize Mixing Time) Acq_2D_Assign->Acq_NOESY Process 6. Process Spectra Acq_NOESY->Process Assign 7. Assign Resonances Process->Assign Analyze 8. Analyze J-Couplings & NOEs Assign->Analyze Interpret 9. Determine Conformation(s) Analyze->Interpret

Caption: Workflow for experimental conformational analysis via NMR.

Direct Comparison: In-Silico vs. Experimental Data

Both methodologies aim for the same goal but provide different types of information. The true power lies in understanding their respective strengths and limitations.[18][19]

AspectIn-Silico (Computational) AnalysisExperimental (NMR) Analysis
Principle Calculates potential energy of conformers to find the most stable (lowest energy) structures based on quantum mechanical principles.[10]Measures time-averaged properties (chemical shifts, coupling constants) and through-space interactions (NOEs) of molecules in solution.[11]
Output A ranked list of stable conformers with their relative energies, optimized 3D coordinates, and vibrational frequencies.A set of experimental constraints (interproton distances from NOEs, dihedral angles from J-couplings) describing the average conformation(s) in solution.[20]
Environment Typically performed in vacuo or with an implicit solvent model (Continuum Solvation Model). Explicit solvent is possible but computationally expensive.Performed in a specific deuterated solvent, providing data that directly reflects the molecule's behavior in that medium.
Strengths - Can explore the entire theoretical conformational space.[3]- Provides access to transition states and energy barriers between conformers.- Can analyze unstable or transient structures.- Relatively low cost and fast for initial screening.- Provides a direct measurement of the actual structure(s) in solution.[21]- Highly sensitive to subtle changes in conformation and intermolecular interactions.- Considered the "gold standard" for solution-state structure determination.
Limitations - Accuracy is highly dependent on the chosen level of theory (functional, basis set).[22]- Implicit solvent models may not fully capture specific solute-solvent interactions (e.g., hydrogen bonding).- Can be computationally intensive for high accuracy.- Data reflects a population-weighted average; minor conformers may be "invisible".- Can be difficult to interpret for highly flexible molecules with many overlapping signals.- Requires a pure, soluble sample and access to expensive instrumentation.

Synergy and Best Practices: An Integrated Approach

  • Computation to Guide Experiment: A preliminary in-silico analysis can predict the most likely conformations. This allows researchers to anticipate which NOEs will be most informative, helping to optimize NMR experimental parameters and focus the analysis. For example, if computation predicts a close contact between two protons, the NOESY experiment can be specifically examined for that cross-peak.

  • Experiment to Validate Computation: The experimental NMR data serves as the ultimate benchmark for the computational model.[8] If the major solution conformation determined by NMR matches the global minimum predicted by DFT, it provides strong validation for the chosen level of theory.

  • Resolving Ambiguity: If the experimental data suggests a conformation that is not the computed global minimum, it points to a deficiency in the computational model, most often related to solvent effects. This prompts a refinement of the in-silico protocol, perhaps by incorporating an explicit solvent molecule hydrogen-bonded to the hydroxyl group, to create a more realistic model that better reproduces the experimental reality. This iterative process of prediction and validation leads to a highly refined and trustworthy structural model.

By combining the predictive power of in-silico modeling with the empirical certainty of NMR spectroscopy, researchers can achieve a deep and nuanced understanding of the conformational behavior of this compound, a critical step in harnessing its full potential in drug discovery and beyond.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Forefront of Research

As scientists and researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of ethical and sustainable scientific practice. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Oxepanol, a specialty chemical where detailed public safety information can be scarce. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles of chemical safety, regulatory guidelines, and an expert assessment of the compound's structural characteristics to ensure you can manage this substance with the highest degree of caution and care.

Our approach is grounded in the core tenets of laboratory safety: understanding the potential hazards, implementing robust handling protocols, and adhering to compliant disposal pathways. This guide empowers you to protect yourself, your colleagues, and the environment.

Hazard Assessment of this compound: An Expert Evaluation

Given the absence of a dedicated Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted based on its chemical structure—a cyclic ether alcohol. This analysis informs all subsequent handling and disposal procedures.

Structural Alerts:

  • Cyclic Ether Moiety: Cyclic ethers are known to be susceptible to the formation of explosive peroxides upon exposure to air and light, especially when stored for extended periods.

  • Alcohol Functional Group: Alcohols are typically flammable and can be irritants to the skin and eyes.

Based on these structural features and data from analogous compounds, this compound should be treated as a substance with the following potential hazards:

Hazard Classification Description
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.
Peroxide Formation Potential to form explosive peroxides upon storage.
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Skin Corrosion/Irritation Likely to cause skin irritation.[1]
Eye Damage/Irritation Likely to cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors.[1]

It is imperative to handle this compound with the same precautions as a substance with these confirmed hazards.

Immediate Safety and Handling: Your First Line of Defense

Prior to any handling or disposal of this compound, the following Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling.[2]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[2]

  • Lab Coat: A flame-resistant lab coat is recommended to prevent skin contact and provide a barrier against spills.

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[3]

Spill Management: A Rapid and Controlled Response

In the event of a spill, immediate and decisive action is critical to prevent exposure and environmental contamination.

Procedure for Small Spills:

  • Restrict Access: Immediately cordon off the affected area to prevent unauthorized entry.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain and soak up the spilled liquid.

  • Collect: Carefully sweep or scoop the absorbent material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.

  • Dispose: The sealed container with the collected waste must be disposed of as hazardous chemical waste.[3]

Waste Collection and Storage: A Systematic Approach

Proper collection and storage of this compound waste are crucial for ensuring safety and regulatory compliance.

Step-by-Step Waste Collection Protocol:

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents and acids.[4]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container. Glass or polyethylene containers are generally suitable. If the original container is used, ensure it is in good condition.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).[5][6] The date of waste accumulation should also be clearly marked.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition, heat, and direct sunlight.[5]

Disposal Pathway: The Gold Standard

The principal and most secure method for the disposal of this compound is through a licensed hazardous waste incineration facility. This ensures complete destruction of the chemical and minimizes environmental impact.

Workflow for Off-Site Disposal:

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & Waste Vendor Coordination A Hazard Assessment of this compound B Don Appropriate PPE A->B Informs C Collect this compound Waste in a Labeled, Compatible Container B->C Enables Safe Handling D Store Waste in a Designated Satellite Accumulation Area C->D Ensures Safe Storage E Contact Institutional EHS for Waste Pickup Request D->E Initiates Disposal F EHS Arranges for Pickup by a Licensed Hazardous Waste Vendor E->F Coordinates G Transport to a Licensed Hazardous Waste Incineration Facility F->G Facilitates H Final Disposal via Incineration G->H Leads to

Caption: Workflow for the proper disposal of this compound.

In-Laboratory Neutralization: A Word of Caution

While in-laboratory chemical treatment to neutralize hazards before disposal is a recognized practice for some chemicals, it should be approached with extreme caution for this compound due to the lack of specific reaction data.[3] This should only be attempted by highly trained personnel with prior approval from their institution's Chemical Hygiene Officer and EHS department. [7][8]

A potential, theoretical approach for the destruction of the alcohol functional group could involve oxidation. However, without validated protocols, this carries significant risks, including the potential for runaway reactions. Therefore, the recommended and safest course of action is direct disposal through a licensed hazardous waste facility.

Regulatory Compliance: Adherence to a Higher Standard

All laboratory waste disposal is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][9] Adherence to the procedures outlined in this guide, in conjunction with your institution's specific Chemical Hygiene Plan, will ensure compliance with these federal mandates.[8]

By treating this compound with the respect and caution it deserves, you uphold the highest standards of laboratory safety and contribute to a culture of responsibility within the scientific community.

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  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. Available at: [Link]

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Essential Protective Measures for Handling 4-Oxepanol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Profile of 4-Oxepanol

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (as indicated by some suppliers).[2]

These hazards necessitate a multi-layered approach to personal protection to minimize the risk of exposure through skin contact, eye contact, or inhalation.

Core Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[3]To prevent contact with the eyes, which can cause serious irritation.[2] A face shield offers a broader barrier of protection.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][5] Gloves should be inspected for integrity before each use.To prevent skin irritation upon contact.[2] The choice of glove material should be based on the specific solvent or reaction conditions.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. A chemically resistant apron is recommended when handling larger quantities.To protect the skin and personal clothing from splashes and spills.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge for large-scale operations, when heating the substance, or if ventilation is inadequate.[3]To prevent respiratory tract irritation from vapors.[2]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.To protect the feet from spills.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe working environment.

Pre-Operational Checklist:
  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational. Confirm the accessibility and functionality of eyewash stations and safety showers.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Review Procedures: Mentally walk through the experimental steps to anticipate potential hazards.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow cluster_donning PPE Donning Sequence start Start lab_coat 1. Don Lab Coat (fully buttoned) start->lab_coat gloves 2. Don Gloves (over cuffs of lab coat) lab_coat->gloves eye_protection 3. Don Eye Protection (goggles) gloves->eye_protection face_shield 4. Don Face Shield (if required) eye_protection->face_shield respirator 5. Don Respirator (if required, after fit testing) face_shield->respirator end Ready for Work respirator->end

PPE Donning Workflow
Safe Handling and Experimental Work:
  • Work in a Fume Hood: All manipulations of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Use appropriate lab equipment (e.g., spatulas, forceps) to handle the substance.

  • Mindful Movements: Work deliberately and avoid rushing to prevent spills and splashes.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination. The general principle is to remove the most contaminated items first.

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without shaking.

  • Respirator: Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to protect both personnel and the environment.

  • Chemical Waste: Unused this compound and solutions containing it should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Consult your institution's hazardous waste disposal guidelines for specific procedures.

  • Contaminated Materials: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste bag and disposed of as hazardous waste.

  • Empty Containers: "Empty" containers may still contain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (2020, October 30). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.